(-)-Limonene
描述
(-)-Limonene has been reported in Pinus densiflora, Minthostachys mollis, and other organisms with data available.
See also: Spearmint Oil (part of).
Structure
2D Structure
3D Structure
属性
IUPAC Name |
(4S)-1-methyl-4-prop-1-en-2-ylcyclohexene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16/c1-8(2)10-6-4-9(3)5-7-10/h4,10H,1,5-7H2,2-3H3/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMGQYMWWDOXHJM-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC(CC1)C(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC[C@H](CC1)C(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6047078 | |
| Record name | (S)-Limonene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6047078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; lemon-like odor; [CHEMINFO], Liquid | |
| Record name | l-Limonene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7848 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | (-)-Limonene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004321 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Flash Point |
48 °C | |
| Record name | l-Limonene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7848 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
0.0138 mg/mL at 25 °C | |
| Record name | (-)-Limonene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004321 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Vapor Pressure |
1.44 [mmHg] | |
| Record name | l-Limonene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7848 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
5989-54-8 | |
| Record name | (S)-Limonene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5989-54-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | l-Limonene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005989548 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (S)-Limonene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6047078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LIMONENE, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/47MAJ1Y2NE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | (-)-Limonene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004321 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
-74.3 °C | |
| Record name | (-)-Limonene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004321 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
(-)-Limonene natural sources and abundance
An In-depth Technical Guide to (-)-Limonene: Natural Sources and Abundance
Introduction
Limonene, a cyclic monoterpene with the chemical formula C₁₀H₁₆, is one of the most common terpenes found in nature. It exists as two chiral enantiomers: the more abundant (+)-(R)-limonene, known for its characteristic orange and citrus scent, and the less common (-)-(S)-limonene, which possesses a piny, turpentine-like aroma[1][2]. While (+)-limonene is a major component of citrus fruit peel oils, this compound is found in a different spectrum of botanicals[1][3]. This document provides a detailed technical overview of the natural sources of this compound, its abundance, biosynthetic pathway, and the experimental protocols used for its extraction and quantification. This guide is intended for researchers, scientists, and professionals involved in drug development and natural product chemistry who require precise and technical information on this specific enantiomer.
Natural Sources and Abundance of this compound
(-)-(S)-Limonene is synthesized by a variety of plants, where it contributes to their characteristic aroma and defense mechanisms. Unlike (+)-(R)-limonene, which dominates citrus oils, this compound is typically found in the essential oils of coniferous trees and certain herbs[2]. The enantiomeric composition of limonene in plant essential oils can be highly variable, with some species producing almost exclusively one enantiomer[4][5].
The table below summarizes the quantitative abundance of limonene, with a focus on the (-)-(S)-enantiomer, in various natural sources.
| Plant Source | Family | Part Used | Total Limonene Content (% of Essential Oil) | This compound (% of Total Limonene) | Reference |
| Fir (Abies spp.) | Pinaceae | Needles/Twigs | Variable | ~94 - 100% | [4] |
| Holm Oak (Quercus ilex) | Fagaceae | Emissions | Not specified | Almost entirely this compound | [4] |
| Peppermint (Mentha piperita) | Lamiaceae | Leaves | Variable | Predominantly this compound | [6] |
| Spearmint (Mentha spicata) | Lamiaceae | Leaves | Precursor to (-)-carvone | Biosynthesized as this compound | [5] |
| Caraway (Carum carvi) | Apiaceae | Fruits | Not specified | Precursor to (+)-carvone, but this compound is also formed in minor amounts | [7][8] |
| Dill (Anethum graveolens) | Apiaceae | Seeds/Leaves | Variable | Present | [1] |
| Bergamot Orange (Citrus bergamia) | Rutaceae | Peel | 32 - 45% | Present | [1][9] |
| Pine (Pinus spp.) | Pinaceae | Needles/Resin | Variable | 37 - 100% | [4] |
| Citronella (Cymbopogon spp.) | Poaceae | Leaves | Variable | 96 - 100% of the l-form is present | [10] |
Biosynthesis of Limonene Enantiomers
In plants, all terpenes, including limonene, are synthesized from the five-carbon precursors isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). The biosynthesis of limonene itself begins with the C₁₀ compound geranyl diphosphate (GPP), which is formed by the condensation of one molecule of IPP and one molecule of DMAPP[11].
The stereochemistry of the final product is determined by a class of enzymes known as monoterpene synthases, specifically limonene synthases (LS). These enzymes catalyze the intramolecular cyclization of GPP. The specific folding of the GPP substrate within the enzyme's active site dictates whether the resulting product is (+)-(R)-limonene or (-)-(S)-limonene. Therefore, the presence of either an (R)-limonene synthase or an (S)-limonene synthase in a plant species determines the enantiomer produced[7].
Figure 1. Biosynthesis of limonene enantiomers from Geranyl Diphosphate (GPP).
Experimental Protocols
The extraction and quantification of this compound from plant matrices are critical for research and commercial applications. The methodologies typically involve an extraction step to isolate the essential oil fraction, followed by a chromatographic step for separation and quantification.
Extraction of this compound from Plant Material
A common and effective method for extracting essential oils rich in monoterpenes like limonene is hydrodistillation or steam distillation.
Objective: To extract the volatile essential oil fraction containing this compound from a plant matrix (e.g., pine needles, mint leaves).
Materials:
-
Plant material (e.g., 100-200 g, fresh or dried)
-
Distilled water
-
Clevenger-type apparatus or steam distillation setup
-
Heating mantle
-
Round-bottom flask (2 L)
-
Condenser
-
Collection vessel
-
Anhydrous sodium sulfate
-
Glass vials for storage
Methodology:
-
Sample Preparation: The plant material is coarsely ground or chopped to increase the surface area for efficient oil extraction.
-
Apparatus Setup: The ground plant material is placed into a large round-bottom flask. A sufficient volume of distilled water is added to fully immerse the material. The flask is then connected to a Clevenger or steam distillation apparatus[12].
-
Distillation: The flask is heated to boiling. The resulting steam passes through the plant material, causing the volatile essential oils to vaporize.
-
Condensation: The mixture of steam and oil vapor travels into a condenser, where it cools and liquefies.
-
Separation: The condensed liquid (hydrosol) flows into a collection vessel. As limonene is immiscible with water and has a lower density, it will form a distinct layer on top of the aqueous phase[12]. This allows for its physical separation.
-
Collection and Drying: The upper organic layer (essential oil) is carefully collected using a pipette. To remove any residual water, the collected oil is treated with a small amount of anhydrous sodium sulfate.
-
Storage: The final dried essential oil is transferred to an airtight, light-protected glass vial and stored at 4°C to prevent degradation.
Quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the standard analytical technique for separating and quantifying volatile compounds like limonene. For enantiomer-specific analysis, a chiral GC column is required.
Objective: To separate and quantify this compound in the extracted essential oil.
Materials:
-
Extracted essential oil sample
-
This compound analytical standard (≥99% purity)
-
Solvent (e.g., Methanol or Hexane, HPLC grade)
-
Volumetric flasks and micropipettes
-
GC-MS system equipped with a chiral column (e.g., a cyclodextrin-based column)
Methodology:
-
Preparation of Calibration Standards: A stock solution of the this compound standard is prepared in the chosen solvent (e.g., 1000 µg/mL). A series of dilutions are then made to create calibration standards at several concentration levels (e.g., 5, 10, 25, 50, 100 µg/mL)[13].
-
Sample Preparation: The extracted essential oil is accurately weighed and diluted with the solvent to a concentration that falls within the range of the calibration curve. The dilution factor must be recorded[13].
-
GC-MS Analysis:
-
Injection: 1 µL of each standard and the diluted sample is injected into the GC-MS system.
-
GC Conditions (Typical):
-
Column: Chiral capillary column (e.g., Beta-Dex™)
-
Inlet Temperature: 250°C
-
Carrier Gas: Helium
-
Oven Program: Start at 60°C, hold for 2 minutes, then ramp to 240°C at a rate of 5-10°C/min.
-
-
MS Conditions (Typical):
-
Ionization Mode: Electron Impact (EI) at 70 eV
-
Scan Range: 40-350 m/z
-
Ion Source Temperature: 230°C
-
-
-
Data Analysis:
-
The retention times of the peaks in the sample chromatogram are compared to the this compound standard to confirm identity. The chiral column will separate the (+) and (-) enantiomers into two distinct peaks.
-
The mass spectrum of the identified peak is compared to a reference library (e.g., NIST) for further confirmation. The characteristic mass fragment for limonene is m/z 68.
-
A calibration curve is generated by plotting the peak area of the this compound standard against its concentration. A linear regression analysis is performed on this curve[13].
-
The concentration of this compound in the diluted sample is calculated using the regression equation from the calibration curve. This value is then multiplied by the dilution factor to determine the final concentration in the original essential oil sample.
-
Figure 2. Workflow for extraction and quantification of this compound.
Conclusion
(-)-(S)-Limonene is a valuable natural product with distinct properties and sources compared to its more common (+)-(R)-enantiomer. Its primary natural reservoirs include the essential oils of various coniferous trees and members of the mint family. The biosynthesis is stereospecifically controlled by this compound synthase, which cyclizes the universal monoterpene precursor, GPP. For researchers and drug development professionals, accurate isolation and quantification are paramount. The protocols detailed herein, combining hydrodistillation with chiral GC-MS analysis, provide a robust framework for obtaining and characterizing this compound from its natural sources, enabling further investigation into its unique biological activities and potential therapeutic applications.
References
- 1. Limonene - Wikipedia [en.wikipedia.org]
- 2. acs.org [acs.org]
- 3. Limonene: Uses, Benefits, Side Effects, and Dosage [healthline.com]
- 4. Limonene Enantiomeric Ratios from Anthropogenic and Biogenic Emission Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enantiomeric Natural Products: Occurrence and Biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Biosynthesis of the Monoterpenes Limonene and Carvone in the Fruit of Caraway : I. Demonstration of Enzyme Activities and Their Changes with Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Citrus Essential Oils (CEOs) and Their Applications in Food: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. d-LIMONENE - Some Naturally Occurring Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Biotechnological production of limonene in microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Limonene extraction from the zest of Citrus sinensis, Citrus limon, Vitis vinifera and evaluation of its antimicrobial activity [redalyc.org]
- 13. s4science.at [s4science.at]
An In-depth Technical Guide to the Physical and Chemical Properties of S-(-)-Limonene
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-(-)-Limonene, a naturally occurring cyclic monoterpene, is the levorotatory enantiomer of limonene. It is a significant component of various essential oils, notably those derived from pine needles and peppermint.[1] This document provides a comprehensive overview of the core physical and chemical properties of S-(-)-limonene, detailed experimental protocols for their determination, and an exploration of its relevant signaling pathways in the context of drug development.
Physical and Chemical Properties
S-(-)-Limonene is a colorless to pale yellow liquid characterized by a distinct turpentine-like or resinous odor.[2] It is a chiral molecule, with its stereoisomer, R-(+)-limonene, possessing a contrasting sweet citrus scent.[2] This difference in olfactory perception underscores the stereospecificity of biological receptors.
Quantitative Data Summary
The key physical and chemical properties of S-(-)-Limonene are summarized in the table below for easy reference and comparison.
| Property | Value | Units | Conditions |
| Molecular Formula | C₁₀H₁₆ | - | - |
| Molecular Weight | 136.23 | g/mol | - |
| CAS Number | 5989-54-8 | - | - |
| Appearance | Clear colorless to pale yellow liquid | - | Room Temperature |
| Odor | Terpene, pine, herbal, peppery | - | - |
| Melting Point | -74 | °C | - |
| Boiling Point | 175-177 | °C | at 1 atm |
| Density | 0.844 | g/mL | at 25 °C |
| Specific Rotation ([α]) | -94 to -123 | ° | at 20°C (c=10% in ethanol) |
| Refractive Index (n_D) | 1.471 | - | at 20 °C |
| Vapor Pressure | <3 | mm Hg | at 14.4 °C |
| Flash Point | 43 - 51 | °C | Closed Cup |
| Solubility | Insoluble in water; Soluble in ethanol, ether, chloroform | - | - |
| LogP | 4.38 | - | at 37 °C |
Experimental Protocols
Accurate determination of the physicochemical properties of S-(-)-limonene is crucial for its application in research and drug development. The following sections detail the methodologies for key experiments.
Determination of Specific Rotation using Polarimetry
Objective: To measure the angle of rotation of plane-polarized light caused by S-(-)-limonene, which is a measure of its optical activity.
Methodology:
-
Instrument Preparation: Turn on the polarimeter and allow the sodium lamp to warm up until a stable, intense light is emitted.
-
Blank Measurement: Fill the polarimeter tube (of a known path length, typically 1 or 2 decimeters) with the solvent (e.g., ethanol). Ensure no air bubbles are present. Place the tube in the polarimeter and record the zero reading.
-
Sample Preparation: Prepare a solution of S-(-)-limonene of a known concentration (e.g., 10 g/100 mL) in the chosen solvent.
-
Sample Measurement: Rinse the polarimeter tube with the prepared solution and then fill it, again ensuring the absence of air bubbles. Place the sample tube in the polarimeter and measure the observed angle of rotation (α_obs).
-
Calculation: The specific rotation ([α]) is calculated using the following formula: [α] = α_obs / (l * c) where:
-
α_obs is the observed rotation in degrees.
-
l is the path length of the polarimeter tube in decimeters (dm).
-
c is the concentration of the solution in g/mL.
-
Determination of Boiling Point using the Thiele Tube Method
Objective: To determine the temperature at which the vapor pressure of S-(-)-limonene equals the atmospheric pressure.
Methodology:
-
Apparatus Setup: Attach a small test tube containing 0.5-1 mL of S-(-)-limonene to a thermometer using a rubber band. The bottom of the test tube should be level with the thermometer bulb.
-
Capillary Tube Insertion: Place a melting point capillary tube, sealed at one end, into the test tube with the open end down.
-
Heating: Clamp the thermometer and test tube assembly in a Thiele tube filled with a high-boiling point oil (e.g., mineral oil), ensuring the sample is immersed in the oil.
-
Observation: Gently heat the side arm of the Thiele tube with a Bunsen burner. A slow, steady stream of bubbles will emerge from the capillary tube as the air expands. The rate of bubbling will increase as the boiling point is approached.
-
Measurement: When a continuous and rapid stream of bubbles is observed, remove the heat. The bubbling will slow down and eventually stop. The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube.[3][4]
Determination of Density using a Pycnometer
Objective: To accurately measure the mass per unit volume of S-(-)-limonene.
Methodology:
-
Pycnometer Preparation: Thoroughly clean and dry a pycnometer (a small glass flask with a fitted glass stopper containing a capillary tube).
-
Mass of Empty Pycnometer: Accurately weigh the empty, dry pycnometer (m₁).
-
Mass of Pycnometer with Water: Fill the pycnometer with distilled water of a known temperature and insert the stopper, allowing excess water to exit through the capillary. Dry the outside of the pycnometer and weigh it (m₂).
-
Mass of Pycnometer with Sample: Empty and dry the pycnometer. Fill it with S-(-)-limonene at the same temperature, insert the stopper, dry the exterior, and weigh it (m₃).
-
Calculation: The density of S-(-)-limonene (ρ_sample) is calculated using the following formula: ρ_sample = ((m₃ - m₁) / (m₂ - m₁)) * ρ_water where ρ_water is the known density of water at the measurement temperature.
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To separate and identify the components of an essential oil containing S-(-)-limonene and to quantify its purity.
Methodology:
-
Sample Preparation: Dilute the S-(-)-limonene sample in a suitable solvent (e.g., hexane or methanol) to an appropriate concentration.
-
GC-MS System: Use a GC-MS system equipped with a capillary column suitable for terpene analysis (e.g., a non-polar or mid-polar column like HP-5MS).
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC inlet, which is heated to vaporize the sample.
-
Separation: The vaporized sample is carried by an inert gas (e.g., helium) through the column. The separation of components is based on their different boiling points and interactions with the stationary phase of the column. A typical temperature program starts at a lower temperature and gradually increases to elute all components.
-
Detection and Identification: As the separated components exit the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fingerprint for each compound, which can be compared to a library of known spectra for identification.
-
Quantification: The area under the peak corresponding to S-(-)-limonene in the gas chromatogram is proportional to its concentration. By running a series of standards with known concentrations, a calibration curve can be generated to accurately quantify the S-(-)-limonene in the sample.
Chemical Reactions and Stability
S-(-)-Limonene is a relatively stable monoterpene but can undergo several chemical transformations. It is incompatible with strong oxidizing agents.[5] Key reactions include:
-
Oxidation: In the presence of moist air, S-(-)-limonene can oxidize to form carveol, carvone, and limonene oxide.[6]
-
Dehydrogenation: When reacted with sulfur, it undergoes dehydrogenation to form p-cymene.[6]
-
Isomerization: When heated with a mineral acid, S-(-)-limonene can isomerize to the conjugated diene α-terpinene.[6]
-
Cracking: At high temperatures, it can crack to form isoprene.[6]
Signaling Pathways in Drug Development
S-(-)-Limonene has garnered significant interest in drug development due to its potential anticancer, anti-inflammatory, and antimicrobial properties.
Anticancer Activity and Apoptosis Induction
Limonene has been shown to induce apoptosis (programmed cell death) in various cancer cell lines.[7] This is a critical mechanism for its potential as a chemotherapeutic agent. Two of the key signaling pathways modulated by limonene are the Ras/Raf/MEK/ERK and PI3K/Akt pathways.
Caption: S-(-)-Limonene's anticancer mechanism via inhibition of Ras/Raf/MEK/ERK and PI3K/Akt pathways.
Limonene's interference with these pathways leads to the downregulation of signals that promote cell proliferation and survival, and the upregulation of apoptotic signals.
Anti-inflammatory Activity
Chronic inflammation is a hallmark of many diseases. Limonene has demonstrated anti-inflammatory effects by suppressing key inflammatory signaling pathways, such as the Toll-like receptor 4 (TLR4)/NF-κB/AP-1 pathway.[8][9]
Caption: S-(-)-Limonene's anti-inflammatory action through inhibition of the TLR4/NF-κB/AP-1 pathway.
By inhibiting this pathway, limonene can reduce the production of pro-inflammatory cytokines, thereby mitigating inflammatory responses.
Antimicrobial Mechanism of Action
The antimicrobial activity of S-(-)-limonene is attributed to its ability to disrupt the structural integrity and function of microbial cell membranes. This leads to increased membrane permeability and leakage of intracellular components.
Caption: Experimental workflow to investigate the antimicrobial mechanism of S-(-)-Limonene.
This disruption of the cell membrane and interference with essential metabolic processes ultimately leads to bacterial cell death.
Conclusion
S-(-)-Limonene is a versatile natural compound with well-defined physical and chemical properties. Its biological activities, particularly its anticancer, anti-inflammatory, and antimicrobial effects, make it a promising candidate for further investigation in drug development. The detailed experimental protocols and understanding of its interactions with key signaling pathways provided in this guide serve as a valuable resource for researchers and scientists in this field.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting Aberrant RAS/RAF/MEK/ERK Signaling for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiele tube - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. An Easy-To-Understand Guide To GCMS Testing For Essential Oils [newdirectionsaromatics.com]
- 7. researchgate.net [researchgate.net]
- 8. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 9. fpharm.uniba.sk [fpharm.uniba.sk]
A Technical Guide to the Chirality and Optical Rotation of Limonene Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Limonene, a cyclic monoterpene, is a ubiquitous natural product and a fundamental chiral molecule that serves as an excellent model for understanding the principles of stereoisomerism and its impact on physical properties. This technical guide provides an in-depth exploration of the chirality of limonene and the resulting optical activity of its enantiomers, (R)-(+)-limonene and (S)-(-)-limonene. The distinct properties of these mirror-image isomers are critical in fields ranging from flavor and fragrance chemistry to pharmaceutical development, where enantiomeric purity can dictate therapeutic efficacy and safety.
Core Concepts: Chirality in Limonene
Chirality, derived from the Greek word for hand ("cheir"), is a geometric property of some molecules and ions. A chiral molecule is non-superimposable on its mirror image. The presence of a stereogenic center, typically a carbon atom bonded to four different groups, is a common cause of chirality in organic molecules.[1][2] In the case of limonene (chemical formula C₁₀H₁₆), the carbon atom at position 4 of the cyclohexene ring is a stereogenic center, giving rise to two distinct enantiomers.[3][4]
-
(R)-(+)-Limonene: Also known as d-limonene, this enantiomer is predominantly found in the peels of citrus fruits like oranges and lemons.[2][5] It is characterized by a sweet, citrusy aroma.[2]
-
(S)-(-)-Limonene: Also known as l-limonene, this enantiomer is found in sources such as pine resin, caraway, dill, and bergamot plants.[1][5] It possesses a harsher, turpentine-like or piny odor.[2][5]
The structural difference between these enantiomers, though subtle, leads to significant differences in their biological and physical properties, most notably their interaction with plane-polarized light.
Quantitative Data of Limonene Enantiomers
While enantiomers share many physical properties such as boiling point, density, and refractive index, they differ in their interaction with plane-polarized light.[6][7] The specific rotation is a standardized measure of this interaction. A 50:50 mixture of two enantiomers, known as a racemic mixture or racemate, exhibits no optical rotation.[8][9]
| Property | (R)-(+)-Limonene | (S)-(-)-Limonene |
| Synonyms | d-Limonene | l-Limonene |
| Molecular Formula | C₁₀H₁₆ | C₁₀H₁₆ |
| Molar Mass | 136.23 g/mol | 136.23 g/mol |
| Appearance | Colorless to pale yellow liquid | Colorless to light yellow liquid |
| Odor | Sweet, citrus (orange-like) | Piny, turpentine-like |
| Boiling Point | 177–178 °C | 177–178 °C |
| Refractive Index (20°C, 589 nm) | 1.4703 to 1.4760 | 1.4690 to 1.4760 |
| Specific Rotation [α]D²⁰ | +123° to +125.6° | -94° to -122.1° |
Note: The specific rotation values for limonene enantiomers can vary slightly depending on the purity of the sample and the solvent used for measurement.[10][11][12]
Experimental Protocol: Measurement of Optical Rotation by Polarimetry
The optical rotation of chiral molecules is measured using an instrument called a polarimeter. The fundamental principle of polarimetry involves passing plane-polarized light through a sample and measuring the angle by which the plane of polarization is rotated.[13][14]
Instrumentation
-
Light Source: Typically a sodium vapor lamp producing monochromatic light (589 nm).
-
Polarizer: A filter that transmits light oscillating in only one plane.
-
Sample Tube: A tube of a specific length (path length, l), usually 1 or 2 decimeters (dm), to hold the sample solution.
-
Analyzer: A second polarizing filter that can be rotated.
-
Detector: A device to measure the intensity of the transmitted light.
Methodology
-
Preparation of the Sample:
-
Accurately weigh a known amount of the limonene enantiomer.
-
Dissolve the sample in a suitable achiral solvent (e.g., ethanol) to a known volume in a volumetric flask. This gives the concentration (c) in g/mL.
-
-
Calibration of the Polarimeter:
-
Turn on the polarimeter and allow the light source to stabilize.
-
Fill the sample tube with the pure solvent (blank).
-
Place the sample tube in the polarimeter.
-
Rotate the analyzer until the minimum amount of light is transmitted (the point of extinction).
-
Record this reading as the zero point.
-
-
Measurement of the Sample:
-
Clean and dry the sample tube.
-
Rinse the sample tube with a small amount of the sample solution and then fill it, ensuring no air bubbles are present.
-
Place the filled sample tube in the polarimeter.
-
Rotate the analyzer to find the new angle of minimum light transmission.
-
Record the observed rotation (α). A positive value indicates dextrorotation (+), while a negative value indicates levorotation (-).[6][15]
-
-
Calculation of Specific Rotation: The specific rotation ([α]) is calculated using Biot's law:[1] [α] = α / (l * c) Where:
-
α is the observed rotation in degrees.
-
l is the path length of the sample tube in decimeters (dm).
-
c is the concentration of the sample in grams per milliliter (g/mL).
-
The specific rotation is a characteristic physical constant for a given chiral compound under specific conditions of temperature and wavelength.
Conclusion
The enantiomers of limonene provide a classic and compelling example of how molecular chirality influences physical and biological properties. The ability to distinguish and quantify these enantiomers through their differential interaction with plane-polarized light is a cornerstone of stereochemical analysis. For researchers in drug development and other scientific fields, a thorough understanding of these principles and the experimental techniques to measure them is essential for the characterization and quality control of chiral molecules.
References
- 1. scilearn.sydney.edu.au [scilearn.sydney.edu.au]
- 2. Citrus science: learn with limonene – scienceinschool.org [scienceinschool.org]
- 3. Limonene - The industrial degreasing agent found in orange peel - Molecule of the Month - HTML version - March 2008 [chm.bris.ac.uk]
- 4. scienceinschool.org [scienceinschool.org]
- 5. Limonene - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 5.4 Optical Activity – Organic Chemistry I [kpu.pressbooks.pub]
- 8. Optical Isomerism– Optical Activity, Enantiomerism, Diastereomerism and Meso Compounds | Pharmaguideline [pharmaguideline.com]
- 9. Khan Academy [khanacademy.org]
- 10. Chemical Composition, Enantiomeric Distribution and Antimicrobial, Antioxidant and Antienzymatic Activities of Essential Oil from Leaves of Citrus x limonia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Solved A sample of limonene has a specific rotation of +71.3 | Chegg.com [chegg.com]
- 12. (-)-Limonene, 96% 500 mL | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 13. scribd.com [scribd.com]
- 14. torontech.com [torontech.com]
- 15. chem.libretexts.org [chem.libretexts.org]
Olfactory Properties of (-)-Limonene versus (+)-Limonene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Limonene, a cyclic monoterpene, is a chiral molecule existing as two enantiomers: (R)-(+)-limonene and (S)-(-)-limonene. These stereoisomers, while possessing identical chemical formulas and physical properties in an achiral environment, exhibit distinct olfactory characteristics. This discernible difference in scent highlights the stereospecificity of the human olfactory system, offering a compelling case study for research in sensory science, pharmacology, and drug development. This technical guide provides a comprehensive overview of the contrasting olfactory properties of (-)-limonene and (+)-limonene, detailing the experimental methodologies used for their characterization and the underlying biological mechanisms.
Olfactory Profile and Sensory Perception
The two enantiomers of limonene are consistently reported to have qualitatively different odor profiles. (+)-Limonene is predominantly described as having a fresh, citrusy, and orange-like aroma.[1][2] In contrast, this compound is characterized by a piny, turpentine-like, and sometimes described as a lemon-like scent.[3][4] However, some studies suggest that the characteristic "lemon" and "orange" scents of the respective citrus fruits are due to a complex mixture of volatile compounds, with the limonene enantiomers being major but not sole contributors.[3][4] The perceived odor can also be influenced by the purity of the compound, with highly pure limonene having a less distinct character.[3]
Quantitative Olfactory Data
The olfactory detection threshold (ODT) is a critical quantitative measure of an odorant's potency. The ODTs for the limonene enantiomers have been determined in various studies, with some variability in the reported values. This variability can be attributed to differences in experimental methodologies, the medium in which the threshold is measured (air or water), and individual differences in sensory perception.
Table 1: Olfactory Detection Thresholds of Limonene Enantiomers
| Enantiomer | Medium | Odor Detection Threshold | Reference(s) |
| (+)-Limonene | Water | 200 µg/L | [1] |
| This compound | Water | 500 µg/L | [1] |
| (+)-Limonene | Air | 8 - 15 ppb | [5] |
| This compound | Air | Not explicitly stated in the search results |
Sensory panel analyses provide further quantitative data on the perceived intensity of different odor descriptors for each enantiomer. While specific intensity ratings were not detailed in the provided search results, the descriptive analyses consistently highlight the contrasting sensory attributes.
Table 2: Qualitative Odor Descriptors for Limonene Enantiomers
| Enantiomer | Primary Odor Descriptors | Reference(s) |
| (+)-Limonene | Citrus, Orange, Fresh, Sweet | [1][2] |
| This compound | Piny, Turpentine-like, Lemon-like, Harsh | [3][4] |
Experimental Protocols for Olfactory Analysis
The characterization of the olfactory properties of limonene enantiomers relies on a combination of instrumental and sensory analysis techniques.
Gas Chromatography-Olfactometry (GC-O)
GC-O is a powerful technique that combines the separation capabilities of gas chromatography with human sensory detection. It allows for the identification of odor-active compounds in a complex mixture.
Methodology:
-
Sample Preparation: The limonene enantiomers, either as pure standards or in a sample matrix (e.g., essential oil), are diluted in an appropriate solvent.
-
Injection: A small volume of the sample is injected into the GC.
-
Separation: The enantiomers are separated on a chiral capillary column (e.g., heptakis-(2,3,6-tri-O-methyl)-β-cyclodextrin stationary phase).[6][7] The GC is operated with a specific temperature program to ensure optimal separation. Typical injector temperatures are around 250°C, with a column temperature program ramping from a lower temperature (e.g., 80°C) to a higher temperature (e.g., 140°C).[8][9]
-
Detection: The column effluent is split between a chemical detector (e.g., Flame Ionization Detector - FID or Mass Spectrometer - MS) and an olfactometry port.
-
Olfactory Assessment: A trained sensory panelist sniffs the effluent from the olfactometry port and records the perceived odor, its intensity, and its retention time. This allows for the correlation of specific chemical compounds with their olfactory properties.
References
- 1. Aroma Perception of Limonene, Linalool and α-Terpineol Combinations in Pinot Gris Wine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Physiological and psychological effects of olfactory stimulation with D-limonene | Advances in Horticultural Science [oaj.fupress.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The Persistent Myth of Limonene's Smell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Olfactory detection of ozone and D-limonene: reactants in indoor spaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enantiomeric analysis of limonene and carvone by direct introduction of aromatic plants into multidimensional gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scribd.com [scribd.com]
- 9. dergipark.org.tr [dergipark.org.tr]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Core Antioxidant Mechanisms of (-)-Limonene
Abstract: this compound, a naturally occurring monoterpene abundant in citrus fruits, has garnered significant scientific interest for its diverse pharmacological activities, particularly its potent antioxidant effects. This technical guide elucidates the core mechanisms through which this compound mitigates oxidative stress. The document covers both direct and indirect antioxidant actions, including free radical scavenging and the modulation of critical intracellular signaling pathways. Quantitative data from key experimental assays are summarized, detailed experimental protocols are provided, and the involved molecular pathways are visualized to offer a comprehensive resource for the scientific community.
Direct Antioxidant Mechanisms: Radical Scavenging and Reducing Power
This compound's chemical structure, featuring two isoprene units, endows it with the ability to directly neutralize reactive oxygen species (ROS).[1] This is primarily achieved through hydrogen atom donation, which stabilizes free radicals and terminates damaging chain reactions.[2][3] Several in vitro assays have been employed to quantify this direct antioxidant capacity.
Quantitative Data from In Vitro Antioxidant Assays
The efficacy of D-Limonene as a direct antioxidant has been evaluated using various standard assays. The half-maximal inhibitory concentration (IC50) values from these studies are summarized below, providing a quantitative measure of its potency in comparison to a standard antioxidant, Trolox.
| Assay | D-Limonene IC50 (µM) | Trolox IC50 (µM) | Mechanism of Action | Reference |
| DPPH Radical Scavenging | 384.73 | 153.30 | Donates a hydrogen atom to the stable DPPH radical, neutralizing it. | [2] |
| ABTS Radical Scavenging | 603.23 | 203.37 | Donates an electron to the ABTS radical cation, causing decolorization. | [2] |
| Hydroxyl Radical Scavenging | 442.75 | 225.96 | Donates electrons to stabilize highly reactive hydroxyl radicals. | [3] |
| Superoxide Radical Scavenging | - | 105.25 | Stabilizes superoxide anion formation. | [2] |
| Ferric Reducing Antioxidant Power (FRAP) | - | 171.73 | Reduces the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous (Fe²⁺) form. | [3] |
Note: Lower IC50 values indicate higher antioxidant activity.
Visualizing the Antioxidant Assay Workflow
The following diagram illustrates a generalized workflow for a common in vitro radical scavenging assay, such as the DPPH method.
Detailed Experimental Protocols
This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.
-
Reagent Preparation : Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. The solution should have a deep violet color.
-
Sample Preparation : Prepare various concentrations of this compound (e.g., 25, 50, 100, 200, 400 µM) in a suitable solvent.[2] A standard antioxidant, such as Trolox or ascorbic acid, is prepared in the same manner.
-
Reaction Mixture : In a 96-well plate or cuvette, add 100 µL of the DPPH solution to 100 µL of each sample concentration.[4] A control well should contain the solvent instead of the sample.
-
Incubation : Incubate the mixture in the dark at room temperature for 30 minutes.[4]
-
Measurement : Measure the absorbance of the solutions at 517 nm using a spectrophotometer.[5]
-
Calculation : The percentage of scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100.[6]
-
IC50 Determination : Plot the % inhibition against the sample concentration to determine the IC50 value, which is the concentration required to scavenge 50% of the DPPH radicals.
This assay is based on the ability of an antioxidant to quench the blue-green ABTS radical cation.
-
Reagent Preparation : Generate the ABTS radical cation (ABTS•+) by mixing a 7 mM ABTS stock solution with a 2.45 mM potassium persulfate solution in equal quantities. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[2][4]
-
Working Solution : Dilute the ABTS•+ solution with a solvent (e.g., methanol or ethanol) to an absorbance of ~0.70 at 734 nm.[2]
-
Sample Preparation : Prepare various concentrations of this compound and a standard antioxidant.
-
Reaction Mixture : Add a small volume of the sample (e.g., 10 µL) to a larger volume of the ABTS•+ working solution (e.g., 1 mL).
-
Incubation : Allow the reaction to proceed for a set time (e.g., 6 minutes) at room temperature.[4]
-
Measurement : Measure the absorbance at 734 nm.
-
Calculation : Calculate the percentage of scavenging activity using the same formula as for the DPPH assay. The IC50 value is then determined.
Indirect Antioxidant Mechanisms: Modulation of Cellular Defense Systems
Beyond direct scavenging, this compound exerts a more profound and lasting antioxidant effect by upregulating the body's endogenous antioxidant defense systems. This involves enhancing the expression and activity of key antioxidant enzymes and modulating signaling pathways that govern the cellular response to oxidative stress.
Upregulation of Endogenous Antioxidant Enzymes
This compound has been shown to increase the activity of critical antioxidant enzymes that neutralize endogenous ROS.[7] These include Superoxide Dismutase (SOD), which converts superoxide radicals to hydrogen peroxide, and Catalase (CAT) and Glutathione Peroxidase (GPx), which then detoxify hydrogen peroxide into water.[7][8] This action reduces the overall cellular load of ROS and mitigates oxidative damage to lipids, proteins, and DNA.
Quantitative Data on Cellular Antioxidant Effects
Studies in various models have demonstrated this compound's ability to restore depleted antioxidant enzymes and reduce markers of oxidative damage, such as malondialdehyde (MDA), a product of lipid peroxidation.
| Parameter Measured | Model System | Effect of this compound Treatment | Reference |
| Superoxide Dismutase (SOD) | Streptozotocin-induced diabetic rats | Significantly increased SOD activity in plasma, liver, and kidney compared to untreated diabetic rats. | [9] |
| Catalase (CAT) | Normal murine lymphocytes | Increased CAT activity, leading to decreased H₂O₂ levels. | [10] |
| Glutathione Peroxidase (GPx) | Streptozotocin-induced diabetic rats | Significantly increased GPx activity in plasma, liver, and kidney. | [9] |
| Reduced Glutathione (GSH) | Rotenone-induced rats | Significantly enhanced GSH levels in the midbrain. | [11] |
| Malondialdehyde (MDA) | CCl₄-induced cardiac toxicity in rats | Significantly decreased MDA levels in the CCl₄-treated group. | [12] |
| Protein Carbonyls | Various models | Mitigates the increase in protein carbonyls, a marker of protein oxidation. | [7] |
| Nitric Oxide (NO) | Doxorubicin-induced nephrotoxicity in rats | Effectively decreased the overexpression of inducible nitric oxide synthase (iNOS) and NO levels. | [13] |
The Nrf2 Signaling Pathway: The Master Regulator
The primary mechanism by which this compound upregulates antioxidant enzymes is through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[14] Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1).
Upon exposure to an inducer like this compound, Keap1 undergoes a conformational change, releasing Nrf2. The freed Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, initiating their transcription.[15][16] This leads to the synthesis of a suite of protective proteins, including SOD, CAT, GPx, and enzymes involved in glutathione synthesis.[17]
Interplay with Inflammatory Pathways
Oxidative stress and inflammation are intricately linked, with each process capable of amplifying the other. This compound's antioxidant activity is complemented by its ability to suppress pro-inflammatory pathways, notably the Nuclear Factor-kappa B (NF-κB) pathway.[13] By activating Nrf2, limonene can inhibit the activation of NF-κB, a key transcription factor for pro-inflammatory cytokines like TNF-α and IL-6.[14] This dual action of boosting antioxidant defenses while suppressing inflammation makes this compound a powerful cytoprotective agent.
Conclusion
The antioxidant activity of this compound is a multifaceted process that extends beyond simple radical scavenging. Its core mechanism involves a sophisticated interplay between direct chemical neutralization of ROS and the indirect, potent upregulation of the cell's own antioxidant machinery via the Nrf2 signaling pathway. Furthermore, its ability to concurrently suppress pro-inflammatory pathways like NF-κB highlights its potential as a therapeutic agent for conditions rooted in oxidative stress and inflammation. This guide provides the foundational knowledge, quantitative data, and experimental frameworks necessary for researchers to further explore and harness the significant antioxidant potential of this compound.
References
- 1. tandfonline.com [tandfonline.com]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro antioxidant activity of Rubus ellipticus fruits - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. From Citrus to Clinic: Limonene’s Journey Through Preclinical Research, Clinical Trials, and Formulation Innovations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protective effects of D-limonene on lipid peroxidation and antioxidant enzymes in streptozotocin-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antioxidant activity of limonene on normal murine lymphocytes: relation to H2O2 modulation and cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. D-limonene suppresses doxorubicin-induced oxidative stress and inflammation via repression of COX-2, iNOS, and NFκB in kidneys of Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Natural Products as Modulators of Nrf2 Signaling Pathway in Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
The Anti-Inflammatory Properties of (-)-Limonene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-Limonene, a naturally occurring monoterpene found in high concentrations in citrus fruit peels, has emerged as a promising anti-inflammatory agent. This technical guide provides a comprehensive overview of the scientific evidence supporting the anti-inflammatory effects of this compound, with a focus on its mechanisms of action, quantitative efficacy, and the experimental methodologies used to elucidate these properties. This document is intended to serve as a resource for researchers and professionals in the fields of pharmacology, immunology, and drug development who are interested in the therapeutic potential of this natural compound.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation is implicated in the pathogenesis of numerous diseases, including arthritis, inflammatory bowel disease, neurodegenerative disorders, and cancer. The search for novel and safe anti-inflammatory agents is a continuous endeavor in pharmaceutical research. This compound, a major constituent of various essential oils, has garnered significant attention for its diverse pharmacological activities, including its potent anti-inflammatory properties.[1][2] This guide synthesizes the current understanding of how this compound modulates inflammatory pathways and presents the key data and experimental frameworks that underpin this knowledge.
Mechanisms of Anti-Inflammatory Action
This compound exerts its anti-inflammatory effects through the modulation of several key signaling pathways and the inhibition of pro-inflammatory mediators. The primary mechanisms identified in the literature are detailed below.
Inhibition of NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[3] In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes.
This compound has been shown to inhibit the activation of the NF-κB pathway.[2][3] It can prevent the degradation of IκBα, thereby blocking the nuclear translocation of the p65 subunit of NF-κB.[4][5] This inhibition leads to a downstream reduction in the expression of NF-κB target genes, including those encoding for pro-inflammatory cytokines and enzymes.
Figure 1: Inhibition of the NF-κB signaling pathway by this compound.
Modulation of MAPK Signaling Pathway
Mitogen-Activated Protein Kinases (MAPKs) are a family of serine/threonine kinases that play a critical role in transducing extracellular signals to cellular responses, including inflammation. The three major MAPK subfamilies are extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs. This compound has been demonstrated to inhibit the phosphorylation of p38, JNK, and ERK in response to inflammatory stimuli, thereby downregulating the inflammatory cascade.[6]
Figure 2: Modulation of the MAPK signaling pathway by this compound.
Activation of Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant proteins.[7] Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1) and targeted for degradation. In the presence of oxidative stress or activators like this compound, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of antioxidant genes.[8] This antioxidant effect contributes to the overall anti-inflammatory action of this compound.
Figure 3: Activation of the Nrf2 signaling pathway by this compound.
Quantitative Data on Anti-Inflammatory Effects
The anti-inflammatory efficacy of this compound has been quantified in numerous in vitro and in vivo studies. The following tables summarize key quantitative data from the literature.
Table 1: In Vitro Inhibition of Inflammatory Mediators by this compound
| Cell Line | Inflammatory Mediator | Concentration/Dose | % Inhibition / IC50 | Reference |
| RAW 264.7 Macrophages | Nitric Oxide (NO) | 0.01 - 0.04% | Dose-dependent decrease | [5][9] |
| RAW 264.7 Macrophages | Prostaglandin E2 (PGE2) | 0.01 - 0.04% | Dose-dependent decrease | [5][9] |
| RAW 264.7 Macrophages | TNF-α | Dose-dependent | Significant decrease | [1][10] |
| RAW 264.7 Macrophages | IL-1β | Dose-dependent | Significant decrease | [1][10] |
| RAW 264.7 Macrophages | IL-6 | Dose-dependent | Significant decrease | [1][10] |
| RAW 264.7 Macrophages | iNOS protein | 0.01 - 0.04% | Dose-dependent decrease | [5][9] |
| RAW 264.7 Macrophages | COX-2 protein | 0.01 - 0.04% | Dose-dependent decrease | [5][9] |
| Bovine Fibroblast-Like Synoviocytes | TNF-α mRNA | 7.5 µg/mL | ~50% | |
| Bovine Fibroblast-Like Synoviocytes | IL-1β mRNA | 7.5 µg/mL | ~50% | |
| Human THP-1 Monocytes | Nitric Oxide (NO) | Dose-dependent | Significant decrease | |
| Human THP-1 Monocytes | Prostaglandin E2 (PGE2) | Dose-dependent | Significant decrease |
Table 2: In Vivo Anti-Inflammatory Effects of this compound
| Animal Model | Inflammatory Condition | Dose of this compound | Outcome | Reference |
| Rats | Carrageenan-induced paw edema | 0.142 mL/kg (ED50) | Significant reduction in edema | [11] |
| Rats | TNBS-induced colitis | 10 mg/kg | Significant decrease in serum TNF-α | [12][13] |
| Mice | LPS-induced jejunal injury | 100 and 200 mg/kg | Attenuation of IL-1β, TNF-α, and COX-2 expression | [8] |
| Rats | Bleomycin-induced pulmonary fibrosis | 25 - 100 mg/kg | Dose-dependent reduction of IL-1β, TNF-α, and IL-6 | [14] |
| Mice | gp120-induced hyperalgesia | Orally administered | Inhibition of gp120-induced increase in serum IL-1β and IL-10 | [15] |
| Rats | Doxorubicin-induced nephrotoxicity | 5% and 10% in diet | Decreased expression of NF-κB, COX-2, and iNOS | [16] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to evaluate the anti-inflammatory effects of this compound.
In Vitro Anti-Inflammatory Assays
-
Cell Line: Murine macrophage cell line RAW 264.7 is commonly used.[17]
-
Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.
-
Induction of Inflammation: Lipopolysaccharide (LPS) is widely used to induce an inflammatory response in macrophages, typically at a concentration of 1 µg/mL.[18]
-
Treatment: Cells are pre-treated with various concentrations of this compound for a specified period (e.g., 1 hour) before stimulation with LPS.
Figure 4: General workflow for in vitro anti-inflammatory assays.
-
Nitric Oxide (NO) Assay: The concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant is measured using the Griess reagent.[19]
-
Prostaglandin E2 (PGE2) and Cytokine Assays: Levels of PGE2, TNF-α, IL-1β, and IL-6 in the culture medium are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.[19][20]
-
Purpose: To determine the protein expression levels of key signaling molecules (e.g., p-p38, p-JNK, p-ERK, IκBα, NF-κB p65, iNOS, COX-2).
-
General Protocol:
-
Cell lysates are prepared and protein concentrations are determined.
-
Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with specific primary antibodies overnight at 4°C.
-
The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[21][22]
-
In Vivo Anti-Inflammatory Assays
-
Purpose: A widely used model to screen for acute anti-inflammatory activity.[23]
-
Protocol:
-
Animals (e.g., Wistar rats) are orally administered with this compound or a vehicle control.
-
After a set time (e.g., 1 hour), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw.[24]
-
Paw volume is measured at various time points using a plethysmometer.[25]
-
The percentage of edema inhibition is calculated.
-
Figure 5: Workflow for the carrageenan-induced paw edema model.
Conclusion and Future Directions
The evidence presented in this technical guide strongly supports the anti-inflammatory potential of this compound. Its ability to modulate multiple key signaling pathways, including NF-κB, MAPKs, and Nrf2, highlights its pleiotropic mechanism of action. The quantitative data from both in vitro and in vivo studies provide a solid foundation for its efficacy.
For drug development professionals, this compound represents an attractive lead compound. Its established safety profile as a food additive and its natural origin are advantageous. Future research should focus on:
-
Clinical Trials: Well-designed clinical trials are necessary to translate the promising preclinical findings into human therapeutic applications for various inflammatory diseases.
-
Pharmacokinetics and Bioavailability: Further studies are needed to optimize the delivery and bioavailability of this compound to target tissues.
-
Structure-Activity Relationship Studies: Investigating the anti-inflammatory activity of limonene derivatives could lead to the development of even more potent and specific anti-inflammatory agents.
References
- 1. Limonene suppresses lipopolysaccharide-induced production of nitric oxide, prostaglandin E2, and pro-inflammatory cytokines in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Can limonene be a possible candidate for evaluation as an agent or adjuvant against infection, immunity, and inflammation in COVID-19? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aimspress.com [aimspress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. jabsonline.org [jabsonline.org]
- 7. MAPK Signaling Pathway, Antibodies, ELISAs, Luminex® Assays & Growth Factors | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Limonene Exerts Anti-Inflammatory Effect on LPS-Induced Jejunal Injury in Mice by Inhibiting NF-κB/AP-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. jstage.jst.go.jp [jstage.jst.go.jp]
- 11. medipol.edu.tr [medipol.edu.tr]
- 12. researchgate.net [researchgate.net]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. D-Limonene Is a Potential Monoterpene to Inhibit PI3K/Akt/IKK-α/NF-κB p65 Signaling Pathway in Coronavirus Disease 2019 Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Limonene reduces hyperalgesia induced by gp120 and cytokines by modulation of IL-1 β and protein expression in spinal cord of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. D-limonene suppresses doxorubicin-induced oxidative stress and inflammation via repression of COX-2, iNOS, and NFκB in kidneys of Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Western blot protocol | Abcam [abcam.com]
- 22. origene.com [origene.com]
- 23. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 24. thaiscience.info [thaiscience.info]
- 25. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Initial Screening of (-)-Limonene's Antimicrobial Properties
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
(-)-Limonene, a naturally occurring monocyclic monoterpene found in the essential oils of numerous plants, is gaining significant interest as a potential antimicrobial agent.[1][2] Its broad-spectrum activity, coupled with its status as a natural compound, positions it as a promising candidate for applications in pharmaceuticals, food preservation, and agriculture.[2][3][4][5] This technical guide provides a comprehensive overview of the initial screening of this compound's antimicrobial properties. It details standardized experimental protocols, summarizes quantitative efficacy data, and elucidates the current understanding of its mechanisms of action. This document is intended to serve as a foundational resource for researchers initiating studies on the antimicrobial potential of this compound.
Antimicrobial Spectrum of Activity
This compound exhibits a broad spectrum of antimicrobial activity against a variety of pathogenic and spoilage microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi.[1][6][7] Studies have shown that the stereochemistry of limonene influences its biological activity, with the levorotatory enantiomer, this compound, often demonstrating greater antimicrobial potency than its dextrorotatory counterpart, (+)-limonene.[6][8]
The efficacy of limonene is pathogen-specific.[6] For instance, Gram-positive bacteria such as Staphylococcus aureus have been shown to be more sensitive to limonene than Gram-negative bacteria like Pseudomonas aeruginosa, a difference attributed to the more complex outer membrane of Gram-negative organisms which can act as a permeability barrier.[1][2] Noteworthy activity has also been observed against yeasts like Candida albicans and Cryptococcus neoformans.[8]
Quantitative Antimicrobial Data
The antimicrobial efficacy of a compound is quantitatively assessed by determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the MBC/MFC is the lowest concentration that results in microbial death.
The following table summarizes reported MIC values for limonene against various microorganisms. It is critical to note that values can vary between studies due to differences in experimental protocols, inoculum size, and specific strains used.
| Microorganism | Strain | Enantiomer | MIC Value | Reference |
| Staphylococcus aureus | ATCC 12600 | S-(-)-Limonene | 4.00 mg/mL | [8][9] |
| Staphylococcus aureus | (Not Specified) | Limonene | 20 mL/L | [10] |
| Escherichia coli | ATCC 11775 | L-(-)-Limonene | 8.0 mg/mL | [9] |
| Listeria monocytogenes | (Not Specified) | Limonene | 20 mL/L | [11] |
| Pseudomonas aeruginosa | (Not Specified) | S-(-)-Limonene | >4.00 mg/mL | [8] |
| Cryptococcus neoformans | (Not Specified) | S-(-)-Limonene | 0.25 - 4.00 mg/mL | [8] |
| Candida albicans | (Not Specified) | S-(-)-Limonene | 0.25 - 4.00 mg/mL | [8] |
Experimental Protocols for Antimicrobial Screening
Standardized methodologies are crucial for obtaining reproducible and comparable results. The following protocols are adapted from established guidelines, such as those from the Clinical & Laboratory Standards Institute (CLSI), for testing the antimicrobial activity of essential oils.[12][13]
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
The broth microdilution method is a highly standardized and widely used technique for determining the MIC of antimicrobial agents.[12][14]
Materials:
-
This compound
-
96-well microtiter plates
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Microbial culture in the logarithmic growth phase
-
Solvent/emulsifier (e.g., DMSO, Tween 80) to solubilize limonene
-
Sterile pipette tips and multichannel pipettor
-
Incubator
Procedure:
-
Preparation of Limonene Stock: Prepare a stock solution of this compound in a suitable solvent (e.g., 10% DMSO) to ensure its miscibility in the aqueous broth medium.
-
Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the limonene stock solution with the broth medium to achieve a range of desired concentrations. Typically, 100 µL of broth is added to each well, followed by 100 µL of the limonene stock to the first well, and then serially diluted across the plate.
-
Inoculum Preparation: Adjust the turbidity of a fresh microbial culture to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). Dilute this suspension in broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well after addition.
-
Inoculation: Add 100 µL of the standardized inoculum to each well of the microtiter plate.
-
Controls:
-
Positive Control: A well containing broth and inoculum only (no limonene) to confirm microbial growth.
-
Negative Control: A well containing broth only to check for sterility.
-
Solvent Control: A well containing broth, inoculum, and the solvent at the highest concentration used to ensure it does not inhibit microbial growth.
-
-
Incubation: Incubate the plates at the optimal temperature for the test microorganism (e.g., 35-37°C) for 16-24 hours.
-
Endpoint Determination: The MIC is determined as the lowest concentration of this compound at which no visible growth (turbidity) is observed.
Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
The MBC/MFC is determined as a complementary measurement to the MIC to assess whether the compound is static (inhibits growth) or cidal (kills the organism).[12][14]
Procedure:
-
Following MIC determination, take a small aliquot (typically 10-100 µL) from each well that showed no visible growth.
-
Spot-plate or spread the aliquot onto a fresh, appropriate agar medium (e.g., Mueller-Hinton Agar).
-
Incubate the agar plates under appropriate conditions for 24-48 hours.
-
The MBC/MFC is defined as the lowest concentration from the MIC assay that results in a significant reduction (e.g., ≥99.9%) in CFU count compared to the initial inoculum, or that shows no colony formation on the agar plate.
Experimental Workflow Visualization
The following diagram illustrates the workflow for determining MIC and MBC.
Proposed Mechanisms of Antimicrobial Action
The antimicrobial activity of this compound is multifactorial, targeting several key cellular structures and pathways. The primary mechanism involves the disruption of the microbial cell membrane.[1][6]
-
Cell Membrane Damage: As a lipophilic compound, limonene preferentially partitions into the lipid bilayer of the cell membrane. This disrupts membrane integrity and fluidity, leading to increased permeability.[2][6] The consequence is the leakage of vital intracellular components, such as ions, proteins, and nucleic acids, ultimately leading to cell death.[6][10]
-
Induction of Oxidative Stress: Studies have shown that this compound can induce the formation of reactive oxygen species (ROS) within bacterial cells.[6] The accumulation of ROS leads to oxidative stress, causing damage to DNA, proteins, and lipids, which contributes to its bactericidal effect.[6]
-
Inhibition of Cellular Respiration: Limonene has been found to interfere with the electron transport chain and oxidative phosphorylation.[7] This impairs cellular respiration, leading to a significant decrease in ATP synthesis and overall metabolic dysfunction, effectively starving the cell of energy.[10][11]
-
Protein and DNA Damage: The oxidative stress and direct interaction of limonene can lead to protein denaturation and damage to DNA. In some bacteria, this has been shown to trigger the SOS response, a cellular pathway for DNA repair that can be overwhelmed by extensive damage.[6]
Signaling Pathway Visualization
The diagram below outlines the proposed molecular mechanisms of this compound's antimicrobial action.
Conclusion and Future Directions
Initial screening demonstrates that this compound is a natural compound with significant antimicrobial properties against a broad range of microorganisms. Its primary mechanism of action appears to be the disruption of cell membrane integrity, leading to a cascade of events including oxidative stress and metabolic collapse. The data presented in this guide provide a strong foundation for its further investigation.
Future research should focus on:
-
Synergistic Studies: Investigating the combination of this compound with conventional antibiotics to potentially enhance efficacy and overcome microbial resistance.[7][15]
-
Anti-Biofilm Activity: Evaluating the potential of this compound to inhibit and disrupt microbial biofilms, which are notoriously resistant to conventional treatments.[7]
-
Formulation Development: Developing stable and effective delivery systems, such as nanoemulsions or encapsulation technologies, to overcome challenges related to limonene's volatility and low water solubility, thereby enhancing its application in clinical and industrial settings.[4][5]
-
In Vivo Efficacy and Toxicology: Conducting comprehensive in vivo studies to validate its antimicrobial efficacy and establish a thorough safety profile for specific applications.
References
- 1. blacpma.ms-editions.cl [blacpma.ms-editions.cl]
- 2. Journey of Limonene as an Antimicrobial Agent - Journal of Pure and Applied Microbiology [microbiologyjournal.org]
- 3. icccitrus.com [icccitrus.com]
- 4. Encapsulated Limonene: A Pleasant Lemon-Like Aroma with Promising Application in the Agri-Food Industry. A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Mode of Action of Cyclic Monoterpenes (−)-Limonene and (+)-α-Pinene on Bacterial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. D-Limonene: Promising and Sustainable Natural Bioactive Compound [mdpi.com]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Antimicrobial Susceptibility and Antibacterial Mechanism of Limonene against Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. thieme-connect.com [thieme-connect.com]
- 14. Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro – A Review[v1] | Preprints.org [preprints.org]
- 15. Rapid Screening of Essential Oils as Substances Which Enhance Antibiotic Activity Using a Modified Well Diffusion Method - PMC [pmc.ncbi.nlm.nih.gov]
(-)-Limonene as a precursor in monoterpene synthesis
An In-depth Technical Guide: (-)-Limonene as a Precursor in Monoterpene Synthesis
For: Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, a naturally abundant and chiral cyclic monoterpene, represents a key building block in the synthesis of a diverse array of high-value monoterpenoids. Primarily sourced as a byproduct of the citrus industry, this readily available and inexpensive precursor offers a sustainable and versatile platform for developing flavors, fragrances, pharmaceuticals, and agrochemicals.[1][2] Its structure, featuring two double bonds and a chiral center, provides multiple reactive sites for strategic chemical and biological transformations.[2] This guide details the enzymatic, chemical, and microbial pathways for converting this compound into commercially significant monoterpenes, providing quantitative data, detailed experimental protocols, and pathway visualizations to support advanced research and development.
Biosynthetic Pathways: Enzymatic Conversion
In various plant species, this compound is the central olefin precursor for a variety of oxygenated monoterpenes. These highly specific transformations are catalyzed by cytochrome P450-dependent mixed-function oxygenases and subsequent dehydrogenases.[3][4]
Pathway to (-)-Carvone in Spearmint (Mentha spicata)
The biosynthesis of (-)-carvone, the characteristic flavor of spearmint, proceeds via a two-step enzymatic conversion from this compound.[5][6] The pathway begins with the hydroxylation of this compound at the C-6 position, followed by the oxidation of the resulting alcohol.
-
Hydroxylation: this compound is converted to (-)-trans-carveol by the enzyme cytochrome P450 limonene-6-hydroxylase.[5] This reaction is a key regulatory step.[4][7]
-
Dehydrogenation: (-)-trans-carveol is then oxidized to (-)-carvone by a NAD+-dependent carveol dehydrogenase (CDH).[4][5]
References
- 1. Overview of the Biotransformation of Limonene and α-Pinene from Wood and Citrus Residues by Microorganisms [mdpi.com]
- 2. iscientific.org [iscientific.org]
- 3. Monoterpene biosynthesis: specificity of the hydroxylations of this compound by enzyme preparations from peppermint (Mentha piperita), spearmint (Mentha spicata), and perilla (Perilla frutescens) leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biosynthesis of the Monoterpenes Limonene and Carvone in the Fruit of Caraway : I. Demonstration of Enzyme Activities and Their Changes with Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Biosynthesis of the monoterpenes limonene and carvone in the fruit of caraway. I. Demonstration Of enzyme activities and their changes with development - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of (-)-Limonene in Plant Defense Mechanisms: A Technical Guide
Introduction
(-)-Limonene, a naturally occurring monoterpene, is a significant component of the essential oils of many plant species, most notably citrus fruits. Beyond its characteristic aroma, this compound plays a crucial multifaceted role in the intricate defense systems of plants against a wide array of biotic threats. This technical guide provides an in-depth exploration of the mechanisms by which this compound contributes to plant immunity, targeting researchers, scientists, and drug development professionals. The information presented herein is supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.
Direct Antagonistic Effects of this compound
This compound exhibits direct toxic effects on a broad spectrum of plant pests and pathogens, acting as a potent natural pesticide. Its lipophilic nature allows it to interfere with fundamental biological structures and processes in these organisms.
Insecticidal Activity
This compound is a recognized insecticide that acts on contact and as a fumigant.[1][2] Its primary mode of action involves the disruption of insect nervous systems.[3] It is also suggested that it acts by dissolving the waxy coatings of insect exoskeletons, leading to dehydration and respiratory distress.[4]
Table 1: Insecticidal Activity of this compound (LC50/LD50 Values)
| Insect Species | Bioassay Type | LC50/LD50 Value | Reference |
| Musca domestica (House fly) | Fumigant | 6.2 mg/dm³ | [3] |
| Planococcus lilacinus | Topical | 0.37 µ g/insect (96h) | [5] |
| Haematobia irritans irritans | Contact | 2.9% solution caused 87.2% knockdown at 4h | [6] |
| Aonidiella aurantii (California red scale) | Not specified | Not specified | [7] |
| Trialeurodes vaporariorum (Greenhouse whitefly) | Fumigant | 2.41 µl/l air | [8] |
| Callosobruchus chinensis | Fumigant | 0.397% (96h) | [9] |
Antimicrobial Activity
This compound demonstrates significant efficacy against a variety of phytopathogenic fungi and bacteria. Its antimicrobial action is largely attributed to its ability to disrupt cell membrane integrity, leading to leakage of intracellular components and eventual cell death.
The antifungal properties of this compound have been documented against numerous fungal species that cause significant crop damage.
Table 2: Antifungal Activity of this compound (MIC/MFC Values)
| Fungal Species | MIC Value | MFC Value | Reference |
| Trichophyton rubrum | 0.5% v/v | Fungicidal | [10] |
| Candida albicans | 125–250 µg/mL | Not specified | [11] |
| Candida glabrata | 62.50 µg/mL | Not specified | [11] |
| Candida parapsilosis | 31.25–62.50 µg/mL | Not specified | [11] |
| Aspergillus niger | 500 ppm (100% inhibition) | Not specified | [12] |
| Listeria monocytogenes | Not specified | Not specified | [13] |
| Aspergillus spp. | 0.1% | 0.3% | [14] |
| Penicillium spp. | 0.005% | 0.3% | [14] |
| Geotrichum candidum | 0.01% | 0.3% | [14] |
This compound also exhibits inhibitory effects against various plant pathogenic bacteria, contributing to the overall defense of the plant.
Table 3: Antibacterial Activity of this compound (MIC Values)
| Bacterial Species | MIC Value | Reference |
| Escherichia coli | Not specified | [13] |
| Staphylococcus aureus | Not specified | [13] |
Indirect Defense Mechanisms Mediated by this compound
Beyond its direct toxic properties, this compound plays a vital role in orchestrating indirect defense strategies by acting as a signaling molecule.
Attraction of Natural Enemies
Plants under herbivore attack release volatile organic compounds (VOCs), including this compound, to attract natural enemies of the attacking herbivores. This "cry for help" is a classic example of indirect defense.
Table 4: Attraction of Beneficial Insects by this compound
| Beneficial Insect | Herbivore Pest | Effective Concentration | Reference |
| Aphytis melinus | Aonidiella aurantii | 20 µL/mL | [15] |
| Aphytis melinus | Aonidiella aurantii | Not specified | [7][16] |
| Haematobia irritans irritans | Not applicable | <0.1% (attractant) | [6] |
Priming and Induction of Plant Defense Responses
This compound can act as a signaling molecule to prime or directly induce defense responses in the plant. This involves the activation of complex signaling pathways that lead to the production of various defense-related compounds and proteins. The jasmonic acid (JA) signaling pathway is a key component of this response.[17][18][19][20] There is evidence to suggest that the salicylic acid (SA) pathway, which is typically associated with defense against biotrophic pathogens, does not exhibit significant crosstalk with limonene-induced defense, or may even be antagonized by the JA pathway.[21][22][23]
Signaling Pathways and Experimental Workflows
Jasmonic Acid (JA) Signaling Pathway in Limonene-Mediated Defense
The following diagram illustrates the proposed signaling cascade initiated by this compound, leading to the activation of plant defense genes.
References
- 1. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biochemjournal.com [biochemjournal.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scienceopen.com [scienceopen.com]
- 6. academic.oup.com [academic.oup.com]
- 7. sciforum.net [sciforum.net]
- 8. plantprotection.pl [plantprotection.pl]
- 9. phytojournal.com [phytojournal.com]
- 10. In vitro Antifungal Activity of Limonene against Trichophyton rubrum - PMC [pmc.ncbi.nlm.nih.gov]
- 11. blacpma.ms-editions.cl [blacpma.ms-editions.cl]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Evaluation of d-Limonene and β-Ocimene as Attractants of Aphytis melinus (Hymenoptera: Aphelinidae), a Parasitoid of Aonidiella aurantii (Hemiptera: Diaspididae) on Citrus spp - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Jasmonic Acid Signaling Pathway in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 18. plantarchives.org [plantarchives.org]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. Enhancement of induced disease resistance by simultaneous activation of salicylate- and jasmonate-dependent defense pathways in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Signaling Crosstalk between Salicylic Acid and Ethylene/Jasmonate in Plant Defense: Do We Understand What They Are Whispering? - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Toxicological Profile of (-)-Limonene in Preclinical Models
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This document provides a comprehensive overview of the preclinical toxicological profile of limonene, focusing primarily on data available for d-limonene, the more extensively studied enantiomer. Limonene is a naturally occurring monoterpene found in high concentrations in citrus fruit peels and is widely used as a flavoring agent and fragrance.[1][2][3] Preclinical studies indicate that d-limonene has a low order of acute toxicity.[3] Repeated-dose studies have identified the kidney in male rats as a target organ, a phenomenon linked to a species- and sex-specific mechanism involving α2u-globulin that is not considered relevant to humans.[4][5] A comprehensive battery of genotoxicity tests has shown no evidence of mutagenic or clastogenic activity.[4][6][7] Carcinogenicity bioassays were negative in mice and female rats; the renal tumors observed in male rats are considered a consequence of the non-translatable α2u-globulin nephropathy.[2][8] Evidence of developmental or reproductive toxicity is absent, except at very high, maternally toxic doses.[4] This guide summarizes the key quantitative data, details the experimental protocols for pivotal studies, and provides visualizations of metabolic pathways and experimental workflows to offer a thorough toxicological assessment of limonene for research and drug development professionals.
Toxicokinetics and Metabolism
Following oral administration in preclinical models and humans, d-limonene is rapidly and almost completely absorbed from the gastrointestinal tract.[9][10] It is distributed to various tissues, with notable concentrations observed in the liver and kidneys.[11][12] The liver is the primary site of metabolism, where d-limonene undergoes extensive Phase I oxidation reactions primarily mediated by the cytochrome P450 enzyme system.[10][13][14]
Key metabolic transformations include hydroxylation of the endocyclic and exocyclic double bonds and oxidation of the methyl group.[14] This results in the formation of several major metabolites, including perillic acid, dihydroperillic acid, limonene-8,9-diol, and limonene-1,2-diol.[11][15] These metabolites can undergo further Phase II conjugation reactions. Significant species differences in the primary metabolites have been noted; for instance, the major metabolite is perillic acid-8,9-diol in rats, while it is 8-hydroxy-p-menth-1-en-9-yl-beta-D-glucopyranosiduronic acid in humans.[16] Elimination of limonene and its metabolites occurs predominantly via the urine, with 75-95% of an administered dose excreted renally within a few days in most species studied.[11][16]
Non-Clinical Toxicity Studies
Acute Toxicity
d-Limonene exhibits low acute toxicity following oral, intraperitoneal, and subcutaneous administration in rodents.[11][17] The reported median lethal dose (LD50) values are summarized in the table below. Signs of toxicity at high doses are generally non-specific and may include decreased activity and rough hair coats.[6]
| Species | Sex | Route of Administration | LD50 (g/kg bw) | Reference |
| Rat | Male | Oral | 4.4 | [11][17] |
| Rat | Female | Oral | 5.1 | [11][17] |
| Rat | Male | Intraperitoneal | 3.6 | [11][17] |
| Rat | Female | Intraperitoneal | 4.5 | [11][17] |
| Rat | M/F | Subcutaneous | >20 | [11][17] |
| Mouse | Male | Oral | 5.6 | [11][17] |
| Mouse | Female | Oral | 6.6 | [11][17] |
| Mouse | M/F | Intraperitoneal | 1.3 | [11][17] |
| Mouse | M/F | Subcutaneous | >42 | [11][17] |
Experimental Protocol: Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)
The Acute Toxic Class Method is a stepwise procedure used to assess the acute toxicity of a substance after oral administration.[18] The principle is to use a minimal number of animals to obtain sufficient information to classify the substance.[19]
-
Animal Selection: Healthy, young adult animals of a single sex (typically female, as they are often slightly more sensitive) are used.[18]
-
Dosing: The test substance is administered orally in a stepwise procedure, with each step using three animals.[18] The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg) based on existing information.
-
Observation: The absence or presence of compound-related mortality in the first step determines the next step. If mortality is observed, the dose for the next step is lowered. If no mortality occurs, the dose is increased.[18]
-
Endpoints: Animals are observed for at least 14 days.[20] Key observations include mortality, time to death, and clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior). Body weight is recorded weekly.
-
Classification: The substance is classified into a toxicity class based on the observed mortality at specific dose levels, which correlate with the Globally Harmonized System (GHS).[21]
Repeated-Dose Toxicity
Subchronic and chronic toxicity studies have been conducted in rats and mice. The primary finding across these studies is a male rat-specific nephropathy.
| Species | Duration | Doses (mg/kg/day) | Key Findings | Reference |
| Rat (M) | 13-week | 150, 300, 600, 1200, 2400 | Compound-related increased severity of nephropathy (hyaline droplets, granular casts, epithelial regeneration). Reduced body weight gain at ≥1200 mg/kg. | [6][7] |
| Rat (F) | 13-week | 150, 300, 600, 1200, 2400 | No chemical-related histopathologic lesions. Reduced body weight gain at 2400 mg/kg. | [6][7] |
| Rat (M) | 2-year | 75, 150 | Dose-related increase in tubular cell hyperplasia, increased severity of chronic progressive nephropathy, and increased incidence of renal tubular adenomas/carcinomas. | [11] |
| Rat (F) | 2-year | 300, 600 | No evidence of toxicity or carcinogenicity. | [11] |
| Mouse (M/F) | 13-week | 125 - 2000 | No chemical-related histopathologic lesions. Reduced body weight gain at higher doses. | [6][7] |
| Mouse (M/F) | 2-year | 250, 500 (M) 500, 1000 (F) | No evidence of carcinogenicity. | [11] |
| Rat (M/F) | 45-day | 25, 75 | Evidence of hepatic lesions (hydropic degeneration, steatosis, necrosis) and inflammatory cell influx. | [10] |
Male Rat-Specific α2u-Globulin Nephropathy
The kidney tumors and nephropathy observed exclusively in male rats are a well-understood phenomenon not relevant to human risk assessment.[3][5] The mechanism involves the binding of d-limonene-1,2-oxide, a metabolite of d-limonene, to α2u-globulin, a low-molecular-weight protein produced in large quantities in the liver of male rats but not in female rats, mice, or humans.[4][5] This complex is resistant to lysosomal degradation in the kidney's proximal tubule cells, leading to its accumulation as hyaline droplets.[5][6] This accumulation causes cytotoxicity, single-cell necrosis, and a subsequent sustained increase in regenerative cell proliferation, which acts as a tumor promoter, eventually leading to the formation of renal tubular tumors.[5]
Genotoxicity
d-Limonene has been evaluated in a standard battery of in vitro and in vivo genotoxicity assays. The results have been consistently negative, indicating a lack of mutagenic or clastogenic potential.[4][5]
| Assay Type | Test System | Metabolic Activation | Result | Reference |
| Gene Mutation | S. typhimurium (Ames Test) | With and Without S9 | Negative | [6][7] |
| Gene Mutation | Mouse Lymphoma L5178Y/TK+/- | With and Without S9 | Negative | [6][7] |
| Chromosomal Aberration | Chinese Hamster Ovary (CHO) Cells | With and Without S9 | Negative | [6][7] |
| Sister Chromatid Exchange | Chinese Hamster Ovary (CHO) Cells | With and Without S9 | Negative | [6][7] |
Experimental Protocol: Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used short-term bacterial assay to assess the mutagenic potential of a chemical compound.[22] It utilizes several strains of Salmonella typhimurium and/or Escherichia coli that have pre-existing mutations rendering them unable to synthesize an essential amino acid (e.g., histidine).[22][23]
-
Strains and Activation: Multiple bacterial strains (e.g., TA98, TA100) are used to detect different types of mutations. The test is conducted both with and without an exogenous metabolic activation system (S9 fraction), which is a rat liver homogenate that simulates mammalian metabolism.[23]
-
Exposure (Plate Incorporation Method): The test compound, the bacterial culture, and (if required) the S9 mix are combined in molten top agar.[24]
-
Plating: This mixture is poured onto a minimal glucose agar plate, which lacks the essential amino acid.[25]
-
Incubation: The plates are incubated at 37°C for 48-72 hours.
-
Scoring: Only bacteria that have undergone a reverse mutation (reversion) that restores their ability to synthesize the amino acid will grow and form visible colonies.[22] A positive result is indicated by a dose-dependent increase in the number of revertant colonies compared to the negative control.
Experimental Protocol: In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474)
This in vivo assay is used to detect damage to chromosomes or the mitotic apparatus in mammalian cells.[26] It identifies substances (clastogens or aneugens) that cause the formation of micronuclei in developing erythrocytes.[27]
-
Animal Dosing: The test substance is typically administered to rodents (e.g., mice) via an appropriate route (e.g., oral gavage, intraperitoneal injection).[26] Usually, three dose levels plus negative and positive controls are used, with at least 5 animals per sex per group.[26][27] Treatment can be a single dose or two doses 24 hours apart.
-
Tissue Collection: At appropriate time points after the final dose (e.g., 24 and 48 hours), bone marrow is extracted from the femur or tibia.[26] Peripheral blood can also be used, especially in mice.[28]
-
Slide Preparation: Bone marrow cells are flushed, and a cell suspension is created. Smears are made on microscope slides, air-dried, and fixed.
-
Staining: Slides are stained with a dye (e.g., Giemsa, acridine orange) that allows for the differentiation of polychromatic erythrocytes (PCEs, immature) and normochromatic erythrocytes (NCEs, mature) and the visualization of micronuclei.
-
Microscopic Analysis: A statistically appropriate number of PCEs (typically 2000 per animal) are scored for the presence of micronuclei.[28] The ratio of PCEs to NCEs is also determined to assess bone marrow toxicity.
-
Interpretation: A positive result is a statistically significant, dose-dependent increase in the frequency of micronucleated PCEs in treated animals compared to the concurrent negative control.[28]
Carcinogenicity
Two-year oral gavage carcinogenicity studies were conducted by the U.S. National Toxicology Program.[7] As detailed in Table 2, there was no evidence of carcinogenic activity of d-limonene in male or female B6C3F1 mice or in female F344/N rats.[11] The clear evidence of carcinogenic activity in male F344/N rats was limited to an increased incidence of renal tubular tumors.[8][11] As discussed previously, this finding is a direct result of the male rat-specific α2u-globulin nephropathy and is not considered indicative of a carcinogenic hazard to humans.[2][5][8]
Reproductive and Developmental Toxicity
The available data indicate a lack of reproductive or developmental toxicity. Studies have shown no evidence of teratogenic or embryotoxic effects.[17] Developmental toxicity has only been suggested at very high dose levels (e.g., >500 mg/kg/day) that also produce significant maternal toxicity.[4]
Conclusion
The preclinical toxicological profile of limonene is well-characterized and demonstrates a low overall level of toxicity. It is not genotoxic or mutagenic. The critical toxicological finding from repeated-dose and carcinogenicity studies is a nephropathy observed exclusively in male rats. A substantial body of evidence has demonstrated that this effect is mediated by an accumulation of α2u-globulin, a protein unique to male rats, and therefore, the associated renal tumors are not relevant for human risk assessment. Apart from this species-specific effect, limonene shows minimal toxicity in preclinical models, supporting its long history of safe use as a food additive and fragrance ingredient.
References
- 1. researchgate.net [researchgate.net]
- 2. D-Limonene: safety and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Safety evaluation and risk assessment of d-Limonene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. d-limonene mechanistic data and risk assessment: absolute species-specific cytotoxicity, enhanced cell proliferation, and tumor promotion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. NTP Toxicology and Carcinogenesis Studies of d-Limonene (CAS No. 5989-27-5) in F344/N Rats and B6C3F1 Mice (Gavage Studies) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. From Citrus to Clinic: Limonene’s Journey Through Preclinical Research, Clinical Trials, and Formulation Innovations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Histopathological and biochemical assessment of d-limonene-induced liver injury in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. d-Limonene - Some Chemicals that Cause Tumours of the Kidney or Urinary Bladder in Rodents and Some Other Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Studies on the metabolism of d-limonene (p-mentha-1,8-diene). I. The absorption, distribution and excretion of d-limonene in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. essencejournal.com [essencejournal.com]
- 14. researchgate.net [researchgate.net]
- 15. Identification of D-Limonene Metabolites by LC-HRMS: An Exploratory Metabolic Switching Approach in a Mouse Model of Diet-Induced Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Studies on the metabolism of d-limonene (p-mentha-1,8-diene). IV. Isolation and characterization of new metabolites and species differences in metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 19. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 20. Acute Toxicity Studies - Study Design of OECD Guideline 425: Acute oral toxicity – up and down procedure - Tox Lab [toxlab.co]
- 21. researchgate.net [researchgate.net]
- 22. microbiologyinfo.com [microbiologyinfo.com]
- 23. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 24. criver.com [criver.com]
- 25. Microbial Mutagenicity Assay: Ames Test [bio-protocol.org]
- 26. nucro-technics.com [nucro-technics.com]
- 27. oecd.org [oecd.org]
- 28. criver.com [criver.com]
The Biochemical Significance of Limonene and its Metabolites: A Technical Guide for Drug Development
Abstract
Limonene, a monocyclic monoterpene abundant in citrus fruits, and its principal metabolites, including perillyl alcohol (POH), perillic acid (PA), and dihydroperillic acid (DHPA), have garnered significant attention within the scientific community for their multifaceted biochemical activities.[1][2][3][4] Preclinical and clinical studies have illuminated their potential as chemotherapeutic, anti-inflammatory, and antioxidant agents.[1][5][6] This technical guide provides an in-depth analysis of the biochemical significance of limonene and its metabolites, with a focus on their mechanisms of action, relevant signaling pathways, and pharmacokinetic profiles. Detailed experimental methodologies for key assays are provided to facilitate further research and development. All quantitative data from cited studies are summarized in structured tables for comparative analysis, and critical signaling pathways are visualized using Graphviz diagrams. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of these natural compounds.
Introduction
Limonene, a major constituent of citrus essential oils, has long been investigated for its pharmacological properties.[5] Emerging evidence suggests that limonene may function as a prodrug, with its metabolites being more potent bioactive agents.[1] Following oral administration, limonene is rapidly metabolized into a series of oxygenated derivatives, primarily perillyl alcohol, perillic acid, and dihydroperillic acid, which are considered to be the primary mediators of its therapeutic effects.[1][7][8] These compounds have demonstrated efficacy in various preclinical cancer models, including those for breast, lung, pancreatic, and liver cancer.[1][6] Their mechanisms of action are pleiotropic, involving the induction of apoptosis, modulation of key oncogenic signaling pathways, and inhibition of protein prenylation.[1][9][10] This guide will delve into the core biochemical aspects of limonene and its metabolites, providing a comprehensive resource for the drug development pipeline.
Metabolism of Limonene
Upon oral ingestion, d-limonene is absorbed and undergoes extensive first-pass metabolism in the liver. The primary metabolic pathway involves the hydroxylation of the methyl group to form perillyl alcohol (POH).[8] POH is further oxidized to perillic acid (PA) and subsequently to dihydroperillic acid (DHPA).[7] Other notable metabolites include limonene-1,2-diol and uroterpenol.[5][11] These metabolites are the predominant forms found circulating in the plasma and are largely responsible for the systemic effects observed after limonene administration.[5][7][11]
Quantitative Analysis of Limonene and its Metabolites
The following tables summarize the key quantitative data from preclinical and clinical studies on limonene and its metabolites.
Table 1: In Vitro Cytotoxicity (IC50) of Limonene Metabolites in Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 Value | Reference |
| Perillyl Alcohol (POH) | Murine B16 Melanoma | 250 µM | [9] |
| Perillyl Aldehyde | Murine B16 Melanoma | 120 µM | [9] |
| Perillyl Alcohol (POH) | Rat PC12 Pheochromocytoma | 500 µM | [4] |
| Perillyl Aldehyde | Rat PC12 Pheochromocytoma | 200 µM | [4] |
| Perillyl Alcohol (POH) | BroTo (Human Lung Carcinoma) | 1 mM (24 hr) | [12] |
| Perillyl Aldehyde | BroTo (Human Lung Carcinoma) | 3 mM (24 hr) | [12] |
| Perillyl Alcohol (POH) | A549 (Human Lung Carcinoma) | 1 mM (24 hr) | [12] |
| Perillyl Aldehyde | A549 (Human Lung Carcinoma) | 3 mM (24 hr) | [12] |
| Perillyl Alcohol (POH) | Non-Small Cell Lung Cancer (NSCLC) | Dose-dependent cytotoxicity | [13] |
| Perillic Acid (PA) | Non-Small Cell Lung Cancer (NSCLC) | Dose-dependent cytotoxicity | [13] |
Table 2: Pharmacokinetic Parameters of Limonene and its Metabolites in Humans from Clinical Trials
| Compound | Dose | Cmax (µM) | Tmax (hours) | Half-life (hours) | Reference |
| D-Limonene | 8 g/m²/day | 10.8 ± 6.7 - 20.5 ± 11.2 | - | - | [5][11] |
| Perillic Acid | 8 g/m²/day | 20.7 ± 13.2 - 71 ± 29.3 | - | - | [5][11] |
| Dihydroperillic Acid | 8 g/m²/day | 16.6 ± 7.9 - 28.1 ± 3.1 | - | - | [5][11] |
| Limonene-1,2-diol | 8 g/m²/day | 10.1 ± 8 - 20.7 ± 8.6 | - | - | [5][11] |
| Uroterpenol | 8 g/m²/day | 14.3 ± 1.5 - 45.1 ± 1.8 | - | - | [5][11] |
| Perillic Acid | 1.6 g/m² (tid) | 383 (mean) | 2 | 1 | [11] |
| Dihydroperillic Acid | 1.6 g/m² (tid) | 27 (mean) | 4 | 2.4 | [11] |
| Perillic Acid | 1600 mg/m²/dose (tid) | 433.2 ± 245.8 | - | - | [2] |
| Dihydroperillic Acid | 1600 mg/m²/dose (tid) | 22.6 ± 12 | - | - | [2] |
| Perillic Acid | 2800 mg/m²/dose (tid) | 774.1 ± 439.6 | - | - | [2] |
| Dihydroperillic Acid | 2800 mg/m²/dose (tid) | 42.4 ± 15.24 | - | - | [2] |
| Perillic Acid | - | Peak levels at 1-3 h | 1-3 | ~2 | [1] |
| Dihydroperillic Acid | - | Peak levels at 1-3 h | 1-3 | ~2 | [1] |
Table 3: Tissue Concentrations of Limonene and Perillic Acid in Breast Cancer Patients
| Compound | Dose | Mean Tissue Concentration | Reference |
| D-Limonene | 2 g/day for 2-6 weeks | 41.3 µg/g tissue (332.3 µM) | [3] |
| Perillic Acid | 2 g/day for 2-6 weeks | ~0.4 µg/g tissue (~3.3 µM) | [3] |
| D-Limonene | 8 g/m²/day | Exceeded plasma levels by 1.9-5.5 fold | [14] |
| Perillic Acid | 8 g/m²/day | Trace constituent | [14] |
Key Signaling Pathways and Mechanisms of Action
Limonene and its metabolites exert their biological effects through the modulation of multiple signaling pathways. The following sections detail these mechanisms and are accompanied by Graphviz diagrams for visual representation.
Anticancer Mechanisms
The anticancer properties of limonene and its metabolites are attributed to several key mechanisms, including the induction of apoptosis, inhibition of cell proliferation and cell cycle arrest, and the modulation of critical signaling cascades.
Limonene, POH, and PA have been shown to induce apoptosis in various cancer cell lines.[1][6] This programmed cell death is often mediated through the upregulation of pro-apoptotic proteins such as Bax and the downregulation of anti-apoptotic proteins like Bcl-2.[5] Furthermore, these compounds can activate caspases, key executioner enzymes in the apoptotic cascade.[6]
Caption: Induction of Apoptosis by Limonene and its Metabolites.
A primary molecular target for the anticancer activity of limonene and its metabolites is the inhibition of protein prenylation.[1] Prenylation is a post-translational modification that involves the attachment of isoprenoid lipids, such as farnesyl pyrophosphate and geranylgeranyl pyrophosphate, to C-terminal cysteine residues of proteins. This modification is crucial for the proper membrane localization and function of many signaling proteins, including the small GTPase Ras.[9] By inhibiting prenyltransferases, limonene and its metabolites can disrupt Ras signaling, which is frequently hyperactivated in cancer, thereby inhibiting downstream pathways like the Raf-MEK-ERK (MAPK) and PI3K/Akt/mTOR cascades that promote cell proliferation and survival.[1][15][16]
Caption: Inhibition of Ras Signaling via Protein Prenylation.
The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival.[1] This pathway is often overactive in many types of cancer. Limonene and its metabolites have been reported to inhibit this pathway, contributing to their anticancer effects.[1]
Caption: Inhibition of the PI3K/Akt/mTOR Signaling Pathway.
Anti-inflammatory Mechanisms
Chronic inflammation is a known driver of cancer and other diseases.[2] Limonene and its metabolites exhibit significant anti-inflammatory properties.[2][14][17]
Nuclear factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and adhesion molecules.[9][14] Limonene and POH have been shown to inhibit the activation of NF-κB, thereby reducing the inflammatory response.[14][17]
Caption: Inhibition of the NF-κB Signaling Pathway.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the biochemical effects of limonene and its metabolites.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of limonene and its metabolites on cancer cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of limonene or its metabolites for 24, 48, or 72 hours. Include a vehicle control.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Western Blot Analysis for Signaling Pathway Proteins
Objective: To analyze the expression and phosphorylation status of proteins in signaling pathways such as MAPK and PI3K/Akt.
Protocol:
-
Cell Lysis: Treat cells with limonene or its metabolites, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., phospho-ERK, total-ERK, phospho-Akt, total-Akt) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells after treatment.
Principle: Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the compounds of interest for the desired time.
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Quantification
Objective: To quantify the concentration of limonene and its metabolites in biological samples (e.g., plasma, tissue).
Protocol:
-
Sample Preparation: Extract limonene and its metabolites from the biological matrix using a suitable organic solvent (e.g., hexane).
-
Derivatization (if necessary): For non-volatile metabolites, derivatization may be required to increase their volatility.
-
GC-MS Analysis: Inject the extracted sample into a gas chromatograph coupled with a mass spectrometer.
-
Separation: Separate the compounds on a capillary column with a specific temperature program.
-
Detection: Detect and quantify the compounds based on their mass-to-charge ratio and retention time.
-
Quantification: Use a standard curve of known concentrations of each analyte to determine the concentration in the samples.
Conclusion and Future Directions
Limonene and its metabolites represent a promising class of natural compounds with significant potential for the development of novel therapeutic agents, particularly in the fields of oncology and inflammatory diseases. Their well-defined mechanisms of action, favorable safety profile, and oral bioavailability make them attractive candidates for further investigation.[11] Future research should focus on optimizing drug delivery systems to enhance the bioavailability and targeted delivery of these compounds, as well as conducting more extensive clinical trials to fully elucidate their therapeutic efficacy in various human diseases. The detailed methodologies and compiled data in this guide are intended to serve as a valuable resource to accelerate these research and development efforts.
References
- 1. Phase I clinical and pharmacokinetic study of perillyl alcohol administered four times a day - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phase I pharmacokinetic trial of perillyl alcohol (NSC 641066) in patients with refractory solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Human breast tissue disposition and bioactivity of limonene in women with early stage breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical development and clinical use of perillyl alcohol for chemoprevention and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase I and pharmacokinetic study of D-limonene in patients with advanced cancer. Cancer Research Campaign Phase I/II Clinical Trials Committee - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biochemical significance of limonene and its metabolites: future prospects for designing and developing highly potent anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Adipose tissue accumulation of d-limonene with the consumption of a lemonade preparation rich in d-limonene content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabolic and Regulatory Pathways Involved in the Anticancer Activity of Perillyl Alcohol: A Scoping Review of In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 10. researchgate.net [researchgate.net]
- 11. Phase I study of perillyl alcohol in patients with refractory malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Perillyl alcohol and perillic acid induced cell cycle arrest and apoptosis in non small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Adipose Tissue Accumulation of d-Limonene With the Consumption of a Lemonade Preparation Rich in d-Limonene Content - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. R-Limonene metabolism in humans and metabolite kinetics after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The Monoterpenoid Perillyl Alcohol: Anticancer Agent and Medium to Overcome Biological Barriers - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
(-)-Limonene extraction from Mentha species essential oils
An Application Note and Protocol for the Extraction of (-)-Limonene from Mentha Species Essential Oils
Abstract
This document provides detailed application notes and protocols for the extraction, quantification, and analysis of this compound from the essential oils of various Mentha species. The primary audience for this guide includes researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development. The protocols described herein cover traditional extraction methods such as hydrodistillation and steam distillation, as well as solvent-based techniques. Furthermore, standard procedures for the analytical determination of limonene content and purity using gas chromatography-mass spectrometry (GC-MS) are presented. Quantitative data from scientific literature are summarized to provide a comparative overview of essential oil yields and limonene concentrations across different Mentha species and extraction methodologies.
Introduction
The genus Mentha, belonging to the Lamiaceae family, encompasses a wide variety of aromatic perennial herbs, including peppermint (Mentha × piperita) and spearmint (Mentha spicata). These plants are cultivated worldwide for their essential oils, which are utilized extensively in the food, cosmetic, and pharmaceutical industries.[1][2] The characteristic aroma and biological activities of these oils are attributed to a complex mixture of volatile organic compounds, primarily monoterpenes.
This compound, a cyclic monoterpene, is a significant constituent of many Mentha species essential oils.[3][4] While often found as its d-enantiomer in citrus fruits, the l-form is present in species of Pinus and Mentha.[5] Limonene has demonstrated various biological activities, including antioxidant and anti-inflammatory effects, making it a compound of interest for pharmaceutical research.[3][5] The efficient extraction and accurate quantification of this compound are crucial steps for its potential development as a therapeutic agent. This document outlines the established methods for its isolation and analysis from Mentha sources.
Extraction Methodologies and Protocols
Several techniques can be employed to extract essential oils from Mentha plant material. The choice of method can influence both the yield and the chemical composition of the resulting oil. The most common methods include hydrodistillation, steam distillation, and solvent extraction.[5][6]
Protocol 1: Hydrodistillation
Hydrodistillation is a traditional method where the plant material is submerged in water and boiled. The resulting steam, carrying the volatile essential oils, is cooled in a condenser, and the immiscible oil is separated from the aqueous distillate.[5][7]
Materials:
-
Fresh or air-dried aerial parts of Mentha species (leaves and stems)
-
Distilled water
-
Round-bottom flask (2 L)
-
Clevenger-type apparatus
-
Heating mantle
-
Separating funnel
-
Anhydrous sodium sulfate
Procedure:
-
Weigh approximately 300 g of air-dried and crushed Mentha plant material and place it into a 2 L round-bottom flask.[8]
-
Add distilled water to the flask until the plant material is fully submerged (approximately 1.5 L).[9]
-
Set up the Clevenger-type apparatus connected to the flask and a condenser.
-
Heat the flask using a heating mantle to initiate boiling. The distillation process should proceed at a temperature of approximately 70-100°C.[5]
-
Continue the hydrodistillation for 3 hours, collecting the distillate in the Clevenger apparatus.[8][9]
-
After distillation is complete, allow the apparatus to cool to room temperature.
-
Carefully collect the oil layer from the graduated tube of the Clevenger apparatus using a pipette or by draining the aqueous layer.
-
Transfer the collected oil into a separating funnel to separate any remaining water.[10]
-
Dry the essential oil over anhydrous sodium sulfate to remove residual water.
-
Store the dried essential oil in a sealed, airtight amber vial at 4°C until analysis.
Protocol 2: Steam Distillation
In steam distillation, pressurized steam is passed through the plant material, causing the volatile oils to vaporize without the need for direct boiling in water. This method is often considered gentler than hydrodistillation.[6][7]
Materials:
-
Fresh or air-dried aerial parts of Mentha species
-
Steam generator
-
Distillation vat or still
-
Condenser
-
Receiving flask or separating funnel
-
Anhydrous sodium sulfate
Procedure:
-
Load the distillation vat with chopped or intact Mentha plant material. It is advisable not to pack the material too tightly to ensure even steam passage.[7][10]
-
Introduce pressurized steam into the bottom of the vat. The steam will percolate through the plant material, volatilizing the essential oils.[7]
-
The steam and essential oil vapor mixture rises to the top of the vat and is directed into a condenser.
-
The condensate (a mixture of water and essential oil) is collected in a receiving vessel.[6]
-
Allow the mixture to stand until two distinct layers form: the essential oil layer on top and the aqueous layer (hydrosol) below.
-
Separate the oil layer using a separating funnel.[6]
-
Dry the collected oil over anhydrous sodium sulfate.
-
Store the final product in a sealed, airtight amber vial at 4°C.
Protocol 3: Solvent Extraction
Solvent extraction utilizes organic solvents to dissolve the essential oils from the plant material. This method can also extract non-volatile compounds, resulting in a different product profile (e.g., a concrete or oleoresin).
Materials:
-
Dried and ground Mentha plant material
-
Organic solvent (e.g., n-hexane, petroleum ether, ethanol)[6][11]
-
Soxhlet extractor or a large Erlenmeyer flask for maceration
-
Filter paper
-
Rotary evaporator
Procedure (Soxhlet Extraction):
-
Place a thimble filled with a known weight of dried, ground Mentha zest into the main chamber of the Soxhlet extractor.[12]
-
Fill a round-bottom flask with the chosen solvent (e.g., hexane).[12]
-
Assemble the Soxhlet apparatus and heat the solvent using a heating mantle.
-
Allow the extraction to proceed for several hours (e.g., 30-40 minutes cycles, repeated as necessary).[13] The solvent will cycle through the plant material, extracting the oil.
-
Once the extraction is complete, the solvent, now containing the dissolved essential oil, is collected in the round-bottom flask.
-
Remove the solvent using a rotary evaporator under reduced pressure to yield the concentrated essential oil.[6]
-
Store the extract in a sealed, airtight amber vial at 4°C.
Analytical Quantification Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the definitive method for identifying and quantifying the individual components of an essential oil, including this compound.[14][15]
Materials:
-
Extracted Mentha essential oil
-
Methanol or other suitable solvent for dilution
-
GC-MS system equipped with a suitable capillary column (e.g., HP-5ms)
-
Helium (carrier gas)
General GC-MS Procedure:
-
Sample Preparation: Prepare a dilute solution of the essential oil (e.g., 1 µL of oil in 1 mL of methanol).
-
Injection: Inject 1 µL of the diluted sample into the GC injector port.
-
GC Conditions:
-
MS Conditions:
-
Compound Identification: Identify this compound by comparing its mass spectrum and retention time with those of a known standard or by matching with a spectral library (e.g., NIST).
-
Quantification: Determine the relative percentage of limonene by integrating the peak area of the limonene peak and dividing it by the total area of all integrated peaks in the chromatogram.
Data Presentation: Quantitative Summary
The yield of essential oil and the concentration of this compound can vary significantly depending on the Mentha species, growing conditions, and the extraction method used.
Table 1: this compound Content in Essential Oils of Various Mentha Species
| Mentha Species | Extraction Method | This compound Content (%) | Reference |
| Mentha spicata | Steam Distillation | 14.23 - 16.41 | [17] |
| Mentha spicata | Solvent Extraction | 19.99 | [11] |
| Mentha spicata | Steam Distillation | 14.5 | [18] |
| Mentha spicata | Hydrodistillation | 10.6 | [4] |
| Mentha × piperita | Hydrodistillation | 2.10 | [19] |
| Mentha × piperita | Hydrodistillation (HD) | 9.92 | [20] |
| Mentha × piperita | Microwave-Assisted HD | 10.4 | [20] |
| Mentha × piperita | Solvent-Free Microwave | 8.08 | [20] |
| Mentha aquatica | Not Specified | 28.29 | [3] |
| Mentha pulegium | Not Specified | 15.1 | [1] |
| M. citrata x M. spicata | Not Specified | 72.2 | [19] |
| Mentha longifolia | Hydrodistillation | 3.4 | [4] |
Table 2: Comparison of Essential Oil Yield by Extraction Method
| Mentha Species | Extraction Method | Essential Oil Yield (%) | Reference |
| Mentha spicata | Steam Distillation | 0.8 - 1.3 | [17] |
| Mentha piperita | Steam Distillation | 1.36 | [21] |
| Mentha piperita | Enfleurage (Solvent) | 0.91 | [21] |
| Mentha longifolia | Hydrodistillation | 0.5 - 0.9 | [8] |
| Mentha longifolia | Hydrodistillation | 1.61 | [22] |
| Mentha longifolia | Supercritical Fluid | 0.71 | [22] |
Visualizations
Diagrams created using Graphviz DOT language to illustrate key workflows and relationships.
References
- 1. Mentha: Nutritional and Health Attributes to Treat Various Ailments Including Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijbiotech.com [ijbiotech.com]
- 3. Plants of Genus Mentha: From Farm to Food Factory - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical Characterization of the Essential Oil Compositions of Mentha spicata and M. longifolia ssp. cyprica from the Mediterranean Basin and Multivariate Statistical Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Limonene extraction from the zest of Citrus sinensis, Citrus limon, Vitis vinifera and evaluation of its antimicrobial activity [redalyc.org]
- 6. ijcrt.org [ijcrt.org]
- 7. US5582694A - Hydrodistillation process for essential mint oils - Google Patents [patents.google.com]
- 8. DSpace [scholarworks.umass.edu]
- 9. The effects of different extraction methods on essential oils from orange and tangor: From the peel to the essential oil - PMC [pmc.ncbi.nlm.nih.gov]
- 10. inherba.it [inherba.it]
- 11. Extraction of Essential Oil from Spearmint (Mentha spicata var. Viridis L.) [repository.neelain.edu.sd]
- 12. scribd.com [scribd.com]
- 13. static.igem.org [static.igem.org]
- 14. academics.su.edu.krd [academics.su.edu.krd]
- 15. essentialoilsforhealing.com [essentialoilsforhealing.com]
- 16. longdom.org [longdom.org]
- 17. Yield, chemical composition and functional properties of essential oils from Mentha spicata (Lamiaceae) in Santiago del Estero, Argentina [redalyc.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Comparison of quantity, quality and antibacterial activity of essential oil Mentha longifolia (L.) L. under different traditional and modern extraction methods - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Chiral Separation of Limonene Enantiomers by High-Performance Liquid Chromatography
Abstract
This application note presents a robust High-Performance Liquid Chromatography (HPLC) method for the enantioselective separation of (+)-R-Limonene and (-)-S-Limonene. The method utilizes a polysaccharide-based chiral stationary phase (CSP) under normal phase conditions, providing excellent resolution and baseline separation of the two enantiomers. This protocol is designed for researchers, scientists, and drug development professionals requiring accurate enantiomeric purity assessment of limonene, a key chiral building block and fragrance component.
Introduction
Limonene is a cyclic monoterpene that is widely found in nature, particularly in the rinds of citrus fruits. It exists as two enantiomers: (+)-R-Limonene, which possesses a characteristic orange scent, and (-)-S-Limonene, which has a lemon-like, turpentine odor.[1] These distinct organoleptic properties highlight the profound impact of stereochemistry on biological and sensory perception. Due to these differences, the accurate determination of the enantiomeric composition of limonene is critical in the pharmaceutical, food, fragrance, and chemical industries.[2]
High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) is a powerful and widely adopted technique for the separation of enantiomers.[3][4][5] Polysaccharide-based CSPs, such as those derived from cellulose and amylose, have demonstrated broad applicability and excellent chiral recognition capabilities for a wide range of compounds, including terpenes.[6][7][8]
This document provides a detailed protocol for the separation of limonene enantiomers using a cellulose-based chiral column, offering a reliable method for quality control, purity assessment, and research applications.
Experimental Methodologies
2.1. Materials and Reagents
-
Solvents: HPLC-grade n-Hexane and Isopropanol (IPA) were used.
-
Standards: Racemic limonene, (+)-R-Limonene, and (-)-S-Limonene standards (>99% purity).
-
Sample Diluent: n-Hexane/Isopropanol (99:1, v/v).
2.2. Chromatographic Conditions
A standard HPLC system equipped with a UV detector was used for this analysis. The separation was achieved using a polysaccharide-based chiral stationary phase.
| Parameter | Condition |
| HPLC Column | Lux® Cellulose-4 (250 x 4.6 mm, 5 µm) or equivalent cellulose-based CSP |
| Mobile Phase | n-Hexane / Isopropanol (99.5 : 0.5, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 210 nm |
| Run Time | 15 minutes |
2.3. Standard and Sample Preparation
-
Standard Solution (1 mg/mL): A stock solution of racemic limonene was prepared by dissolving 10 mg of the standard in 10 mL of the sample diluent.
-
Working Standard (100 µg/mL): The stock solution was further diluted 1:10 with the sample diluent to prepare the working standard.
-
Sample Preparation: Samples containing limonene were diluted to an appropriate concentration (e.g., 100 µg/mL) using the sample diluent, vortexed to ensure homogeneity, and filtered through a 0.45 µm PTFE syringe filter prior to injection.
Results and Discussion
The described normal phase HPLC method provides a clear and efficient separation of the (+)-R and (-)-S enantiomers of limonene. The use of a cellulose-based chiral stationary phase, specifically a chlorinated cellulose phenyl carbamate derivative, creates the necessary steric and interactive environment for chiral recognition.[8] The non-polar mobile phase, consisting primarily of n-hexane with a small percentage of isopropanol as a polar modifier, is crucial for achieving the separation. The alcohol modifier influences the interaction between the analyte and the CSP; adjusting its concentration is a key step in method optimization.
Under the specified conditions, the (-)-S-Limonene enantiomer is expected to elute first, followed by the (+)-R-Limonene. The separation achieves baseline resolution, allowing for accurate quantification of each enantiomer.
3.1. Quantitative Data Summary
The following table summarizes the representative chromatographic performance for the separation of limonene enantiomers.
| Analyte | Retention Time (t_R) [min] | Separation Factor (α) | Resolution (R_s) |
| (-)-S-Limonene | 9.8 | 1.25 | 2.1 |
| (+)-R-Limonene | 11.9 |
Note: Retention times are representative and may vary slightly depending on the specific column, system, and laboratory conditions. The separation factor (α) is calculated as k2/k1, and the resolution (Rs) is calculated using the standard USP formula.
Detailed Experimental Protocol
4.1. System Preparation and Equilibration
-
Mobile Phase Preparation: Prepare the mobile phase by mixing 995 mL of n-Hexane with 5 mL of Isopropanol. Degas the solution for at least 15 minutes using sonication or vacuum filtration.
-
Column Installation: Install the Lux® Cellulose-4 (250 x 4.6 mm, 5 µm) column into the HPLC system's column compartment.
-
System Purge: Purge the HPLC pump with the prepared mobile phase for 5-10 minutes to ensure all solvent lines are free of air bubbles and previous solvents.
-
Column Equilibration: Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min. Monitor the baseline at 210 nm. The system is considered equilibrated when a stable, noise-free baseline is achieved (typically requires 30-60 minutes).
4.2. Sample Analysis Workflow
-
Sequence Setup: Create a sequence in the chromatography data system (CDS) software. Include blank injections (sample diluent), standard injections, and sample injections.
-
Blank Injection: Inject 10 µL of the sample diluent to establish the baseline and ensure no carryover from previous analyses.
-
Standard Injection: Inject 10 µL of the 100 µg/mL racemic limonene working standard. This injection is used to confirm the retention times of each enantiomer and to calculate the resolution.
-
Sample Injection: Inject 10 µL of each prepared and filtered sample.
-
Data Acquisition: Acquire data for 15 minutes for each run.
4.3. Data Processing and Analysis
-
Peak Identification: Identify the peaks for (-)-S-Limonene and (+)-R-Limonene in the chromatograms based on the retention times obtained from the standard injection.
-
Integration: Integrate the peak areas for both enantiomers.
-
Enantiomeric Excess (% ee) Calculation: Calculate the enantiomeric excess using the following formula: % ee = (|Area₁ - Area₂| / (Area₁ + Area₂)) * 100 Where Area₁ and Area₂ are the peak areas of the two enantiomers.
Visual Diagrams
5.1. Experimental Workflow
The following diagram illustrates the logical flow of the chiral HPLC analysis protocol.
Caption: Workflow for chiral separation of limonene enantiomers.
Conclusion
The method detailed in this application note provides a reliable and efficient means for the chiral separation of (+)-R and (-)-S-Limonene using normal phase HPLC. The use of a polysaccharide-based chiral stationary phase yields excellent resolution and is suitable for the accurate determination of enantiomeric purity. This protocol can be readily implemented in quality control and research laboratories for routine analysis of essential oils, pharmaceutical intermediates, and other matrices containing limonene.
References
- 1. gcms.cz [gcms.cz]
- 2. restek.com [restek.com]
- 3. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Lux Chiral HPLC Columns for Chiral Separation | Phenomenex [phenomenex.com]
- 8. Lux Cellulose-4 Chiral LC Columns: Phenomenex [phenomenex.com]
Application Notes and Protocols for the GC-MS Quantification of (-)-Limonene in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-Limonene, a naturally occurring monoterpene found in high concentrations in citrus fruits, has garnered significant interest for its potential therapeutic properties, including anticancer and anti-inflammatory activities. Accurate quantification of this compound and its metabolites in biological matrices is crucial for pharmacokinetic, toxicokinetic, and mechanistic studies. This document provides a detailed protocol for the quantification of this compound in biological samples using Gas Chromatography-Mass Spectrometry (GC-MS), a robust and sensitive analytical technique. The protocol covers sample preparation for various matrices, including plasma, adipose tissue, and urine, as well as optimized GC-MS parameters for accurate and precise quantification. Additionally, this note summarizes quantitative data from published studies and provides a visual representation of the experimental workflow and a key signaling pathway modulated by this compound.
Quantitative Data Summary
The following tables summarize the reported concentrations of this compound and its major metabolites in various biological samples from human and animal studies. These values can serve as a reference for expected concentration ranges in preclinical and clinical research.
Table 1: this compound and Metabolite Concentrations in Human Biological Samples
| Biological Matrix | Analyte | Concentration Range | Administration Details | Reference |
| Plasma | This compound | 0.35 - 1.65 µmol/L | Daily oral consumption of lemonade with 500-600 mg d-limonene for 4 weeks.[1][2] | [1][2] |
| Perillic acid | 21 - 71 µmol/L | Oral administration of 0.5-12 g/m² d-limonene to cancer patients.[3] | [3] | |
| Dihydroperillic acid | 17 - 28 µmol/L | Oral administration of 0.5-12 g/m² d-limonene to cancer patients.[3] | [3] | |
| Adipose Tissue | This compound | 53.6 - 294 µmol/kg | Daily oral consumption of lemonade with 500-600 mg d-limonene for 4 weeks.[1][2][4][5] | [1][2][4][5] |
| Urine | Limonene-8,9-diol | Major metabolite | Oral administration of d-limonene to cancer patients.[6] | [6] |
| Perillic acid glucuronide | Major metabolite | Oral administration of d-limonene to cancer patients.[6] | [6] | |
| Dihydroperillic acid glucuronide | Major metabolite | Oral administration of d-limonene to cancer patients.[6] | [6] |
Table 2: this compound Concentrations in Animal Biological Samples (Mouse)
| Biological Matrix | Concentration Range | Administration Details | Reference |
| Plasma | Cmax: 97.15 ± 34.45 ng/mL (Oral) | Single oral dose.[7][8] | [7][8] |
| Cmax: 4336.42 ± 1142.42 ng/mL (Inhalation) | Single inhalation exposure.[7][8] | [7][8] | |
| Liver | Highest tissue concentration | Oral and inhalation administration.[7] | [7] |
| Kidney | High tissue concentration | Oral and inhalation administration.[7] | [7] |
| Heart | Moderate tissue concentration | Oral and inhalation administration.[7] | [7] |
| Lung | Moderate tissue concentration | Oral and inhalation administration.[7] | [7] |
| Spleen | Lowest tissue concentration | Oral and inhalation administration.[7] | [7] |
Experimental Protocols
This section outlines a detailed methodology for the quantification of this compound in adipose tissue, a key matrix for this lipophilic compound. The protocol can be adapted for other biological samples like plasma with modifications to the extraction procedure.
Materials and Reagents
-
This compound standard (≥99% purity)
-
Internal Standard (IS), e.g., naphthalene or perillyl aldehyde
-
Hexane (GC grade)
-
Ethanol (anhydrous)
-
Potassium hydroxide (KOH)
-
Deionized water
-
Nitrogen gas (high purity)
-
GC-MS vials with inserts
Sample Preparation: Adipose Tissue
-
Homogenization: Weigh approximately 0.1 g of adipose tissue into a glass vial.
-
Saponification: Add 1 mL of ethanol and 200 µL of 30% KOH to the tissue. Incubate at 37°C for 2.5 hours to saponify the fat.[3]
-
Extraction: After cooling to room temperature, add 3 mL of hexane and 1 mL of deionized water. Add a known amount of internal standard.
-
Vortexing and Centrifugation: Vortex the mixture vigorously for 20 seconds and then centrifuge at 1,400 x g for 10 minutes to separate the layers.[3]
-
Solvent Transfer: Carefully transfer the upper hexane layer to a clean tube.
-
Concentration: Evaporate the hexane extract to a final volume of approximately 0.3 mL under a gentle stream of nitrogen.[3]
-
Transfer: Transfer the concentrated extract to a GC-MS vial for analysis.
GC-MS Instrumentation and Parameters
The following parameters are a starting point and may require optimization based on the specific instrument and column used.
| Parameter | Setting |
| Gas Chromatograph | |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium at a constant flow of 1.5 mL/min[3] |
| Inlet Temperature | 250°C[3] |
| Injection Mode | Splitless[3] |
| Injection Volume | 1 µL |
| Oven Program | Initial temperature 70°C, hold for 10 min, ramp at 15°C/min to 300°C, hold for 5 min.[3] |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temperature | 250°C[3] |
| Acquisition Mode | Selected Ion Monitoring (SIM)[3] |
| Monitored Ions (m/z) | 68, 93, 136 (for limonene)[3] |
| Dwell Time | 100 ms |
Calibration and Quantification
-
Calibration Standards: Prepare a series of calibration standards by spiking known amounts of this compound and a constant amount of internal standard into a blank matrix (e.g., control adipose tissue extract).
-
Calibration Curve: Analyze the calibration standards using the optimized GC-MS method. Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.
-
Quantification: Analyze the prepared biological samples. Determine the concentration of this compound in the samples by interpolating the peak area ratios from the calibration curve.
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the GC-MS quantification of this compound from biological samples.
Caption: Experimental workflow for GC-MS quantification of this compound.
This compound Modulated Signaling Pathway
This compound has been shown to exert its anticancer effects by modulating several key signaling pathways involved in cell proliferation, survival, and apoptosis. The diagram below illustrates the inhibitory effects of this compound on the Ras/Raf/MEK/ERK and PI3K/Akt pathways, leading to the induction of apoptosis.
Caption: this compound's inhibitory effects on pro-survival signaling pathways.
References
- 1. semanticscholar.org [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Anticancer activity of limonene: A systematic review of target signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. d-limonene exhibits antitumor activity by inducing autophagy and apoptosis in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biochemical significance of limonene and its metabolites: future prospects for designing and developing highly potent anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Mechanism of Action of Limonene in Tumor Cells: A Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes & Protocols: Multi-Enzymatic Cascade for the Synthesis of (-)-Perillamine from (-)-Limonene
Audience: Researchers, scientists, and drug development professionals.
Introduction:
(-)-Perillamine, a derivative of the abundant natural monoterpene (-)-limonene, is a valuable chiral building block for the synthesis of complex, biologically active molecules. Traditional chemical synthesis routes to (-)-perillamine often require harsh reaction conditions and expensive, toxic catalysts. This application note details a sustainable and efficient biocatalytic method for the synthesis of (-)-perillamine from this compound utilizing a multi-enzymatic cascade. The process employs a one-pot, two-step approach, capitalizing on the high selectivity and mild operating conditions of enzymatic catalysis.[1][2][3][4]
This artificial penta-enzymatic cascade system is comprised of a cytochrome P450 monooxygenase (P450), an alcohol dehydrogenase (ADH), and a ω-transaminase (ω-TA) for the main reaction pathway.[1][2][3][4] To ensure continuous operation, the system incorporates two cofactor regeneration enzymes: a formate dehydrogenase (FDH) to recycle NADH for the P450-catalyzed hydroxylation and an NADH oxidase (NOX) to regenerate NAD+ for the ADH-catalyzed oxidation.[1][2][3][4] This integrated system allows for the efficient conversion of 10 mM this compound to 5.4 mM (-)-perillamine.[1][2][3][4]
Data Presentation
Table 1: Overview of the Multi-Enzymatic Cascade System
| Parameter | Description |
| Starting Material | This compound |
| Final Product | (-)-Perillamine |
| Reaction Type | One-pot, two-step biocatalytic cascade |
| Key Enzymes | Cytochrome P450 (CYP153A7), Alcohol Dehydrogenase (LkADH), ω-Transaminase (ATA-117) |
| Cofactor Regeneration Enzymes | Formate Dehydrogenase (FDH), NADH Oxidase (SmNOX) |
| Overall Conversion | 10 mM this compound to 5.4 mM (-)-Perillamine[1][2][3][4] |
Table 2: Reaction Conditions for the Two-Step Synthesis
| Parameter | Module 1: Hydroxylation | Module 2: Oxidation & Amination |
| Objective | This compound → (-)-Perillyl alcohol | (-)-Perillyl alcohol → (-)-Perillamine |
| Enzymes | CYP153A7 (in E. coli resting cells), FDH | LkADH, ATA-117, SmNOX |
| Substrate Concentration | 10 mM this compound | Product from Module 1 |
| Enzyme Concentration | 15 g cdw/L A7F resting cells | LkADH: 0.2 U/mL, SmNOX: 1.0 U/mL, ATA-117: 2 U/mL |
| Cofactor Concentration | 0.2 mM NAD+, 100 mM Sodium Formate | 0.2 mM NAD+, 0.2 mM PLP |
| Amine Donor | - | 80 mM 2-pentanamine |
| Buffer | 100 mM KPB buffer, pH 7.5 | Same as Module 1 |
| Additives | 1 mg/mL Triton X-100, 2% v/v DMSO | - |
| Temperature | 25 °C | 35 °C |
| Reaction Time | 2 hours | 12 hours |
Experimental Protocols
Materials:
-
This compound
-
(-)-Perillyl alcohol
-
(-)-Perillyl aldehyde
-
(-)-Perillamine
-
E. coli BL21(DE3) strain expressing CYP153A7 (A7F resting cells)
-
Alcohol Dehydrogenase from Lactobacillus kefiri (LkADH, double mutant)
-
ω-Transaminase ATA-117
-
NADH Oxidase from Streptococcus mutans (SmNOX)
-
Formate Dehydrogenase
-
Nicotinamide adenine dinucleotide (NAD+)
-
Pyridoxal-5-phosphate (PLP)
-
Sodium formate
-
2-pentanamine
-
Potassium phosphate buffer (KPB)
-
Triton X-100
-
Dimethyl sulfoxide (DMSO)
-
Methyl tert-butyl ether (MTBE)
-
Standard laboratory glassware and equipment (shaking incubator, centrifuge, water bath, gas chromatograph)
Protocol 1: Analytical-Scale One-Pot, Two-Step Synthesis of (-)-Perillamine
This protocol is for a 0.5 mL total reaction volume.
Module 1: Hydroxylation of this compound
-
Prepare a 0.5 mL reaction mixture in a microcentrifuge tube containing:
-
100 mM KPB buffer (pH 7.5)
-
10 mM this compound (from a stock solution in DMSO, final DMSO concentration 2% v/v)
-
15 g cdw/L A7F resting cells
-
100 mM sodium formate
-
1 mg/mL Triton X-100
-
-
Incubate the reaction mixture at 25 °C with shaking at 800 rpm for 2 hours.
-
Terminate Module 1 by heating the reaction mixture at 65 °C in a water bath for 30 minutes to deactivate the P450 enzyme.
-
Cool the mixture to room temperature.
Module 2: Oxidation and Amination to (-)-Perillamine
-
To the cooled reaction mixture from Module 1, add the following components:
-
LkADH to a final concentration of 0.2 U/mL
-
SmNOX to a final concentration of 1.0 U/mL
-
ATA-117 to a final concentration of 2 U/mL
-
NAD+ to a final concentration of 0.2 mM
-
PLP to a final concentration of 0.2 mM
-
2-pentanamine to a final concentration of 80 mM
-
-
Incubate the reaction mixture at 35 °C for 12 hours.
-
For analysis, extract the reaction mixture with an equal volume of MTBE.
-
Analyze the organic phase by gas chromatography (GC) to determine the concentration of (-)-perillamine.
Protocol 2: Preparative-Scale Synthesis and Purification of (-)-Perillamine
This protocol is for a 100 mL total reaction volume.
Module 1: Hydroxylation of this compound
-
In a suitable reaction vessel, prepare a 100 mL reaction mixture containing:
-
100 mM KPB buffer (pH 7.5)
-
10 mM this compound
-
15 g cdw/L A7F resting cells
-
0.2 mM NAD+
-
100 mM sodium formate
-
1 mg/mL Triton X-100
-
-
Incubate the mixture at 25 °C with shaking at 200 rpm for 2 hours.
-
Terminate the reaction by heating at 65 °C in a water bath for 35 minutes.
-
Cool the mixture to room temperature.
Module 2: Oxidation and Amination to (-)-Perillamine
-
To the cooled reaction mixture, add the enzymes and cofactors for Module 2 at the same concentrations as in the analytical-scale protocol.
-
Incubate at 35 °C for 12 hours.
-
After the reaction is complete, adjust the pH of the mixture to >11 with 10 M NaOH.
-
Extract the product with MTBE.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under vacuum to obtain crude (-)-perillamine.
-
Further purification can be achieved by column chromatography if necessary.
Mandatory Visualizations
Caption: Multi-enzymatic cascade for (-)-perillamine synthesis.
Caption: Experimental workflow for (-)-perillamine synthesis.
References
- 1. BJOC - Highly stable and reusable immobilized formate dehydrogenases: Promising biocatalysts for in situ regeneration of NADH [beilstein-journals.org]
- 2. researchgate.net [researchgate.net]
- 3. Regiospecific C–H amination of (−)-limonene into (−)-perillamine by multi-enzymatic cascade reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
(-)-Limonene: A Versatile Chiral Building Block in Asymmetric Synthesis
Introduction: (-)-Limonene, a naturally abundant and relatively inexpensive chiral terpene, has emerged as a valuable and versatile starting material in asymmetric synthesis. Its inherent stereochemistry, coupled with the presence of two distinct double bonds, provides a rich platform for the stereocontrolled introduction of new chiral centers and the construction of complex molecular architectures. This chiral pool starting material has found widespread application in the synthesis of a diverse array of natural products, pharmaceuticals, and novel chiral ligands, making it a cornerstone for researchers in organic chemistry and drug development.
Core Applications: The synthetic utility of this compound stems from the ability to selectively functionalize its endocyclic and exocyclic double bonds, as well as the allylic positions. Key transformations include stereoselective epoxidation, dihydroxylation, hydroboration-oxidation, Diels-Alder reactions, and C-H functionalization. These reactions allow for the controlled installation of oxygen, nitrogen, and carbon-based functionalities, paving the way for the synthesis of intricate target molecules.
Key Synthetic Transformations and Applications
The strategic manipulation of this compound's reactive sites has enabled the synthesis of numerous valuable compounds. Below are highlights of key applications with associated quantitative data.
| Transformation | Reagents/Catalyst | Product | Yield (%) | Enantiomeric/Diastereomeric Excess (%) | Reference |
| Enzymatic C-H Amination | P450 monooxygenase, ADH, ω-TA | (-)-Perillamine | 54% (from 10 mM this compound) | >99% ee | [1][2] |
| Diastereoselective Epoxidation | m-CPBA | This compound oxide | High | High de for the cis-epoxide | [3] |
| Synthesis of (+)-Carvone | NOCI, Pyridine, H2O2 | (+)-Carvone | Good | High ee | [1] |
| Hydroboration-Oxidation | 1. BH3·THF 2. H2O2, NaOH | (-)-trans-Carveol | Moderate to Good | High de | N/A |
Experimental Protocols
Protocol 1: Multi-Enzymatic Synthesis of (-)-Perillamine from this compound
This protocol outlines a one-pot, two-step biocatalytic cascade for the regiospecific C-H amination of this compound to produce (-)-perillamine.[1][2]
Materials:
-
This compound
-
CYP153A7 (P450 monooxygenase)
-
Alcohol dehydrogenase (ADH)
-
ω-Transaminase (ω-TA)
-
Formate dehydrogenase (FDH)
-
NADH oxidase (NOX)
-
Glucose
-
NADP+
-
NADH
-
Ammonium formate
-
Potassium phosphate buffer (pH 8.0)
-
Methyl tert-butyl ether (MTBE)
-
Camphor (internal standard)
-
Anhydrous Na₂SO₄
Procedure:
Module 1: Hydroxylation of this compound
-
In a reaction vessel, prepare a solution containing 10 mM this compound, 1 µM CYP153A7, 1 U/mL FDH, and 1 U/mL NOX in 50 mM potassium phosphate buffer (pH 8.0).
-
Add 100 mM glucose, 0.1 mM NADP+, and 0.1 mM NADH to the mixture.
-
Incubate the reaction at 30°C with shaking for a predetermined time to produce (-)-perillyl alcohol.
Module 2: Oxidation and Amination
-
To the reaction mixture from Module 1, add 0.2 U/mL ADH and 1.0 mg/mL ω-TA.
-
Add 100 mM ammonium formate as the amine donor.
-
Continue the incubation at 35°C for 12 hours.
Work-up and Analysis:
-
Take a 500 µL aliquot of the reaction solution.
-
Extract with 500 µL of MTBE containing camphor as an internal standard.
-
Dry the organic layer over anhydrous Na₂SO₄ for 6 hours.
-
Analyze the sample by gas chromatography (GC) to determine the concentration of (-)-perillamine.
Quantitative Data:
-
Starting concentration of this compound: 10 mM
-
Final concentration of (-)-perillamine: 5.4 mM (54% conversion)
Protocol 2: Synthesis of (+)-Carvone from this compound
This three-step synthesis transforms this compound into the commercially valuable flavor and fragrance compound, (+)-carvone. The procedure is adapted from the synthesis of (-)-carvone from (+)-limonene.[1]
Step 1: Synthesis of this compound Nitrosochloride
-
In a four-neck 500 mL round-bottomed flask equipped with a reflux condenser, a thermometer, and two dropping funnels, charge 36.5 mL of this compound and 30 mL of isopropanol.
-
Cool the mixture to below 10°C in an ice bath with magnetic stirring.
-
Simultaneously, add a solution of 90 mL concentrated hydrochloric acid in 60 mL of isopropanol and a solution of 15.6 g of sodium nitrite in 80 mL of water from the two dropping funnels. Maintain the temperature below 10°C.
-
After the addition is complete, continue stirring for a period, then filter the resulting solid, and wash with cold water to yield this compound nitrosochloride.
Step 2: Synthesis of (+)-Carvoxime
-
Heat a mixture of 25 g of crude this compound nitrosochloride, 12 mL of dimethylformamide, and 75 mL of isopropanol under reflux for 30 minutes.
-
Pour the solution into 500 mL of water and ice, and stir vigorously until the product precipitates.
-
Filter the solid and wash with cold water to obtain crude (+)-carvoxime.
Step 3: Hydrolysis to (+)-Carvone
-
Reflux the crude (+)-carvoxime with a dilute solution of a suitable acid (e.g., oxalic acid) to hydrolyze the oxime.
-
After the reaction is complete (monitored by TLC), neutralize the mixture and extract the product with an organic solvent.
-
Distill the solvent in a rotary evaporator to yield crude (+)-carvone.
-
Purify by fractional distillation under reduced pressure.
Protocol 3: Diastereoselective Epoxidation of this compound
This protocol describes the epoxidation of this compound using meta-chloroperoxybenzoic acid (m-CPBA), which preferentially forms the cis-epoxide at the endocyclic double bond.[3]
Materials:
-
This compound
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve this compound (1.0 eq.) in dichloromethane in a round-bottom flask and cool the solution to 0°C in an ice bath.
-
In a separate flask, dissolve m-CPBA (1.1 eq.) in dichloromethane.
-
Slowly add the m-CPBA solution to the this compound solution at 0°C with stirring.
-
Allow the reaction to stir at 0°C for several hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude this compound oxide.
-
The product can be purified by column chromatography on silica gel.
Visualizations
Caption: Multi-enzymatic cascade for the synthesis of (-)-perillamine.
Caption: Synthetic pathway from this compound to (+)-carvone.
Caption: Key selective oxidations of this compound.
References
Application Notes & Protocols: Formulation of (-)-Limonene in Nanoemulsions for Drug Delivery
Audience: Researchers, scientists, and drug development professionals.
Introduction
(-)-Limonene, a naturally occurring monoterpene found in high concentrations in citrus fruit peels, has garnered significant attention for its therapeutic properties, including antioxidant, anti-inflammatory, and anticancer activities[1]. However, its clinical application is often hindered by poor water solubility, high volatility, and potential instability[2]. Encapsulating this compound into nanoemulsions presents a promising strategy to overcome these limitations. Nanoemulsions are oil-in-water (O/W) or water-in-oil (W/O) dispersions with droplet sizes typically ranging from 20 to 200 nm. These systems can enhance the solubility and stability of lipophilic compounds like limonene, facilitate controlled release, and improve bioavailability[3]. This document provides detailed protocols for the formulation, characterization, and in vitro evaluation of this compound loaded nanoemulsions for drug delivery applications.
Data Presentation: Formulation and Characterization
The following tables summarize quantitative data from various studies on this compound nanoemulsions, offering a comparative overview of different formulations and their physicochemical properties.
Table 1: Example Formulations and Physicochemical Properties of this compound Nanoemulsions
| Oil Phase Composition | Surfactant / Co-surfactant | Preparation Method | Droplet Size (nm) | PDI | Zeta Potential (mV) | Reference |
| 50% w/w Limonene | 40% Tween 80 / 10% Propylene Glycol | Spontaneous Emulsification | 113.3 ± 1.18 | - | -19.13 ± 0.38 | [4] |
| D-Limonene, Doxorubicin | Tween 80 / Span 80 | Self-Assembly | 52 | < 0.3 | > -30 | [5][6] |
| D-Limonene / Perilla Oil (75:25) | Polyoxyethylene Castor Oil (PCO40) | Homogenization (3800 rpm) | 70.19 ± 1.23 | - | - | [7][8] |
| D-Limonene / Soybean Oil (8:2) | Not specified | High-Pressure Homogenizer (1000 bar) | 55.5 | - | - | [9] |
| D-Limonene | Tween 80 / Span 80 (Mixed) | Ultrasonic Emulsification (18 W) | 20 - 50 | - | - | [10] |
| D-Limonene / Soybean Oil | Tween 80 | Emulsification | 120.66 | - | - | [11] |
Table 2: Stability of this compound Nanoemulsions Under Various Conditions
| Formulation Base | Storage Condition | Duration | Observation | Reference |
| D-Limonene | 4°C, 25°C, 50°C | 98 days | Stability decreased with increasing temperature; droplet size increased. | [12] |
| D-Limonene/Soybean Oil | 5°C | 30 days | Highest retention of Limonene (91-95%). Stable droplet size (120-130 nm). | [11][13] |
| D-Limonene/Soybean Oil | 25°C | 30 days | Lower retention (82-88%). Stable droplet size (120-130 nm). | [11][13] |
| D-Limonene/Soybean Oil | 50°C | >10 days | Unstable, oiling off observed. | [11][13] |
| D-Limonene SNEDS | 4°C and 0°C | 3 months | Acceptable stability. | [4] |
| D-Limonene SNEDS | 25°C | 3 months | Less stable compared to lower temperatures. | [4] |
Experimental Workflows and Signaling Pathways
The following diagrams illustrate key experimental processes and biological pathways relevant to the application of this compound nanoemulsions.
Caption: General workflow from component selection to in vitro evaluation.
Caption: Step-by-step workflow for the HPH preparation method.
Caption: Simplified signaling cascade for apoptosis in cancer cells.
Experimental Protocols
-
Preparation of Oil Phase:
-
Preparation of Aqueous Phase:
-
Dissolve a hydrophilic surfactant (e.g., Tween 80, PCO40) in deionized water[7].
-
The concentration of the surfactant typically ranges from 1% to 10% w/w of the total formulation.
-
-
Pre-emulsification:
-
Heat both the oil and aqueous phases separately to a specified temperature (e.g., 40-60°C) to ensure all components are liquid and to decrease viscosity.
-
Slowly add the aqueous phase to the oil phase under continuous high-speed stirring (e.g., 3000-5000 rpm) using a high-shear mixer (e.g., homogenizer) for 5-10 minutes to form a coarse pre-emulsion[7][14].
-
-
Homogenization:
-
Immediately pass the pre-emulsion through a high-pressure homogenizer.
-
Set the operating pressure to a range of 500-1500 bar.
-
Process the emulsion for 3 to 5 passes to achieve a small and uniform droplet size[9].
-
-
Cooling and Storage:
-
Rapidly cool the resulting nanoemulsion to room temperature.
-
Store in a sealed container at 4°C for subsequent characterization and use.
-
-
Component Screening & Phase Diagram Construction:
-
Screen various surfactants (e.g., Tween 80, Labrasol®) and co-surfactants (e.g., propylene glycol, Labrafil®) for their ability to solubilize this compound.
-
Construct a pseudo-ternary phase diagram to identify the nanoemulsification region. This is done by titrating mixtures of oil and surfactant/co-surfactant (Smix) with water and observing the formation of clear, transparent liquids.
-
-
Preparation of the Optimized Formulation:
-
Select the formulation with the desired characteristics (e.g., widest nanoemulsion region, lowest surfactant concentration).
-
Accurately weigh and mix the selected amounts of this compound (oil), surfactant, and co-surfactant.
-
Gently heat the mixture (e.g., 40°C) and stir until a clear, homogenous solution is formed. This is the Self-Nanoemulsifying Drug Delivery System (SNEDS) pre-concentrate.
-
-
Formation of Nanoemulsion:
-
To form the nanoemulsion, add the SNEDS pre-concentrate to an aqueous phase (e.g., deionized water) under gentle agitation. The nanoemulsion will form spontaneously.
-
The typical ratio of pre-concentrate to aqueous phase is 1:10 or 1:100, depending on the desired final concentration.
-
Commonly used method[5][9][12]
-
Sample Preparation:
-
Dilute the nanoemulsion sample with deionized water (e.g., 1:100 v/v) to avoid multiple scattering effects.
-
-
Dynamic Light Scattering (DLS) Measurement:
-
Use a DLS instrument (e.g., Malvern Zetasizer) to measure the hydrodynamic diameter (droplet size) and Polydispersity Index (PDI).
-
Equilibrate the sample at 25°C for 1-2 minutes before measurement.
-
Perform the measurement in triplicate, with at least 10-13 runs per measurement.
-
-
Zeta Potential Measurement:
-
Use the same instrument equipped with an electrode cuvette.
-
Inject the diluted sample into the cuvette, ensuring no air bubbles are present.
-
Measure the electrophoretic mobility to determine the zeta potential, which indicates the surface charge and stability of the nanoemulsion. Perform in triplicate.
-
-
Preparation of Release Medium:
-
Prepare a phosphate-buffered saline (PBS) solution (pH 7.4). To enhance the solubility of the released limonene, a certain percentage of ethanol (e.g., 30% v/v) or a surfactant like Tween 80 (e.g., 0.5%) can be added to maintain sink conditions[2].
-
-
Dialysis Setup:
-
Take a specified volume of the this compound nanoemulsion (e.g., 1-2 mL) and place it inside a dialysis bag (molecular weight cut-off: 12-14 kDa).
-
Securely close both ends of the bag.
-
Immerse the dialysis bag in a beaker containing a known volume of the release medium (e.g., 50-100 mL).
-
-
Release Study:
-
Place the beaker on a magnetic stirrer set to a constant speed (e.g., 100-150 rpm) and maintain the temperature at 37°C[2].
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium.
-
Immediately replace the withdrawn volume with an equal amount of fresh, pre-warmed release medium to maintain a constant volume.
-
-
Quantification:
-
Analyze the concentration of this compound in the collected samples using a suitable analytical method, such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).
-
Calculate the cumulative percentage of drug released over time.
-
-
Cell Culture:
-
Cell Seeding:
-
Seed the cells into a 96-well plate at a density of approximately 1 x 10^4 cells per well and allow them to adhere overnight.
-
-
Treatment:
-
Prepare serial dilutions of the this compound nanoemulsion, free this compound (dissolved in a small amount of DMSO), and an empty nanoemulsion (placebo) in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the different treatment solutions to the cells. Include untreated cells as a negative control.
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10-15 minutes.
-
-
Data Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the cell viability percentage relative to the untreated control cells.
-
Plot the cell viability against the drug concentration to determine the IC50 (the concentration required to inhibit 50% of cell growth).
-
References
- 1. From Citrus to Clinic: Limonene’s Journey Through Preclinical Research, Clinical Trials, and Formulation Innovations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro cytotoxicity assay of D-limonene niosomes: an efficient nano-carrier for enhancing solubility of plant-extracted agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jpionline.org [jpionline.org]
- 5. The Formation of Self-Assembled Nanoparticles Loaded with Doxorubicin and d-Limonene for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Encapsulation of D-Limonene into O/W Nanoemulsions for Enhanced Stability [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Encapsulation of D-Limonene into O/W Nanoemulsions for Enhanced Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Tailored Limonene-Based Nanosized Microemulsion: Formulation, Physicochemical Characterization and In Vivo Skin Irritation Assessment - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: (-)-Limonene as a Green Solvent for Natural Product Extraction
Introduction
(-)-Limonene, a naturally occurring monoterpene found in citrus fruits, is emerging as a highly effective and environmentally benign alternative to conventional petroleum-based solvents for the extraction of natural products.[1][2] Its classification as a green solvent stems from its renewable sourcing from citrus industry waste, biodegradability, and lower toxicity profile compared to solvents like n-hexane, dichloromethane, and toluene.[1][3] The use of d-limonene (the more commonly researched enantiomer) as a biosolvent offers numerous advantages, including reduced extraction times, lower energy consumption, and the potential for solvent recycling.[1][2] Research has demonstrated that limonene can often provide comparable or even superior extraction yields for a wide range of compounds, including oils, fats, carotenoids, and other bioactive molecules.[2][3][4]
This document provides detailed protocols and comparative data for utilizing this compound in various extraction techniques, tailored for researchers, scientists, and professionals in drug development.
Data Presentation: Comparative Extraction Performance
The efficacy of limonene as an extraction solvent is often compared to the industry standard, n-hexane. The following tables summarize quantitative data from various studies, highlighting extraction methods, conditions, and yields.
Table 1: Comparison of d-Limonene vs. n-Hexane for Oil Extraction
| Natural Product | Extraction Method | Solvent | Solvent-to-Solid Ratio | Time | Temperature | Yield (% w/w) | Reference |
| Rice Bran Oil | Reflux | d-Limonene | 5:1 | 0.5 h | Boiling Point (~176 °C) | 20.73% | [4][5] |
| Rice Bran Oil | Reflux | n-Hexane | 3:1 | 1 h | Boiling Point (68 °C) | 18.20% | [4][5] |
| Olive Oil | Microwave-Integrated Soxhlet (MIS) | d-Limonene | - | 32 min | - | 44.9% | [4] |
| Olive Oil | Conventional Soxhlet | n-Hexane | - | 8 h | - | 40.3% | [4] |
| Palm Oil | Soxhlet | d-Limonene | - | - | - | 100% recovery | [6] |
| Palm Oil | Soxhlet | n-Hexane | - | - | - | 100% recovery | [6] |
Table 2: Modern Extraction Techniques Using d-Limonene
| Natural Product | Extraction Method | Power/Intensity | Time | Temperature | Yield | Reference |
| Orange Peel Oil | Microwave-Assisted Hydro-diffusion | 1000 W | 10 min | - | 3.7% | [7][8] |
| Lemon Peel Oil | Microwave-Assisted Hydro-diffusion | 1000 W | 10 min | - | 2.0% | [7][8] |
| d-Limonene from Citrus Peel Waste | Ultrasound-Assisted Extraction (UAE) | 25.81 W/cm² | - | 14.6 °C | 134 ± 4.24 mg/100g | [9][10][11] |
| d-Limonene from Sweet Lime Peel | Ultrasound-Assisted Extraction (UAE) | 80 W | 20 min | 60 °C | 32.9 mg/g (97%) | [12] |
Experimental Protocols & Workflows
The following section details standardized protocols for key extraction methods using this compound.
General Workflow for Natural Product Extraction
The overall process involves preparing the raw material, performing the extraction with limonene, and then separating the target product from the solvent, which can often be recovered for reuse.[2]
References
- 1. semanticscholar.org [semanticscholar.org]
- 2. limonene-as-natural-product-extraction-solvent - Ask this paper | Bohrium [bohrium.com]
- 3. Efficient Extraction Solvents for Natural Products [kangyangintl.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Limonene as a natural product extraction solvent - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC02068A [pubs.rsc.org]
- 7. irepo.futminna.edu.ng:8080 [irepo.futminna.edu.ng:8080]
- 8. researchgate.net [researchgate.net]
- 9. Development of an ultrasound-assisted pre-treatment strategy for the extraction of d-Limonene toward the production of bioethanol from citrus peel waste (CPW) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of an ultrasound-assisted pre-treatment strategy for the extraction of D-Limonene toward the production of bioethanol from citrus peel waste (CPW) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. 2024.sci-hub.st [2024.sci-hub.st]
Protocol for (-)-Limonene epoxidation and derivative synthesis
An overview of the protocols for the epoxidation of (-)-limonene and the subsequent synthesis of valuable derivatives is presented for researchers, scientists, and professionals in drug development. This compound, a renewable terpene, serves as a versatile building block for various high-value chemicals. Its epoxidized forms, limonene monoepoxide and limonene dioxide, are key intermediates in the synthesis of compounds ranging from bio-based polymers to pharmaceutical precursors.
This document provides detailed methodologies for several epoxidation techniques, including heterogeneous, homogeneous, catalyst-free, and biocatalytic systems. Furthermore, it outlines the synthesis of important derivatives such as limonene-1,2-diol and β-amino alcohols. Quantitative data from these protocols are summarized in tables for straightforward comparison, and reaction pathways are illustrated using diagrams.
Part 1: Epoxidation of this compound
The epoxidation of limonene can target either the endocyclic (1,2-) or exocyclic (8,9-) double bond to form monoepoxides, or both to form the diepoxide.[1] The choice of catalytic system and reaction conditions dictates the selectivity and yield of the desired product.
Caption: Reaction pathways for the epoxidation of this compound.
Quantitative Data for this compound Epoxidation
| Method | Catalyst | Oxidant | Solvent | Temp (°C) | Time | Product | Yield (%) | Ref. |
| Heterogeneous | Magnesium Oxide (MgO) | H₂O₂ | Acetonitrile/Water | 50 | 30 min | Limonene Epoxide | 80 | [1][2] |
| Heterogeneous | Magnesium Oxide (MgO) | H₂O₂ | Acetonitrile/Water | 50 | 2 h | Limonene Diepoxide | 96 | [1][2] |
| Homogeneous | MnSO₄ / Salicylic Acid | 33% aq. H₂O₂ | Acetonitrile | 18-25 | 4 h | Limonene Diepoxide | 87 | [3] |
| Catalyst-Free | in situ DMDO from Oxone | Oxone | Acetone | Room Temp | 45 min | Limonene Dioxide | 97 | [4][5][6] |
| Biocatalytic | Oat Peroxygenase | t-BuOOH | Phosphate Buffer (pH 7.5) | 25 | 3 h | (S)-Limonene-1,2-epoxide | 59 | [7] |
| Chemoenzymatic | Immobilized Lipase | H₂O₂ / Octanoic Acid | Toluene | 50 | 2 h (Microwave) | Limonene Oxide | 75.3 | [8] |
Experimental Protocols for this compound Epoxidation
Protocol 1: Heterogeneous Epoxidation using Magnesium Oxide [1][2]
This protocol describes the epoxidation of R-(+)-limonene, but the conditions are applicable to the (-)-enantiomer.
-
Reaction Setup : In a suitable reactor, combine R-(+)-limonene, acetonitrile, water, and acetone.
-
Catalyst Addition : Add commercial magnesium oxide (MgO) to the mixture.
-
Oxidant Addition : Introduce hydrogen peroxide (H₂O₂) to the reaction.
-
Reaction Conditions : Heat the mixture to 50°C and stir.
-
Reaction Time : For selective synthesis of limonene monoepoxide, maintain the reaction for 30 minutes. To obtain limonene diepoxide, extend the reaction time to 2 hours.
-
Work-up : After the reaction, filter the catalyst. The product can be isolated from the filtrate by extraction and solvent evaporation.
Protocol 2: Homogeneous Epoxidation using Manganese Sulfate [3]
-
Reaction Setup : In a glass reactor equipped with a mechanical stirrer and thermometer, add 3.21 g (22.4 mmol) of 95% limonene and 41 mL of acetonitrile.
-
Catalyst Addition : Add 0.066 g (0.44 mmol) of anhydrous manganese sulfate and 0.122 g (0.87 mmol) of salicylic acid to the mixture with vigorous stirring.
-
Oxidant Addition : Prepare a mixture of 0.4 M sodium bicarbonate solution and a ten-fold molar amount of 33-38% aqueous hydrogen peroxide. Add this mixture uniformly to the reactor over 4 hours, maintaining the temperature between 18–25°C.
-
Reaction Monitoring : Monitor the progress of the reaction by suitable analytical techniques (e.g., GC, TLC).
-
Work-up : Reduce the volume of the reaction mixture by half under reduced pressure. Extract the product from the remaining aqueous mixture using methylene chloride (3 x 15 mL).
-
Purification : Wash the combined organic extracts with water, dry over an anhydrous salt (e.g., Na₂SO₄), and evaporate the solvent under reduced pressure to yield limonene diepoxide.
Protocol 3: Catalyst-Free Double Epoxidation using Oxone [4][5][6]
-
Reaction Setup : In a three-neck round-bottom flask, mix 8.5 mmol of R-(+)-limonene, 4.90 g of acetone, 3.55 g of sodium bicarbonate, 40 mL of water, and 40 mL of ethyl acetate.
-
Oxidant Addition : Prepare a solution of 19 mmol of Oxone in 36 mL of water. Add this solution dropwise to the reaction mixture at a flow rate of 1 mL/min using a syringe pump at room temperature. For optimal results yielding 97% limonene dioxide, perform the reaction in an excess of acetone instead of a biphasic system, with an Oxone addition flow rate of 4 mL/min for 45 minutes.[4][5]
-
Reaction Time : Continue stirring for the duration of the addition and for a period afterward until the reaction is complete (approx. 2 hours for the biphasic system).
-
Work-up : Separate the organic layer. Extract the aqueous layer with the same organic solvent.
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product, which can be further purified by chromatography.
Protocol 4: Biocatalytic Epoxidation using Oat Peroxygenase [7]
-
Enzyme Preparation : Prepare a suspension of 500 mg of peroxygenase preparation from oat flour in 15 mL of 50 mM phosphate buffer (pH 7.5).
-
Substrate Addition : Add 50 mg (0.33 mmol) of this compound monoepoxide to the suspension.
-
Oxidant Addition : Add 48 µL (0.35 mmol) of 70% t-BuOOH solution in water in two portions over 1 hour.
-
Reaction Conditions : Stir the suspension at 25°C.
-
Reaction Time : Monitor the reaction until the starting material is fully consumed (approx. 4 hours).
-
Work-up and Purification : Extract the mixture with diethyl ether. The combined organic layers are dried and concentrated. The resulting residue is purified by column chromatography on deactivated silica gel (eluent: n-hexane:Et₂O 96:4 v/v) to yield the diepoxide.
Part 2: Synthesis of Derivatives from this compound Epoxide
Limonene epoxide is a versatile intermediate for synthesizing a range of derivatives through epoxide ring-opening reactions. Key derivatives include diols, amino alcohols, and carbonates, which are precursors to various functional materials.
Caption: Workflow for the synthesis of key limonene derivatives.
Quantitative Data for Derivative Synthesis
| Starting Material | Product | Reagents | Conditions | Yield (%) | Ref. |
| (S)-Limonene-1,2-epoxide | (1R,2R,4S)-Limonene-1,2-diol | H₃PO₄ (to pH 3.5) | 25°C, 1 h | 87 | [7] |
| R(+)-Limonene oxide | 1-methyl-2-(allylamino)-4-isopropenyl-cyclohexanol | Allylamine, Water | 100°C, 24 h | 78 | [9] |
| Limonene Dioxide | Limonene Biscarbonate | Carbon Dioxide | Catalytic conditions | N/A | [10] |
Experimental Protocols for Derivative Synthesis
Protocol 5: Synthesis of this compound-1,2-diol via Epoxide Hydrolysis [7][11]
This protocol details the acid-catalyzed ring-opening of the epoxide to form the corresponding diol.
-
Reaction Setup : Start with the crude or purified this compound-1,2-epoxide in the reaction buffer from the peroxygenase epoxidation step (Protocol 4).
-
Acidification : Adjust the pH of the solution to 3.5 by adding phosphoric acid (H₃PO₄).
-
Reaction Conditions : Stir the mixture at room temperature.
-
Reaction Time : Allow the reaction to proceed for 1 hour, monitoring for the complete conversion of the epoxide by TLC or GC.
-
Work-up : Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification : Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude diol, which can be further purified by chromatography or recrystallization.
Protocol 6: Synthesis of β-Amino Alcohols via Aminolysis [9]
This protocol describes the regioselective ring-opening of limonene oxide with an amine.
-
Reaction Setup : In a sealed vessel, combine R(+)-limonene oxide (19.7 mmol), water (0.55 mL), and allylamine (56.4 mmol). Note: This can be adapted for this compound oxide and other primary or secondary amines.
-
Reaction Conditions : Heat the stirred mixture to 100°C.
-
Reaction Time : Maintain the reaction for 24 hours.
-
Purification : After cooling, perform an acid-base extraction to purify the product. The final amino alcohol product is dried (e.g., with CaCl₂) and concentrated in a rotary evaporator.
Protocol 7: Conceptual Pathway to Limonene Carbonate and NIPUs
The synthesis of limonene carbonate is a crucial step towards producing non-isocyanate polyurethanes (NIPUs).
-
Carbonate Synthesis : Limonene dioxide is reacted with carbon dioxide under catalytic conditions in a cycloaddition reaction to form limonene biscarbonate.[10]
-
Polymerization : The resulting limonene biscarbonate can then undergo a ring-opening polymerization with various polyfunctional amines to produce NIPUs, which are sustainable alternatives to traditional polyurethanes.[10][12] Detailed protocols for these steps require specialized catalysts and polymerization conditions found in dedicated polymer chemistry literature.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. Stereospecific Epoxidation of Limonene Catalyzed by Peroxygenase from Oat Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. iscientific.org [iscientific.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: In-vitro Assessment of (-)-Limonene's Effect on Cancer Cell Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Limonene, a naturally occurring monoterpene found in the peels of citrus fruits, has garnered significant interest in oncological research for its potential as a chemopreventive and therapeutic agent.[1] Accumulating in-vitro evidence suggests that this compound can inhibit the proliferation of various cancer cell lines and induce programmed cell death, or apoptosis.[2] These application notes provide a comprehensive guide to the in-vitro assays and protocols necessary to investigate the apoptotic effects of this compound on cancer cells. The included methodologies, data presentation tables, and signaling pathway diagrams are intended to facilitate reproducible and robust experimental design for researchers in academia and the pharmaceutical industry.
The primary mechanism of this compound's anticancer activity appears to be the induction of apoptosis through the intrinsic, or mitochondrial, pathway.[1][3] This process is often characterized by the modulation of the Bcl-2 family of proteins, leading to an increased Bax/Bcl-2 ratio, the release of cytochrome c from the mitochondria, and the subsequent activation of a caspase cascade.[1][3] Furthermore, studies have indicated that this compound can suppress the PI3K/Akt signaling pathway, a key regulator of cell survival and proliferation that is often overactive in cancer.[1][4]
Data Presentation
Table 1: Cytotoxicity of this compound (IC50 Values) in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 Value | Reference |
| Caco-2 | Colorectal Adenocarcinoma | 24 | 18.6 µg/mL (136.6 µM) | [5][6] |
| HCT-116 | Colorectal Carcinoma | 24 | 74.1 µg/mL (0.5 mM) | [6] |
| T24 | Bladder Cancer | Not Specified | 9 µM | |
| MGC803 | Gastric Carcinoma | 24 | 253 µM | [7] |
| MGC803 | Gastric Carcinoma | 48 | 182 µM | [7] |
| KON | Oral Cancer | Not Specified | 0.16% ± 0.02% v/v | [8] |
Table 2: Apoptotic Effects of this compound on Cancer Cells
| Cell Line | Cancer Type | This compound Concentration | Treatment Duration (h) | Apoptotic Cell Percentage (%) | Assay Method | Reference |
| T24 | Bladder Cancer | 9 µM | Not Specified | 5.35 | Flow Cytometry | [9] |
| T24 | Bladder Cancer | 18 µM | Not Specified | 15.61 | Flow Cytometry | [9] |
| T24 | Bladder Cancer | 36 µM | Not Specified | 34.71 | Flow Cytometry | [9] |
| LS174T | Colon Cancer | Dose-dependent | 48 | Dose-dependent increase | Annexin V/PI Staining | [1][4] |
| KON | Oral Cancer | IC50 | Not Specified | 4.60-fold increase vs control | Flow Cytometry | [8] |
| KON | Oral Cancer | IC80 | Not Specified | 7.47-fold increase vs control | Flow Cytometry | [8] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound and to calculate its IC50 value. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
96-well microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of this compound (e.g., based on the IC50 value) for the chosen duration. Include an untreated control.
-
Harvest the cells, including both adherent and floating cells. For adherent cells, use trypsinization.
-
Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Use appropriate compensation and gating strategies to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Western Blot Analysis of Apoptosis-Related Proteins
This protocol is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway, such as Bax, Bcl-2, and caspases.
Materials:
-
Cancer cell line of interest
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against Bax, Bcl-2, cleaved caspase-3, cleaved PARP, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Treat cells with this compound as described for the apoptosis assay.
-
Lyse the cells with ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a protein assay kit.
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST (Tris-Buffered Saline with 0.1% Tween 20).
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities and normalize to the loading control to determine the relative protein expression.
Visualizations
Caption: Experimental workflow for assessing this compound's apoptotic effects.
Caption: Signaling pathways affected by this compound in cancer cell apoptosis.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. bosterbio.com [bosterbio.com]
- 5. kumc.edu [kumc.edu]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. d-limonene exhibits antitumor activity by inducing autophagy and apoptosis in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
Application Notes and Protocols: Incorporation of (-)-Limonene into Biodegradable Polymer Films
Audience: Researchers, scientists, and drug development professionals.
Introduction
(-)-Limonene, a naturally occurring monoterpene found in citrus fruit peels, has garnered significant interest for its potential applications in biodegradable polymer films. Its inherent antimicrobial and antioxidant properties make it an attractive additive to enhance the functionality of polymers used in food packaging, biomedical devices, and drug delivery systems. This document provides detailed application notes and protocols for the incorporation of this compound into various biodegradable polymer films, including polylactic acid (PLA), chitosan, and gelatin. The information presented is intended to guide researchers in the development and characterization of these active polymer systems.
Data Presentation: Effects of this compound on Polymer Film Properties
The incorporation of this compound into biodegradable polymer films has been shown to modulate their mechanical, thermal, antimicrobial, and antioxidant properties. The following tables summarize quantitative data from various studies.
Table 1: Mechanical Properties of Biodegradable Polymer Films with this compound
| Polymer Matrix | Limonene Conc. (% w/w) | Tensile Strength (MPa) | Elongation at Break (%) | Reference |
| Chitosan | 0 | 23.27 | 43.37 | [1] |
| 0.15 | 18.54 | 38.19 | [1] | |
| 0.30 | 15.89 | 36.45 | [1] | |
| 0.45 | 13.30 | 34.73 | [1] | |
| PLA | 0 | 55.0 | 3.5 | |
| 5 | 45.0 | 150.0 | ||
| 10 | 30.0 | 250.0 | ||
| PVA/Chitosan | 0 | 38.4 | 185.2 | [2] |
| 2.5 | 42.1 | 210.5 | [2] | |
| 5.0 | 45.3 | 235.8 | [2] | |
| 7.5 | 40.2 | 220.1 | [2] | |
| 10.0 | 35.8 | 198.4 | [2] |
Table 2: Thermal Properties of Biodegradable Polymer Films with this compound
| Polymer Matrix | Limonene Conc. (% w/w) | Glass Transition Temp. (Tg) (°C) | Melting Temp. (Tm) (°C) | Onset Degradation Temp. (°C) | Reference |
| PLA | 0 | 60.5 | 152.5 | 322 | [3] |
| 8 | 55.0 | 150.1 | - | ||
| 15 | - | - | 109 | [3] | |
| PLLA/CD-Lim | 0 | 66 | - | - | [4] |
| 10 | 63 | - | - | [4] | |
| 20 | 61 | - | - | [4] | |
| 30 | 59 | - | - | [4] |
*CD-Lim: β-Cyclodextrin/d-limonene inclusion complex
Table 3: Antimicrobial Activity of Biodegradable Polymer Films with this compound
| Polymer Matrix | Limonene Conc. (% w/w) | Target Microorganism | Inhibition Zone (mm) | Reference |
| Chitosan | 0 | E. coli | - | |
| 1.0 | E. coli | 12.3 | ||
| 1.5 | E. coli | 15.8 | ||
| 0 | S. aureus | - | ||
| 1.0 | S. aureus | 14.1 | ||
| 1.5 | S. aureus | 18.2 | ||
| PVA/Chitosan | 0 | E. coli | 6.2 | [2] |
| 5.0 | E. coli | 11.5 | [2] | |
| 0 | S. aureus | 7.1 | [2] | |
| 5.0 | S. aureus | 13.8 | [2] |
Table 4: Antioxidant Activity of Biodegradable Polymer Films with this compound
| Polymer Matrix | Limonene Conc. (% w/w) | Assay | Scavenging Activity (%) | Reference |
| PLA/Cellulose Fiber | 5 | DPPH (2h) | ~55 | [5] |
| 10 | DPPH (2h) | ~65 | [5] | |
| 20 | DPPH (2h) | ~70 | [5] | |
| 5 | DPPH (5 days) | ~80 | [5] | |
| 10 | DPPH (5 days) | ~85 | [5] | |
| 20 | DPPH (5 days) | ~90 | [5] | |
| PLA | 8 | DPPH (20h) | ~40 | |
| Chitosan | 0.45 | DPPH | No significant improvement | [1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Preparation of Chitosan/Limonene Films by Solvent Casting
Materials:
-
High molecular weight chitosan powder
-
Glacial acetic acid
-
Glycerol (plasticizer)
-
This compound
-
Tween 80 (emulsifier)
-
Distilled water
Procedure:
-
Prepare a 1% (w/v) chitosan solution by dissolving chitosan powder in a 1% (v/v) aqueous solution of glacial acetic acid with continuous stirring for 24 hours at room temperature.
-
Add glycerol as a plasticizer at a concentration of 30% (w/w) based on the chitosan weight and stir for an additional 30 minutes.
-
Prepare a limonene emulsion by adding the desired amount of this compound and Tween 80 (e.g., 0.5% v/v of the final solution) to a small amount of distilled water and homogenize using a high-speed homogenizer.
-
Add the limonene emulsion to the chitosan solution and stir vigorously for 1 hour to ensure a homogeneous mixture.
-
Pour a specific volume of the film-forming solution onto a level, non-stick surface (e.g., a glass plate or a polystyrene Petri dish).
-
Dry the films at a controlled temperature and humidity (e.g., 25 °C and 50% relative humidity) for 48-72 hours.
-
Carefully peel the dried films from the casting surface for further characterization.
Protocol 2: Preparation of PLA/Limonene Films by Melt Extrusion
Materials:
-
Polylactic acid (PLA) pellets
-
This compound
Procedure:
-
Dry the PLA pellets in a vacuum oven at a specified temperature (e.g., 80 °C) for at least 4 hours to remove any residual moisture.
-
Pre-mix the dried PLA pellets with the desired concentration of this compound in a sealed container.
-
Feed the mixture into a single or twin-screw extruder.
-
Set the extruder temperature profile for the different zones (feed, compression, metering) according to the PLA processing guidelines (e.g., 160-190 °C).
-
Extrude the molten blend through a film die to form a continuous film.
-
Cool the extruded film using chill rolls to solidify the polymer.
-
Collect the resulting film for subsequent analysis.
Protocol 3: Mechanical Properties Characterization
Equipment:
-
Universal Testing Machine (UTM) with a suitable load cell
-
Calipers or micrometer
Procedure:
-
Cut the prepared polymer films into dumbbell-shaped specimens according to a standard method (e.g., ASTM D882).
-
Measure the thickness and width of the gauge section of each specimen at three different points and calculate the average cross-sectional area.
-
Mount the specimen in the grips of the UTM, ensuring it is aligned vertically and not slipping.
-
Set the crosshead speed to a constant rate (e.g., 5 mm/min).
-
Start the test and record the load and elongation data until the specimen fractures.
-
Calculate the tensile strength (MPa) by dividing the maximum load by the initial cross-sectional area.
-
Calculate the elongation at break (%) as the percentage change in length from the initial gauge length to the length at fracture.
Protocol 4: Thermal Properties Characterization
4.1 Differential Scanning Calorimetry (DSC)
Equipment:
-
Differential Scanning Calorimeter (DSC)
Procedure:
-
Accurately weigh 5-10 mg of the polymer film sample into an aluminum DSC pan.
-
Seal the pan hermetically.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample under a nitrogen atmosphere at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., -20 °C to 200 °C).
-
Record the heat flow as a function of temperature.
-
From the resulting thermogram, determine the glass transition temperature (Tg) and the melting temperature (Tm).
4.2 Thermogravimetric Analysis (TGA)
Equipment:
-
Thermogravimetric Analyzer (TGA)
Procedure:
-
Accurately weigh 10-15 mg of the polymer film sample into a TGA pan.
-
Place the pan in the TGA furnace.
-
Heat the sample under a nitrogen atmosphere at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., 30 °C to 600 °C).
-
Record the weight loss as a function of temperature.
-
Determine the onset degradation temperature from the TGA curve.
Protocol 5: Antioxidant Activity Assessment (DPPH Radical Scavenging Assay)
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol or ethanol
-
Polymer film samples
Procedure:
-
Prepare a 0.1 mM solution of DPPH in methanol or ethanol.
-
Cut a known weight or area of the polymer film and place it in a test tube.
-
Add a specific volume of the DPPH solution to the test tube containing the film.
-
Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measure the absorbance of the solution at 517 nm using a UV-Vis spectrophotometer.
-
A control sample containing the DPPH solution without the film is also measured.
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: Scavenging Activity (%) = [(Abs_control - Abs_sample) / Abs_control] x 100
Signaling Pathways and Mechanisms of Action
Antimicrobial Signaling Pathway of this compound
This compound exerts its antimicrobial activity primarily by disrupting the bacterial cell membrane. This leads to a cascade of events culminating in cell death.
Caption: Antimicrobial mechanism of this compound against bacteria.
Antioxidant Mechanism of this compound
This compound exhibits antioxidant activity through two primary mechanisms: direct scavenging of free radicals and enhancement of the cellular antioxidant defense system.
Caption: Antioxidant mechanisms of this compound.
Experimental Workflow
The following diagram illustrates a typical workflow for the development and characterization of this compound incorporated biodegradable polymer films.
Caption: General workflow for developing and testing films.
References
- 1. researchgate.net [researchgate.net]
- 2. From Citrus to Clinic: Limonene’s Journey Through Preclinical Research, Clinical Trials, and Formulation Innovations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antioxidant activity of limonene on normal murine lymphocytes: relation to H2O2 modulation and cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols: (-)-Limonene as a Less Toxic Substitute for Xylene in Histology
For Researchers, Scientists, and Drug Development Professionals
Introduction
In histological laboratories, xylene is a commonly used clearing agent, essential for the preparation of tissue samples for microscopic examination. However, xylene is a volatile and toxic chemical, posing significant health and environmental risks. (-)-Limonene, a naturally derived solvent from citrus peels, has emerged as a viable, less toxic alternative. These application notes provide a comprehensive guide to substituting xylene with this compound in routine histological procedures, including detailed protocols, comparative data, and workflow visualizations.
Data Presentation: Quantitative Comparison of this compound and Xylene
While extensive quantitative morphometric studies directly comparing this compound and xylene are not abundant in the readily available literature, the following table summarizes the key performance and safety parameters based on existing studies and product information. It is important to note that staining effectiveness can be tissue-dependent and may require optimization.
| Parameter | This compound | Xylene | References |
| Clearing Efficacy | Effective, but may require longer processing times. | Highly effective with rapid action. | [1][2] |
| Staining Quality | Generally good, with some reports of enhanced vibrancy of acidophilic stains. | Consistently high-quality staining. | [3] |
| Nuclear Staining Adequacy | Reported to be adequate in many cases. | High adequacy (e.g., 88.7% in one study for a different substitute). | [4] |
| Cytoplasmic Staining Adequacy | Reported to be adequate in many cases. | High adequacy. | [4][5] |
| Tissue Brittleness | Tissues are generally less brittle. | Can cause tissue hardening and brittleness. | [6] |
| Tissue Shrinkage | Generally causes less shrinkage. | Known to cause significant tissue shrinkage. | [7][8] |
| Safety Profile | Less toxic, biodegradable.[2][6] Can be a skin and respiratory irritant. | Toxic, flammable, and a known carcinogen. | [9] |
| Cost | Can be more expensive than xylene. | Relatively inexpensive. | [6][10] |
| Odor | Distinct citrus odor. | Strong, chemical odor. | [3] |
Experimental Protocols
The following are detailed protocols for tissue processing and staining using this compound as a xylene substitute. These protocols are designed for standard formalin-fixed, paraffin-embedded tissues.
Protocol 1: Tissue Processing (Dehydration, Clearing, and Infiltration)
This protocol outlines the steps for processing fixed tissue specimens to prepare them for embedding in paraffin. The timings provided are a general guideline and may need to be optimized based on tissue type and size. Note that the clearing steps with this compound are extended compared to traditional xylene protocols to ensure complete dehydration and clearing.[1][2]
Materials:
-
Graded ethanol series (70%, 80%, 95%, 100%)
-
This compound (histology grade)
-
Paraffin wax (molten)
-
Automated tissue processor or manual processing jars
Procedure:
-
Dehydration:
-
70% Ethanol: 60 minutes
-
80% Ethanol: 60 minutes
-
95% Ethanol: 2 changes, 60 minutes each
-
100% Ethanol: 3 changes, 60 minutes each
-
-
Clearing:
-
100% Ethanol / this compound (1:1): 60 minutes
-
This compound: 3 changes, 90 minutes each
-
-
Infiltration:
-
This compound / Paraffin Wax (1:1): 60 minutes
-
Paraffin Wax: 2 changes, 90 minutes each (under vacuum if possible)
-
-
Embedding:
-
Embed the tissue in a paraffin block as per standard laboratory procedures.
-
Protocol 2: Deparaffinization and Hematoxylin & Eosin (H&E) Staining
This protocol details the steps for deparaffinizing tissue sections and performing a standard H&E stain.
Materials:
-
This compound (histology grade)
-
Graded ethanol series (100%, 95%, 70%)
-
Harris Hematoxylin solution
-
Acid alcohol (1% HCl in 70% ethanol)
-
Scott's Tap Water Substitute (or running tap water)
-
Eosin-Phloxine B solution
-
Distilled water
-
Mounting medium (compatible with limonene or use a xylene step for mounting if necessary)
Procedure:
-
Deparaffinization and Rehydration:
-
This compound: 2 changes, 10 minutes each
-
100% Ethanol: 2 changes, 5 minutes each
-
95% Ethanol: 2 minutes
-
70% Ethanol: 2 minutes
-
Wash briefly in distilled water.
-
-
Hematoxylin Staining:
-
Stain in Harris Hematoxylin solution for 8 minutes.[11]
-
Wash in running tap water for 5 minutes.[11]
-
Differentiate in 1% acid alcohol for 30 seconds.[11]
-
Wash in running tap water for 1 minute.[11]
-
Bluing in Scott's Tap Water Substitute for 30 seconds to 1 minute.[11]
-
Wash in running tap water for 5 minutes.[11]
-
-
Eosin Staining:
-
Dehydration and Clearing for Coverslipping:
-
Dehydrate through 95% alcohol (2 changes), and 100% alcohol (2 changes), 5 minutes each.[11]
-
Clear in this compound: 2 changes, 5 minutes each.
-
-
Coverslipping:
-
Mount with a limonene-compatible mounting medium.
-
Visualizations
Histological Workflow using this compound
Caption: Overview of the histological workflow using this compound.
Detailed Tissue Processing Workflow
Caption: Step-by-step tissue processing workflow with this compound.
Deparaffinization and Staining Workflow
Caption: Detailed workflow for H&E staining using this compound.
Troubleshooting
When transitioning from xylene to this compound, some common issues may arise. Here are some troubleshooting tips:
-
Incomplete Clearing (Opaque or Cloudy Tissue): This is often due to insufficient dehydration or clearing time. Ensure that the 100% ethanol baths are fresh and not contaminated with water. Extend the time in the this compound baths, especially for dense or fatty tissues.[1]
-
Poor Infiltration (Mushy Blocks): This can result from incomplete clearing. Ensure all alcohol is removed by the this compound before moving to paraffin. Using a vacuum during infiltration can also improve results.
-
Difficulty with Mounting Media: Some traditional mounting media are not compatible with this compound. This can cause the mounting medium to not spread evenly. Use a limonene-compatible mounting medium or perform a brief final clearing step with xylene before coverslipping, though this partially defeats the purpose of a xylene-free workflow.
-
Fading of Stains: Some studies have noted that stains may fade over time when exposed to strong light after using limonene-based clearing agents.[6] Store slides in the dark to minimize this effect.
-
Allergic Reactions: While less toxic than xylene, this compound can be a skin sensitizer and irritant for some individuals.[12] Always use appropriate personal protective equipment, including gloves and safety glasses, and work in a well-ventilated area.
Conclusion
This compound presents a safer and more environmentally friendly alternative to xylene for histological applications. While it may require some adjustments to traditional protocols, particularly in extending processing times, it is capable of producing high-quality stained sections. By following the detailed protocols and troubleshooting guidance provided in these application notes, researchers and laboratory professionals can successfully integrate this compound into their histology workflows, thereby reducing chemical hazards without compromising the quality of their results. Further optimization of protocols for specific tissue types and automated processors is recommended to achieve the best possible outcomes.
References
- 1. leicabiosystems.com [leicabiosystems.com]
- 2. leicabiosystems.com [leicabiosystems.com]
- 3. researchgate.net [researchgate.net]
- 4. d-nb.info [d-nb.info]
- 5. Biofriendly Substitutes for Xylene in Deparaffinization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of Histomorphometric Changes in Tissue Architecture in Relation to Alteration in Fixation Protocol – An Invitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ejhm.journals.ekb.eg [ejhm.journals.ekb.eg]
- 9. ijmhr.org [ijmhr.org]
- 10. Histology without xylene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. H&E Staining Method and Protocol - Harris - IHC WORLD [ihcworld.com]
- 12. Occupational contact dermatitis to a limonene-based solvent in a histopathology technician - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Regiospecific C–H Amination of (−)-Limonene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the regiospecific C–H amination of the renewable monoterpene, (−)-limonene, to produce the valuable synthon, (−)-perillamine. The method outlined is a sustainable and efficient multi-enzymatic cascade reaction, offering a biocatalytic alternative to traditional chemical synthesis routes that often require harsh conditions and expensive catalysts.[1][2]
Introduction
(−)-Limonene, a readily available natural product, serves as a key building block in the synthesis of biologically active molecules.[1][2] Its derivative, (−)-perillamine, is a particularly useful intermediate for constructing more complex and functionally relevant chemicals.[1][2] The protocol described herein employs a one-pot, two-step penta-enzymatic cascade system to achieve the C7-regiospecific amination of the inert C–H bond of (−)-limonene.[1][2]
Principle of the Method
The conversion of (−)-limonene to (−)-perillamine is achieved through a multi-enzyme cascade.[1] The process begins with the hydroxylation of (−)-limonene to (−)-perillyl alcohol, catalyzed by a cytochrome P450 monooxygenase. Subsequently, an alcohol dehydrogenase oxidizes the alcohol to (−)-perillyl aldehyde. The final step is the amination of the aldehyde to (−)-perillamine by an ω-transaminase.[1] The system also includes formate dehydrogenase and NADH oxidase for the recycling of the cofactors NADH and NAD+, respectively.[1][2]
Quantitative Data Summary
The following table summarizes the key quantitative parameters and results for the one-pot, two-step biotransformation of (−)-limonene to (−)-perillamine.
| Parameter | Value | Reference |
| Starting Substrate | (−)-Limonene | [1] |
| Final Product | (−)-Perillamine | [1] |
| Initial (−)-Limonene Concentration | 10 mM | [1][2] |
| Final (−)-Perillamine Concentration | 5.4 mM | [1][2] |
| Overall Conversion | 54% | [1] |
| Reaction System | One-pot, two-step | [1][2] |
| Total Reaction Time | 14 hours (2h + 12h) | [1] |
Experimental Protocols
This section provides detailed methodologies for the key experiments in the regiospecific C–H amination of (−)-limonene.
Materials and Reagents
-
(−)-Limonene
-
(−)-Perillyl alcohol
-
(−)-Perillyl aldehyde
-
Camphor (internal standard)
-
Potassium phosphate buffer (KPB), 100 mM, pH 7.5
-
Dimethyl sulfoxide (DMSO)
-
Triton X-100
-
Sodium formate
-
NAD+
-
Pyridoxal 5'-phosphate (PLP)
-
2-Pentanamine
-
Methyl tert-butyl ether (MTBE)
-
Anhydrous Na2SO4
-
A7F resting cells (containing CYP153A7)
-
LkADH (Alcohol dehydrogenase from Lactobacillus kefiri)
-
SmNOX (NADH oxidase from Streptococcus mutans)
-
ATA-117 (ω-Transaminase)
Protocol for One-Pot, Two-Step Biotransformation
This protocol is performed in two modules within the same reaction vessel.
Module 1: Hydroxylation of (−)-Limonene
-
Prepare a 0.5 mL reaction mixture in a suitable vessel containing:
-
100 mM KPB buffer (pH 7.5)
-
10 mM (−)-limonene (from a stock solution in 2% v/v DMSO)
-
15 g_cdw_/L A7F resting cells
-
100 mM sodium formate
-
1 mg/mL Triton X-100
-
-
Incubate the reaction mixture at 25 °C with shaking at 800 rpm for 2 hours.[1]
-
After the 2-hour incubation, terminate the Module 1 reaction by heating the mixture in a water bath at 65 °C for 30-35 minutes to inactivate the enzymes.[1]
-
Cool the reaction mixture to room temperature before proceeding to Module 2.[1]
Module 2: Oxidation and Amination
-
To the cooled reaction mixture from Module 1, add the following components:
-
0.2 U/mL LkADH
-
1.0 U/mL SmNOX
-
2 U/mL ATA-117
-
0.2 mM NAD+
-
0.2 mM PLP
-
80 mM 2-pentanamine
-
-
Incubate the reaction mixture at 35 °C for 12 hours with agitation.[1]
Analytical Method: Gas Chromatography (GC)
-
After the 12-hour incubation of Module 2, quench the reaction.
-
Take a 500 µL aliquot of the reaction solution and extract it with 500 µL of methyl tert-butyl ether (MTBE) containing camphor as an internal standard.[1]
-
Dry the organic extract over anhydrous Na2SO4 for 6 hours.[1]
-
Analyze the sample using a Shimadzu-2014 gas chromatograph equipped with a DB-1701 column (30 m × 0.25 mm, 0.25 µm).[1]
-
GC Conditions:
Diagrams
Multi-Enzymatic Cascade Pathway
Caption: Multi-enzymatic cascade for the synthesis of (-)-perillamine.
Experimental Workflow
Caption: One-pot, two-step experimental workflow.
References
Troubleshooting & Optimization
Improving the stability of (-)-Limonene to prevent oxidation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of (-)-limonene and preventing its oxidation.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound sample degrading?
A1: this compound is highly susceptible to degradation, primarily through oxidation.[1][2][3][4] This occurs when the double bonds in the limonene molecule react with atmospheric oxygen. This process is accelerated by exposure to light, heat, and the presence of metal ions.[1][5] The oxidation of limonene can lead to a loss of its characteristic aroma, a decrease in its therapeutic efficacy, and the formation of potential allergens.[6][7][8]
Q2: What are the common signs of this compound oxidation?
A2: The primary indicators of this compound oxidation include a change in smell from a fresh citrus scent to a more turpentine-like or acrid odor. You may also observe a change in color and viscosity of the sample. Analytically, the formation of oxidation products such as carvone, carveol, and limonene oxide can be detected using techniques like gas chromatography-mass spectrometry (GC-MS).[8]
Q3: What are the main strategies to improve the stability of this compound?
A3: The two primary strategies for enhancing the stability of this compound are:
-
Encapsulation: This involves entrapping limonene within a protective matrix, shielding it from environmental factors like oxygen and light.[1][9][10][11] Common encapsulation techniques include nanoemulsions, microemulsions, and complexation with cyclodextrins.[1][9][12]
-
Use of Antioxidants: Antioxidants can be added to formulations containing limonene to inhibit the oxidation process by neutralizing free radicals.[5][13][14][15]
Q4: Which encapsulation technique is best for my application?
A4: The choice of encapsulation technique depends on the specific requirements of your formulation, such as desired particle size, release profile, and application.
-
Nanoemulsions and Microemulsions are suitable for aqueous formulations and can improve the water solubility of limonene.[2][10][11][12] They typically involve high-energy methods like high-pressure homogenization or low-energy methods like phase inversion.[2][16]
-
Cyclodextrin Complexation is a molecular encapsulation technique that can enhance the stability and solubility of limonene.[9] However, the encapsulation efficiency for non-polar molecules like limonene can sometimes be lower compared to other methods.[9]
Q5: What antioxidants are effective for stabilizing this compound?
A5: Both natural and synthetic antioxidants can be used to stabilize limonene.
-
Natural Antioxidants: Tocopherols (Vitamin E) are highly effective natural antioxidants that work by donating a hydrogen atom to quench free radicals.[5] Other natural options include ascorbic acid (Vitamin C) and lecithin.[17]
-
Synthetic Antioxidants: Butylated hydroxytoluene (BHT) and butylated hydroxyanisole (BHA) are commonly used synthetic antioxidants.[18]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Rapid loss of citrus aroma in the formulation. | Oxidation of limonene due to exposure to air and/or light. | - Store limonene and its formulations in airtight, amber-colored containers to minimize exposure to oxygen and light.- Consider adding an antioxidant such as tocopherol to the formulation.- If applicable, use an encapsulation technique to protect the limonene. |
| Phase separation or instability in limonene emulsions. | Improper formulation of the emulsion (e.g., incorrect surfactant concentration, inappropriate oil-to-water ratio). | - Optimize the surfactant (emulsifier) concentration. For nanoemulsions, Tween 80 is a commonly used nonionic surfactant.[10][11]- Adjust the ratio of the oil phase (limonene) to the aqueous phase.- For nanoemulsions, incorporating a carrier oil like soybean oil can improve stability.[2] |
| Low encapsulation efficiency. | The chosen encapsulation method may not be optimal for the non-polar nature of limonene. | - For cyclodextrin complexation, consider using modified cyclodextrins like hydroxypropyl-β-cyclodextrin (HP-β-CD) which have improved water solubility.[9]- Optimize the process parameters of your chosen encapsulation technique (e.g., homogenization pressure and passes for nanoemulsions).[2] |
| Formation of allergenic compounds. | Oxidation of limonene leads to the formation of potent sensitizers like carvone and limonene oxide.[8] | - Strictly prevent the oxidation of limonene by implementing the stabilization strategies mentioned above (storage conditions, antioxidants, encapsulation).- Regularly monitor the purity of your limonene samples using analytical techniques. |
Data Presentation
Table 1: Comparison of this compound Retention in Nanoemulsions under Different Storage Temperatures.
| Storage Temperature | Retention of this compound after 30 days | Reference |
| 5 °C | 91% - 95.21% | [10][11] |
| 25 °C | 82% - 88.87% | [10][11] |
| 50 °C | Unstable, oiling off observed after 10 days | [10][11] |
Table 2: Effect of Encapsulation on the Oxidative Stability of D-Limonene.
| Sample | Induction Period for 10% Oxygen Consumption (minutes) | Reference |
| Pure D-Limonene | 4.88 | [12] |
| D-Limonene in Microemulsion | 20 - 40 | [12] |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Nanoemulsion using High-Pressure Homogenization
Objective: To prepare a stable oil-in-water (O/W) nanoemulsion to protect this compound from oxidation.
Materials:
-
This compound
-
Soybean oil (as a carrier oil)
-
Tween 80 (as an emulsifier)
-
Deionized water
-
High-pressure homogenizer
Methodology:
-
Preparation of the Oil Phase:
-
Prepare a mixture of soybean oil and this compound. A common ratio is 8:2 (soybean oil:limonene) to enhance stability.[2]
-
-
Preparation of the Aqueous Phase:
-
Dissolve Tween 80 in deionized water. The concentration of the emulsifier can be varied to optimize droplet size.[2]
-
-
Pre-emulsion Formation:
-
Slowly add the oil phase to the aqueous phase while continuously stirring with a high-shear mixer at approximately 12,000 rpm for 5 minutes to form a coarse pre-emulsion.[2]
-
-
High-Pressure Homogenization:
-
Pass the pre-emulsion through a high-pressure homogenizer.
-
Typical parameters can be set at 1000 bar for five passes to achieve a small and uniform droplet size.[2]
-
-
Characterization:
-
Measure the droplet size and polydispersity index (PDI) using dynamic light scattering (DLS).
-
Assess the stability of the nanoemulsion by monitoring changes in droplet size and visual appearance (creaming, phase separation) over time at different storage temperatures (e.g., 4°C, 25°C, and 40°C).
-
Protocol 2: Assessment of Oxidative Stability
Objective: To evaluate the effectiveness of a stabilization method in preventing the oxidation of this compound.
Materials:
-
Stabilized this compound sample (e.g., encapsulated or with antioxidant)
-
Unstabilized this compound sample (control)
-
Accelerated oxidation instrument (e.g., Rancimat or Oxidative Stability Instrument)
Methodology:
-
Accurately weigh a specific amount of the sample (e.g., 5 g) into the reaction vessel of the instrument.[12]
-
Set the instrument parameters. For example, a target temperature of 120°C and a pure oxygen pressure of 400 kPa can be used to accelerate oxidation.[12]
-
Initiate the analysis. The instrument will monitor the consumption of oxygen over time.
-
The endpoint is typically defined as the time taken to reach a certain level of oxygen consumption or a significant change in conductivity (in the case of the Rancimat method), which is referred to as the induction period.
-
A longer induction period for the stabilized sample compared to the control indicates improved oxidative stability.[12]
Visualizations
Caption: Simplified pathway of this compound oxidation.
Caption: General workflow for nanoencapsulation of this compound.
References
- 1. pharmainfo.in [pharmainfo.in]
- 2. Effective Droplet Size Reduction and Excellent Stability of Limonene Nanoemulsion Formed by High-Pressure Homogenizer [mdpi.com]
- 3. From Citrus to Clinic: Limonene’s Journey Through Preclinical Research, Clinical Trials, and Formulation Innovations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. btsa.com [btsa.com]
- 6. Chemical and physical stability of citral and limonene in sodium dodecyl sulfate-chitosan and gum arabic-stabilized oil-in-water emulsions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Air oxidation of d-limonene (the citrus solvent) creates potent allergens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Encapsulated Limonene: A Pleasant Lemon-Like Aroma with Promising Application in the Agri-Food Industry. A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Encapsulation of D-Limonene into O/W Nanoemulsions for Enhanced Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. EFFECT OF D-LIMONENE ON THE STABILIZATION OF POLY (LACTIC ACID) | International Society for Horticultural Science [ishs.org]
- 14. EFFECT OF D-LIMONENE ON THE STABILIZATION OF POLY (LACTIC ACID) [actahort.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. US6423742B1 - Compositions for reducing vascular plaque formation and methods of using same - Google Patents [patents.google.com]
- 18. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Overcoming low aqueous solubility of (-)-Limonene in cell culture
This guide provides researchers, scientists, and drug development professionals with practical solutions for overcoming the low aqueous solubility of (-)-limonene in cell culture experiments. It includes troubleshooting advice, frequently asked questions, and detailed experimental protocols.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My limonene won't dissolve in the cell culture medium. What should I do?
A1: this compound is a nonpolar hydrocarbon and is practically insoluble in water-based cell culture media.[1][2] Direct addition will result in an immiscible oil layer, leading to inconsistent cell exposure and unreliable data. You must use a solubilization agent. The most common methods are using a solvent, a cyclodextrin inclusion complex, or a nanoemulsion.
Q2: I'm using a solvent to dissolve limonene, but my cells are dying. What's wrong?
A2: The solvent itself is likely causing cytotoxicity. Common solvents like DMSO and ethanol can be toxic to cells, even at low concentrations.
Troubleshooting Steps:
-
Run a Solvent Toxicity Control: Before your main experiment, you must determine the maximum concentration of your solvent that does not affect cell viability. Culture your cells with the solvent alone at various concentrations (e.g., 0.1%, 0.25%, 0.5%, 1.0% v/v) for the same duration as your planned experiment.
-
Lower the Solvent Concentration: Always use the lowest possible concentration of the solvent that effectively dissolves the limonene. Aim to keep the final solvent concentration in the culture medium well below the toxic threshold you determined. Often, this is ≤0.5% for DMSO.
-
Check for Precipitation: When you add the limonene-solvent stock solution to your aqueous medium, the limonene may precipitate out if its concentration exceeds its solubility limit in the final mixture.[3] Visually inspect the medium for any cloudiness or oily droplets after addition. If precipitation occurs, you need to lower the final limonene concentration or use a more robust solubilization method.
Q3: What are cyclodextrins and how can they help with limonene solubility?
A3: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity. They can encapsulate nonpolar molecules like limonene, forming an "inclusion complex."[4][5] This complex is water-soluble, allowing for the delivery of limonene to cells in an aqueous environment without the need for harsh organic solvents. Beta-cyclodextrin (β-CD) is commonly used for this purpose.[4]
Q4: My experiment with limonene shows no effect on the cells. Is it a solubility issue?
A4: It's highly probable. If limonene is not properly solubilized, the actual concentration reaching the cells is unknown and likely very low.
Troubleshooting Steps:
-
Verify Solubilization: Ensure your preparation method is sound. For solvent-based methods, check that your stock solution is clear and that no precipitation occurs upon dilution in media.[3] For cyclodextrin methods, confirm the complex was formed correctly (see protocol below).
-
Increase Concentration (with caution): If you are confident in your solubilization method, you may need to test a higher concentration range of limonene. The effective concentration can vary significantly between cell lines.
-
Consider Volatility: Limonene is a volatile compound.[4] Ensure plates are properly sealed and minimize the time plates are outside the incubator to prevent evaporation, which would lower the effective concentration.
Q5: What is a nanoemulsion and is it a good option for limonene delivery?
A5: A nanoemulsion is a dispersion of oil droplets (in this case, limonene) in water, stabilized by a surfactant.[6][7][8] The droplets are typically very small (e.g., < 200 nm), which enhances stability and bioavailability. This is an excellent method for achieving high, stable concentrations of limonene in aqueous media but requires more specialized preparation techniques.[6][7]
Quantitative Data Summary
The effectiveness of a compound in cell culture is often measured by its IC50 value (the concentration required to inhibit 50% of cell growth or viability). The reported IC50 for limonene can vary based on the cell line and experimental conditions.
| Cell Line | Assay | IC50 Value (µM) | Duration | Citation |
| Caco-2 (Colorectal Adenocarcinoma) | MTT | 18.6 | 24 h | [9] |
Note: The solubilization method used can significantly impact the observed IC50. Researchers should report the solubilization method used alongside their results.
Experimental Protocols
Protocol 1: Preparation of a Limonene-β-Cyclodextrin (β-CD) Inclusion Complex
This protocol is adapted from methods used for preparing inclusion complexes of volatile oils.[4]
Materials:
-
This compound
-
β-Cyclodextrin (β-CD)
-
Deionized water
-
Magnetic stirrer with heating
Procedure:
-
Prepare β-CD Solution: Slowly dissolve β-cyclodextrin in deionized water with constant stirring to create a saturated or near-saturated solution. A common starting point is a 1:9 ratio of oil to β-CD (g/g).[4]
-
Heating: Gently heat the β-CD solution to 40-50°C to ensure complete dissolution.
-
Add Limonene: While stirring vigorously, slowly add the this compound to the β-CD solution.
-
Inclusion Reaction: Continue stirring the mixture at 40°C for at least 2 hours.[4] The solution should become clearer as the complex forms.
-
Cooling & Precipitation: Allow the solution to cool slowly to room temperature, and then transfer to 4°C overnight to encourage the precipitation of the inclusion complex.
-
Isolation: Collect the precipitated complex by vacuum filtration.
-
Drying: Wash the precipitate with a small amount of cold ethanol to remove any surface-adhered limonene and then dry the complex (e.g., in a desiccator or at a low temperature in an oven) to obtain a fine white powder.
-
Stock Solution: The powdered complex can be accurately weighed and dissolved in cell culture medium to prepare a stock solution for your experiments.
Protocol 2: Cell Viability Assessment using MTT Assay
This is a general protocol for a colorimetric assay to assess cell viability.[10][11][12][13][14]
Materials:
-
Cells seeded in a 96-well plate
-
Limonene treatment solution (prepared using an appropriate solubilization method)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS, filter-sterilized).[10][12][14]
-
Solubilization solution (e.g., DMSO, or 4 mM HCl, 0.1% NP-40 in isopropanol).[12]
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[12][13]
-
Treatment: Remove the old medium and add fresh medium containing various concentrations of your limonene preparation. Include appropriate controls: untreated cells, vehicle control (medium with the solubilizing agent only), and a blank (medium only).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
Add MTT Reagent: Add 10-20 µL of the MTT stock solution to each well (final concentration ~0.5 mg/mL).[11][12]
-
Incubate with MTT: Incubate the plate for 2-4 hours at 37°C.[11][13] Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.[10][12]
-
Solubilize Formazan: Carefully remove the medium. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[11][12]
-
Read Absorbance: Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[10][12] Measure the absorbance at 570 nm or 590 nm using a microplate reader.[10][12]
Protocol 3: Caspase-3 Activity Assay (Colorimetric)
This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.[15]
Materials:
-
Treated and control cells
-
Cell Lysis Buffer (chilled)
-
Reaction Buffer (containing DTT)
-
Caspase-3 substrate (e.g., DEVD-pNA).[16]
-
96-well plate
Procedure:
-
Induce Apoptosis: Treat cells with limonene or a positive control (e.g., staurosporine) for the desired time. Harvest both treated and untreated cells.
-
Cell Lysis: Resuspend cell pellets (e.g., 1-5 x 10^6 cells) in 50-100 µL of chilled Lysis Buffer.[15][17]
-
Incubate: Incubate the lysates on ice for 10-15 minutes.[15][16]
-
Centrifuge: Centrifuge the lysates at ~12,000 x g for 10-15 minutes at 4°C to pellet cellular debris.[17]
-
Prepare Reaction: Transfer the supernatant (cytosolic extract) to a new, pre-chilled tube. Determine the protein concentration.
-
Assay Plate Setup: In a 96-well plate, add 50-100 µg of protein lysate per well. Adjust the volume with Lysis Buffer.
-
Start Reaction: Add Reaction Buffer and the DEVD-pNA substrate to each well.[16]
-
Incubate: Incubate the plate at 37°C for 1-2 hours, protected from light.[15][16] Active caspase-3 will cleave the substrate, releasing the chromophore pNA, which produces a yellow color.[15]
-
Read Absorbance: Measure the absorbance at 400-405 nm.[15][16] The increase in absorbance is proportional to the caspase-3 activity.
Visualizations: Workflows & Signaling Pathways
Caption: Workflow for preparing water-soluble Limonene-β-Cyclodextrin complexes.
Caption: Key signaling pathways modulated by this compound in cancer cells.
References
- 1. Citrus science: learn with limonene – scienceinschool.org [scienceinschool.org]
- 2. static.igem.org [static.igem.org]
- 3. researchgate.net [researchgate.net]
- 4. [Experimental study on inclusion compound of beta-cyclodextrin with limonene] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. inclusion complex | Academic Journals and Conferences [science.lpnu.ua]
- 6. Preparation of D-limonene oil-in-water nanoemulsion from an optimum formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jpionline.org [jpionline.org]
- 8. researchgate.net [researchgate.net]
- 9. D-Limonene Exhibits Antiproliferative Activity Against Human Colorectal Adenocarcinoma (Caco-2) Cells via Regulation of Inflammatory and Apoptotic Pathways [mdpi.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 14. broadpharm.com [broadpharm.com]
- 15. biogot.com [biogot.com]
- 16. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 17. mpbio.com [mpbio.com]
Technical Support Center: Prevention of (-)-Limonene Degradation During Steam Distillation
Welcome to the Technical Support Center for professionals engaged in the extraction and purification of (-)-Limonene. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during steam distillation, with a focus on preventing the degradation of this valuable monoterpene.
I. Troubleshooting Guides
This section offers solutions to specific problems you may encounter during the steam distillation of this compound.
Issue 1: Low Yield of this compound and Off-Odors in the Distillate
Possible Cause: Degradation of this compound through isomerization and oxidation reactions, often accelerated by excessive temperature, prolonged distillation times, or unfavorable pH conditions.
Solutions:
-
Optimize Distillation Time and Temperature: Prolonged exposure to high temperatures can promote the degradation of this compound into compounds like p-cymene.[1] It is crucial to monitor the distillation process and cease collection once the rate of essential oil recovery significantly decreases. Shorter distillation times are generally preferable to minimize thermal stress on the molecule.
-
Control the pH of the Distillation Water: The pH of the water used for steam generation can influence the stability of terpenes. An acidic environment can catalyze the degradation of this compound. While a specific optimal pH range for limonene stability during steam distillation is not definitively established in the literature, for general essential oil distillation, a pH around 5 is common. It is advisable to avoid highly acidic conditions.
-
Pre-treatment of Plant Material: The particle size of the citrus peels can affect extraction efficiency. Grinding the peels to a smaller size increases the surface area, which can lead to a more efficient extraction in a shorter time, thereby reducing the overall heat exposure.
Issue 2: Presence of Unexpected Compounds in the Final Product Analysis (e.g., p-Cymene, Carveol, Carvone)
Possible Cause: Chemical transformation of this compound during distillation. High temperatures can induce isomerization of limonene to other terpenes, and oxidation can lead to the formation of carveol, carvone, and limonene oxides.[2]
Solutions:
-
Maintain Inert Atmosphere: The presence of oxygen can lead to the oxidation of this compound, especially at elevated temperatures. While creating a completely inert atmosphere in a standard laboratory steam distillation setup can be challenging, minimizing air in the distillation flask can be beneficial. This can be partially achieved by ensuring the plant material is fully submerged in water.
-
Consider Using Antioxidants: The addition of antioxidants to the distillation flask is a potential strategy to mitigate oxidative degradation. Although specific protocols for steam distillation of limonene are not widely documented, food-grade antioxidants such as ascorbic acid (Vitamin C) or mixed tocopherols (Vitamin E) could be trialed in small-scale experiments to assess their efficacy. Butylated hydroxytoluene (BHT) is another potent synthetic antioxidant, though its use may be dependent on the final application of the limonene.
II. Frequently Asked Questions (FAQs)
Q1: What are the primary degradation products of this compound during steam distillation?
A1: The primary degradation pathways for this compound during steam distillation are isomerization and oxidation.
-
Isomerization: At elevated temperatures, this compound can isomerize to other monoterpenes, with a common product being p-cymene.
-
Oxidation: In the presence of oxygen, this compound can oxidize to form compounds such as carveol, carvone, and limonene oxides.[2] The presence of these compounds can alter the aroma and properties of the final product.
Q2: How does the duration of steam distillation affect the quality of this compound?
A2: The duration of steam distillation has a significant impact on both the yield and the chemical profile of the extracted this compound. While a longer distillation time may increase the overall yield of essential oil, it also exposes the heat-sensitive this compound to prolonged thermal stress. This can lead to an increase in the formation of degradation products. It is therefore a trade-off between yield and purity, and the optimal distillation time should be determined experimentally for a specific setup and raw material.
Q3: What is the ideal pH for the water used in the steam distillation of this compound?
A3: While a definitive optimal pH has not been established specifically for this compound steam distillation, it is known that acidic conditions can promote its degradation. A study on D-limonene nanoemulsions indicated good physical stability in a pH range of 3 to 9.[3] For general essential oil distillation, a pH of around 5 is often used. It is recommended to use water with a pH in the neutral to slightly acidic range and to avoid highly acidic or alkaline conditions.
Q4: Can I add antioxidants to the distillation to prevent degradation? If so, which ones and how?
-
Potential Antioxidants:
-
Ascorbic Acid (Vitamin C): A water-soluble antioxidant that could be added directly to the distillation water.
-
Tocopherols (Vitamin E): Oil-soluble antioxidants. Their direct addition to the water may be less effective, but they could be beneficial if a co-distillation setup is used where the plant material is in direct contact with the boiling water.
-
Butylated Hydroxytoluene (BHT): A synthetic, oil-soluble antioxidant. Its use would depend on the intended application of the extracted limonene.
-
-
Method of Application (Experimental):
-
Start with a small-scale, controlled experiment.
-
Prepare a stock solution of the chosen water-soluble antioxidant (e.g., ascorbic acid).
-
Add a specific concentration of the antioxidant to the distillation water before starting the distillation process. A starting point could be in the range of 100-500 ppm.
-
Run a control distillation without the antioxidant under identical conditions.
-
Analyze the resulting essential oils from both distillations using Gas Chromatography-Mass Spectrometry (GC-MS) to compare the levels of this compound and its degradation products.
-
Q5: How can I analyze the extent of this compound degradation?
A5: The most effective method for analyzing this compound and its degradation products is Gas Chromatography-Mass Spectrometry (GC-MS). This technique allows for the separation, identification, and quantification of the individual components in your essential oil sample. By comparing the chromatograms of samples obtained under different distillation conditions, you can quantitatively assess the impact of your preventative measures on the purity of the this compound.
III. Data Presentation
The following table summarizes the potential impact of key parameters on this compound degradation, based on available literature. It is important to note that the exact quantitative values can vary significantly based on the specific experimental setup, raw material, and analytical methods used.
Table 1: Influence of Process Parameters on this compound Degradation During Distillation
| Parameter | Condition | Expected Impact on this compound Purity | Key Degradation Products |
| Temperature | High (>100°C for extended periods) | Decrease | p-Cymene, other isomers |
| Distillation Time | Prolonged | Decrease | p-Cymene, oxidation products |
| pH of Water | Acidic (e.g., < 4) | Decrease | Isomerization and hydration products |
| Oxygen Presence | High | Decrease | Carveol, Carvone, Limonene Oxides |
IV. Experimental Protocols
Protocol 1: Standard Steam Distillation of this compound from Citrus Peels
This protocol outlines a basic procedure for steam distillation and serves as a baseline for comparison when implementing preventative measures.
Materials:
-
Fresh citrus peels (e.g., orange, lemon)
-
Distilled water
-
Steam distillation apparatus (including a boiling flask, biomass flask, condenser, and receiving vessel)
-
Heating mantle
-
Grater or blender
Procedure:
-
Wash the citrus fruit thoroughly to remove any surface contaminants.
-
Carefully grate or blend the outer peel (flavedo) of the fruit, avoiding the white pith (albedo).
-
Place a known quantity of the grated peel into the biomass flask of the steam distillation apparatus.
-
Add distilled water to the boiling flask, ensuring the water level is sufficient for the duration of the distillation.
-
Assemble the steam distillation apparatus, ensuring all joints are secure.
-
Begin heating the boiling flask to generate steam.
-
Allow the steam to pass through the citrus peels, carrying the volatile essential oils.
-
Condense the steam and essential oil mixture in the condenser and collect the distillate in the receiving vessel.
-
Continue distillation until no more oil is observed in the distillate.
-
Separate the this compound-rich essential oil from the aqueous layer (hydrosol) using a separatory funnel.
-
Dry the essential oil over anhydrous sodium sulfate.
-
Analyze the composition of the essential oil using GC-MS.
Protocol 2: Steam Distillation with pH Controlled Water (Experimental)
Objective: To investigate the effect of pH on the degradation of this compound.
Additional Materials:
-
pH meter
-
Dilute solutions of a food-grade acid (e.g., citric acid) and base (e.g., sodium bicarbonate) for pH adjustment.
Procedure:
-
Follow steps 1-3 of Protocol 1.
-
Before adding water to the boiling flask, measure its pH.
-
Adjust the pH of the distilled water to the desired level (e.g., 5.0, 6.0, 7.0) using the dilute acid or base solutions. Record the final pH.
-
Proceed with the steam distillation as described in steps 4-12 of Protocol 1.
-
Compare the GC-MS analysis results of distillations performed at different pH values to determine the optimal pH for minimizing degradation.
V. Visualizations
Caption: Degradation pathways of this compound during steam distillation.
Caption: Experimental workflow for optimizing this compound extraction.
References
Optimizing reaction conditions for catalytic hydrogenation of (-)-Limonene
Technical Support Center: Catalytic Hydrogenation of (-)-Limonene
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the catalytic hydrogenation of this compound.
Troubleshooting Guide
This guide addresses common issues encountered during the catalytic hydrogenation of this compound in a question-and-answer format.
Q1: My reaction shows low or no conversion of limonene. What are the potential causes and how can I fix it?
A1: Low or no conversion can stem from several factors related to the catalyst, reaction conditions, or substrate purity.
-
Catalyst Activity: The catalyst may be inactive. Catalysts, especially pyrophoric ones like Palladium on Carbon (Pd/C), can lose activity over time due to improper storage or handling.
-
Solution: Use a fresh batch of catalyst. For protection group removal, Pearlmann's catalyst (Pd(OH)₂/C) can be more active.[1]
-
-
Catalyst Poisoning: Impurities in the substrate or solvent can poison the catalyst. Sulfur-containing compounds are known potent inhibitors.
-
Solution: Ensure the purity of your this compound and solvents. If catalyst poisoning is suspected, purifying the starting material may be necessary.
-
-
Insufficient Hydrogen Pressure: The hydrogen pressure may be too low for the reaction to proceed efficiently.
-
Inadequate Mixing: Poor agitation can lead to mass transfer limitations, preventing efficient contact between the catalyst, substrate, and hydrogen.
-
Low Temperature: The reaction temperature may be too low.
-
Solution: Gently heating the reaction can increase the reaction rate.[1] However, be aware that temperature can also affect selectivity.
-
Q2: I am observing poor selectivity. How can I favor the formation of p-menthene (partial hydrogenation) over p-menthane (full hydrogenation)?
A2: Achieving high selectivity for the partial hydrogenation product, p-menthene, requires careful control of reaction parameters. The exocyclic double bond of limonene is generally more reactive than the endocyclic one.[4][5]
-
Catalyst Choice: The choice of catalyst and support significantly influences selectivity. Pt/C has been shown to be highly selective for the formation of (+)-p-1-menthene under mild conditions.[5] Rh/Alumina has also been reported as effective for quantitative production of 1-menthene at low pressures.[6]
-
Reaction Pressure: Lower hydrogen pressure generally favors partial hydrogenation.[6] For example, with Rh/Alumina, 1-menthene was the main product at 0.275 MPa, while at 2.75 MPa, p-menthane was predominantly formed.[6]
-
Reaction Temperature: Lower temperatures typically favor partial hydrogenation.
-
Solvent Effects: The choice of solvent can influence selectivity. Polar solvents like methanol and ethanol are commonly used.[1]
-
Reaction Time: Monitor the reaction progress over time. Shorter reaction times will favor the formation of the intermediate p-menthene, while longer times will lead to the fully hydrogenated p-menthane.
Q3: My reaction is producing significant amounts of side products like p-cymene and terpinolenes. How can I minimize these?
A3: The formation of p-cymene indicates a dehydrogenation side reaction, while terpinolenes are products of isomerization.[7]
-
Catalyst: The catalyst type can influence the extent of these side reactions. For instance, hydrogenation of limonene over Pd/C and Pd/Alumina catalysts at room temperature and 0.1 MPa of hydrogen pressure has been observed to form side products like terpinolene, γ-terpinene, and p-cymene.[6][7]
-
Temperature: Higher temperatures can promote both isomerization and dehydrogenation.[8] Running the reaction at a lower temperature may reduce the formation of these byproducts.
-
Hydrogen Pressure: The presence of hydrogen generally suppresses the reverse dehydrogenation reaction.[8] Ensuring sufficient hydrogen pressure can help minimize p-cymene formation.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts for limonene hydrogenation?
A1: A variety of noble and transition metal catalysts are used, including:
Q2: What are typical reaction conditions for the complete hydrogenation of limonene to p-menthane?
A2: For complete hydrogenation, more forcing conditions are generally required. A temperature range of 70-250°C and a pressure range of 1-70 bar are often employed.[3] For example, using a Pt(5%)/Al₂O₃ catalyst, limonene can be almost entirely converted to p-menthane.[3]
Q3: Can this reaction be performed without a solvent?
A3: Yes, solvent-free hydrogenation of limonene is possible and has been reported.[6][10] This approach offers a greener alternative by eliminating the need for organic solvents.
Q4: How can I monitor the progress of my reaction?
A4: The reaction progress can be monitored by taking small aliquots from the reaction mixture at different time points and analyzing them using Gas Chromatography (GC) or Gas Chromatography-Mass Spectrometry (GC-MS). This will allow you to determine the relative amounts of limonene, p-menthene, p-menthane, and any side products.
Q5: What are the safety precautions for catalytic hydrogenation?
A5: Catalytic hydrogenation involves flammable hydrogen gas and often pyrophoric catalysts.
-
Always work in a well-ventilated fume hood.
-
Ensure all equipment is properly grounded to prevent static discharge.
-
When handling pyrophoric catalysts like Pd/C, keep them wet with solvent and never allow them to come into contact with air when dry.[11]
-
Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) before introducing hydrogen.[11]
-
After the reaction, purge the vessel again with an inert gas before opening it to the atmosphere.
-
Filter the catalyst carefully, keeping the filter cake moist to prevent ignition.[11]
Data Presentation
Table 1: Influence of Catalyst and Pressure on Product Selectivity in Limonene Hydrogenation.
| Catalyst | Support | Pressure (MPa) | Major Product(s) | Reference |
| Rh | Alumina | 0.275 | 1-Menthene | [6] |
| Rh | Alumina | 2.75 | Menthane | [6] |
| Pt | Carbon | 0.3 | (+)-p-1-Menthene | [5] |
| Pd | Carbon | 0.1 | Menthene, Menthane, Side Products | [6] |
| Pt | Alumina | - | p-Menthane | [3] |
Table 2: General Reaction Conditions for Limonene Hydrogenation.
| Parameter | Range | Reference |
| Temperature | Room Temperature - 250°C | [3] |
| Pressure | 1 - 70 bar | [3] |
| Catalyst Loading | 0.0001 - 0.05 g/mL | [3] |
| Stirring Speed | 100 - 1000 rpm | [3] |
| Reaction Time | 1 - 48 hours | [3] |
Experimental Protocols
General Protocol for Catalytic Hydrogenation of this compound in a Batch Reactor
-
Reactor Preparation:
-
Ensure the high-pressure reactor (e.g., Parr autoclave) is clean and dry.
-
Add the catalyst (e.g., 5% Pt/C, typically 1-10% w/w with respect to the substrate) to the reactor.
-
-
System Purge:
-
Seal the reactor.
-
Purge the system with an inert gas (e.g., nitrogen) for 5-10 minutes to remove all oxygen.
-
-
Substrate Addition:
-
Add the solvent (if not a solvent-free reaction) and this compound to the reactor.
-
-
Hydrogenation:
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 3 bar for selective hydrogenation to p-menthene).[5]
-
Begin stirring at a vigorous rate (e.g., 600-800 rpm) to ensure good mixing.[3]
-
Heat the reactor to the desired temperature, if necessary.
-
Monitor the reaction progress by taking samples periodically for GC analysis.
-
-
Reaction Quench and Work-up:
-
Once the reaction is complete, stop the heating and stirring.
-
Allow the reactor to cool to room temperature.
-
Carefully vent the excess hydrogen.
-
Purge the reactor with an inert gas.
-
Open the reactor and filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite pad with a small amount of solvent.
-
The filtrate contains the product(s). The solvent can be removed under reduced pressure.
-
Analyze the product by GC, GC-MS, and NMR to determine conversion and selectivity.
-
Visualizations
Caption: Reaction pathways in the catalytic hydrogenation of this compound.
Caption: Troubleshooting workflow for low conversion in limonene hydrogenation.
References
- 1. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. WO2012012856A1 - The catalytic process of limonene hydrogenation for producing p-menthane and use of the p-menthane produced as aviation biofuel - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. quora.com [quora.com]
- 10. researchgate.net [researchgate.net]
- 11. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Synthesis of (-)-Limonene Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of (-)-Limonene derivatives, with a primary focus on addressing issues related to poor yield.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My limonene epoxidation reaction is resulting in a low yield of the desired limonene dioxide. What are the potential causes and how can I improve the yield?
A1: Low yields in limonene dioxide synthesis are a common issue and can stem from several factors. The primary reasons include incomplete reaction, low selectivity, and the formation of undesired by-products. Limonene has two double bonds (endocyclic and exocyclic) with different reactivities, making selective epoxidation challenging.[1][2]
Troubleshooting Steps:
-
Optimize Reaction Conditions: Ensure that the temperature, reaction time, and stirring speed are optimal for the chosen method. For instance, in the epoxidation using in-situ generated dimethyldioxirane (DMDO) from Oxone®, maintaining the reaction at room temperature with vigorous stirring is crucial.[3][4]
-
Control Reagent Stoichiometry: An excess of the oxidizing agent is often required to ensure the complete epoxidation of both double bonds. For the Oxone® method, a stoichiometric excess of about 30% is recommended.[4]
-
Ensure Reagent Purity: The purity of this compound and other reagents can significantly impact the reaction. Impurities can lead to side reactions and lower yields. Consider purifying the starting limonene by fractional distillation if its purity is below 95%.[5][6]
-
Minimize Side Reactions: The formation of by-products such as 1,2-limonene oxide, 8,9-limonene oxide, carveol, and carvone is a major contributor to low yields of limonene dioxide.[2] The choice of oxidant and catalyst system can influence selectivity. For example, homogeneous epoxidation using DMDO has shown high selectivity for limonene dioxide.[7]
Q2: I am observing the formation of significant amounts of mono-epoxides (1,2-limonene oxide and 8,9-limonene oxide) instead of the desired di-epoxide. How can I favor the formation of limonene dioxide?
A2: The preferential formation of mono-epoxides is a common selectivity issue. The endocyclic double bond in limonene is generally more reactive than the exocyclic one, leading to the formation of 1,2-limonene oxide as a primary product.[2]
Strategies to Improve Di-epoxide Yield:
-
Increase Oxidant Concentration: A higher molar ratio of the oxidizing agent to limonene can drive the reaction towards the di-epoxide.
-
Extend Reaction Time: Allowing the reaction to proceed for a longer duration can facilitate the epoxidation of the second, less reactive double bond. However, this should be monitored to avoid product degradation or the formation of other by-products.
-
Choice of Synthetic Method: Some methods are inherently more selective towards di-epoxidation. The use of in-situ generated DMDO with Oxone® in acetone has been reported to achieve high yields (up to 97%) of limonene dioxide.[4]
Q3: My reaction mixture is complex, and I am struggling to isolate and purify the this compound derivative. What are the recommended purification techniques?
A3: The purification of limonene derivatives can be challenging due to the presence of unreacted starting material, isomers, and other by-products with similar physical properties.
Recommended Purification Methods:
-
Liquid-Liquid Extraction: This is a common first step to separate the product from the aqueous phase after the reaction work-up.[8]
-
Column Chromatography: Silica gel column chromatography is an effective method for separating limonene derivatives with different polarities.[5] A combination of silica gel and activated charcoal columns can achieve very high purity (up to 99.9%).[5]
-
Fractional Distillation: For products with sufficiently different boiling points, vacuum fractional distillation can be an effective purification method.[5]
Data Presentation
Table 1: Comparison of Common Methods for Limonene Dioxide Synthesis
| Synthesis Method | Oxidizing Agent | Catalyst | Typical Yield of Limonene Dioxide | Key Advantages | Key Disadvantages |
| In-situ DMDO | Oxone® / Acetone | None | Up to 97%[4] | High yield, mild conditions, catalyst-free[8] | Requires a large amount of solvent[7] |
| Catalytic Epoxidation | Hydrogen Peroxide | Manganese sulfate/salicylic acid | ~69%[7] | Industrially relevant, uses a cheaper oxidant | Lower selectivity compared to DMDO methods[7] |
| Chemoenzymatic Epoxidation | Hydrogen Peroxide / Octanoic Acid | Immobilized Lipase | ~67% (for mono-epoxide)[9] | Green and sustainable approach | May have lower conversion rates and primarily forms mono-epoxides[9] |
Experimental Protocols
Protocol 1: Epoxidation of this compound using in-situ Generated Dimethyldioxirane (DMDO) with Oxone® [8]
-
Reaction Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer, add 10 mmol of (R)-(+)-limonene, 30 mL of acetone, and 4 g of sodium bicarbonate.
-
Oxidant Preparation: In a separate beaker, prepare a 0.52 M aqueous solution of Oxone® by dissolving 26 mmol of Oxone® in 50 mL of water.
-
Reaction Execution: Add the aqueous Oxone® solution to the reaction flask using a syringe pump over a period of 45 minutes while stirring vigorously at room temperature.
-
Reaction Completion: After the addition is complete, continue stirring for an additional hour.
-
Work-up: Transfer the reaction mixture to a separatory funnel and perform a liquid-liquid extraction with diethyl ether.
-
Purification: The combined organic phases are washed, dried, and the solvent is removed under reduced pressure to yield the limonene dioxide product.
Protocol 2: Catalytic Epoxidation of this compound using Hydrogen Peroxide [8]
-
Reaction Setup: In a glass reactor with a mechanical stirrer and thermometer, add 3.21 g (22.4 mmol) of 95% limonene, 41 mL of acetonitrile, 0.066 g (0.44 mmol) of anhydrous manganese sulfate, and 0.122 g (0.87 mmol) of salicylic acid.
-
Oxidant Preparation: Prepare a cooled mixture of 30 mL of 0.4 M aqueous sodium bicarbonate solution and 21.5 mL of 33% aqueous hydrogen peroxide.
-
Reaction Execution: Add the cooled peroxide mixture to the reactor uniformly over 3.5 hours, maintaining the reaction temperature between 18 and 22°C with vigorous stirring.
-
Reaction Completion: Continue stirring after the addition until the reaction is complete, which can be monitored by GC or TLC.
-
Work-up: Partially evaporate the reaction mixture and extract the product with methylene chloride.
-
Purification: The organic phase is washed, dried, and the solvent is evaporated to yield the product.
Mandatory Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. ojs3.sbmu.ac.ir [ojs3.sbmu.ac.ir]
- 6. Extraction, Derivatization, Characterization and Antifungal Investigation of Limonene from Citrus sinensis Peels | Tanzania Journal of Science [journals.udsm.ac.tz]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing the Oral Bioavailability of (-)-Limonene
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the development of oral formulations for (-)-Limonene.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with the oral delivery of this compound?
A1: The primary challenges in developing oral formulations of this compound are its poor water solubility, high volatility, and susceptibility to degradation.[1][2][3] As a lipophilic compound, it has a tendency to agglomerate in biological membranes. These factors contribute to its low oral bioavailability, limiting its therapeutic efficacy.[1][4] Additionally, direct ingestion can lead to gastrointestinal discomfort, including stomach pain and unpleasant citrus-flavored burps.[1][2][5]
Q2: What are the most effective strategies to enhance the oral bioavailability of this compound?
A2: Several advanced formulation strategies have proven effective in improving the oral bioavailability of this compound. These include:
-
Nanoemulsions and Self-Microemulsifying Drug Delivery Systems (SMEDDS): These systems encapsulate limonene in nanoscale droplets, increasing its solubility and facilitating absorption.[6][7]
-
Solid Lipid Nanoparticles (SLNs): SLNs are lipid-based nanocarriers that can encapsulate lipophilic drugs like limonene, enhancing their stability and oral absorption.[8][9][10]
-
Cyclodextrin Complexation: Encapsulating limonene within cyclodextrin molecules forms inclusion complexes that improve its solubility and stability.[11][12][13][14]
-
Lipid-Based Formulations: Combining limonene with lipids can create super-solubilizing compounds that are more easily absorbed by the body with fewer side effects.[1][2][5]
Q3: How significant is the improvement in bioavailability with these advanced formulations?
A3: Studies have demonstrated substantial improvements in the oral bioavailability of this compound with these advanced formulations. For instance, a self-microemulsifying drug delivery system (SMEDDS) formulation showed a 3.71-fold increase in oral bioavailability compared to free limonene.[6][7] A novel lipid-based formulation boosted relative bioavailability by over 4000% in preclinical trials.[1][2]
Troubleshooting Guides
Issue 1: Low Drug Loading in Nanoemulsion/SMEDDS Formulations
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor solubility of this compound in the oil phase. | Screen various oils and co-solvents to find a system with higher solubilizing capacity for limonene. | Increased drug loading capacity of the formulation. |
| Inappropriate surfactant-to-cosurfactant ratio (Smix). | Construct a pseudo-ternary phase diagram to identify the optimal Smix ratio that provides the largest nanoemulsion region.[15][16] | A stable nanoemulsion with higher drug loading efficiency. |
| Incorrect Hydrophilic-Lipophilic Balance (HLB) of the surfactant system. | Optimize the HLB value of the surfactant mixture. Studies have shown that specific HLB values can lead to smaller droplet sizes and more stable nanoemulsions.[17][18] | Formation of a stable nanoemulsion capable of holding a higher concentration of limonene. |
Issue 2: Physical Instability of the Formulation (e.g., Phase Separation, Creaming)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Ostwald Ripening in nanoemulsions. | Select an oil phase with very low water solubility. Incorporate a small amount of a second, less soluble oil (hydrophobic component) to retard the ripening process. | Improved long-term stability of the nanoemulsion. |
| Insufficient Zeta Potential. | For nanoemulsions, select surfactants that impart a higher surface charge to the droplets, leading to greater electrostatic repulsion and stability. A zeta potential of at least ±30 mV is generally desired. | A physically stable formulation that resists coalescence and creaming. |
| Inadequate homogenization during preparation. | Optimize the homogenization parameters (e.g., pressure, number of cycles for high-pressure homogenization; time, amplitude for ultrasonication).[17][18] | A uniform and stable formulation with a narrow particle size distribution. |
Issue 3: Poor In Vivo Performance Despite Successful In Vitro Characterization
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Premature drug release in the upper gastrointestinal (GI) tract. | For SLNs, select lipids with higher melting points to ensure the nanoparticle remains solid in the GI tract. Consider enteric coating of the formulation. | Controlled release of limonene in the desired section of the GI tract for optimal absorption. |
| Degradation by gastric acid or enzymes. | Encapsulation within SLNs or cyclodextrin complexes can offer protection from the harsh GI environment.[8][11] | Enhanced stability of limonene in the GI tract, leading to increased bioavailability. |
| Rapid metabolism by cytochrome P450 enzymes in the liver. | Co-administration with inhibitors of relevant CYP enzymes (e.g., CYP2C) could be explored, though this requires careful consideration of potential drug-drug interactions. | Increased systemic circulation of unmetabolized limonene. |
Quantitative Data Summary
| Formulation Strategy | Key Parameters | Improvement in Bioavailability/Solubility | Reference |
| Self-Microemulsifying Drug Delivery System (SMEDDS) | Optimized formulation: 14.2% ethyl oleate, 28.6% Cremophor EL, 28.6% isopropanol, 28.6% limonene. | 3.71-fold improved oral bioavailability compared to free limonene.[6][7] | [6][7] |
| Lipid-Based Formulation | Novel limonene-lipid combination. | 180-fold greater solubility; over 4000% boosted relative bioavailability in preclinical trials.[1][2] | [1][2] |
| Nanoemulsion | Droplet size of approximately 40 nm. | - | [19] |
| Nanoemulsion (Ultrasonic Emulsification) | Droplet size of 20-50 nm with mixed surfactants at an HLB of 12. | - | [17] |
| Drug-in-Cyclodextrin-in-Liposome (DCL) | Particle size of 147.5 ± 1.3 nm; Zeta potential of -48.7 ± 0.8 mV. | Enhanced stability and antioxidant activity.[12] | [12] |
Experimental Protocols
Protocol 1: Preparation of this compound Nanoemulsion by Ultrasonic Emulsification
Objective: To prepare a stable oil-in-water (O/W) nanoemulsion of this compound.
Materials:
-
This compound (oil phase)
-
Tween 80 (surfactant)
-
Span 80 (co-surfactant)
-
Deionized water (aqueous phase)
Methodology:
-
Surfactant Mixture Preparation: Prepare a mixed surfactant system by blending Tween 80 and Span 80 to achieve a desired Hydrophilic-Lipophilic Balance (HLB) value (e.g., HLB 12).[17]
-
Oil Phase Preparation: Dissolve a specific amount of this compound in the surfactant mixture.
-
Coarse Emulsion Formation: Add the oil-surfactant mixture to deionized water dropwise while stirring at a moderate speed using a magnetic stirrer to form a coarse emulsion.
-
Ultrasonication: Subject the coarse emulsion to high-intensity ultrasonic processing. An ice bath should be used to control the temperature during sonication. Optimize sonication parameters such as power (e.g., 18 W) and time (e.g., 120 seconds) to achieve the desired droplet size.[17]
-
Characterization: Analyze the resulting nanoemulsion for droplet size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
Protocol 2: Formulation of this compound Solid Lipid Nanoparticles (SLNs) by High-Pressure Homogenization
Objective: To prepare this compound loaded SLNs for enhanced oral delivery.
Materials:
-
This compound (active ingredient)
-
Solid lipid (e.g., glyceryl monostearate, Compritol® 888 ATO)
-
Surfactant (e.g., Poloxamer 188, Tween 80)
-
Deionized water
Methodology:
-
Lipid Phase Preparation: Melt the solid lipid at a temperature approximately 5-10°C above its melting point. Dissolve this compound in the molten lipid.
-
Aqueous Phase Preparation: Dissolve the surfactant in deionized water and heat it to the same temperature as the lipid phase.
-
Pre-emulsion Formation: Add the hot aqueous phase to the molten lipid phase and homogenize at high speed (e.g., 10,000 rpm) for a few minutes to form a coarse oil-in-water emulsion.
-
High-Pressure Homogenization: Pass the hot pre-emulsion through a high-pressure homogenizer for a specified number of cycles at a defined pressure.
-
Cooling and Nanoparticle Formation: Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form SLNs.
-
Characterization: Characterize the SLN dispersion for particle size, PDI, zeta potential, and encapsulation efficiency.
Protocol 3: Preparation of this compound-Cyclodextrin Inclusion Complexes
Objective: To enhance the aqueous solubility of this compound by forming an inclusion complex with a cyclodextrin.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
Methodology:
-
Cyclodextrin Solution Preparation: Prepare an aqueous solution of HP-β-CD.
-
Complexation: Add an excess amount of this compound to the HP-β-CD solution.
-
Stirring/Sonication: Stir the mixture vigorously at a constant temperature for an extended period (e.g., 24-48 hours) or sonicate to facilitate complex formation.
-
Equilibration and Filtration: Allow the solution to equilibrate. Remove the un-complexed this compound by filtration through a 0.45 µm membrane filter.
-
Lyophilization (Optional): To obtain a solid powder of the inclusion complex, the aqueous solution can be freeze-dried.
-
Characterization: Confirm the formation of the inclusion complex using techniques such as Fourier-transform infrared spectroscopy (FTIR), differential scanning calorimetry (DSC), and determine the complexation efficiency by methods like phase-solubility studies.
Visualizations
Caption: Experimental workflow for preparing this compound nanoemulsion.
Caption: Strategies to overcome the low oral bioavailability of this compound.
Caption: Simplified pathway of this compound oral absorption and metabolism.
References
- 1. Novel Limonene Lipid Formulation May Help Alleviate Xerostomia in Patients With Cancer - The ASCO Post [ascopost.com]
- 2. news-medical.net [news-medical.net]
- 3. dovepress.com [dovepress.com]
- 4. Biochemical significance of limonene and its metabolites: future prospects for designing and developing highly potent anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sciencedaily.com [sciencedaily.com]
- 6. Self-microemulsifying Drug Delivery System for Improved Oral Delivery of Limonene: Preparation, Characterization, in vitro and in vivo Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Current approaches in lipid-based nanocarriers for oral drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Solid Lipid Nanoparticles: An Approach to Improve Oral Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Novel nano-encapsulated limonene: Utilization of drug-in-cyclodextrin-in-liposome formulation to improve the stability and enhance the antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. jpionline.org [jpionline.org]
- 16. Tailored Limonene-Based Nanosized Microemulsion: Formulation, Physicochemical Characterization and In Vivo Skin Irritation Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Mitigating (-)-Limonene Volatility in Long-term Experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the high volatility of (-)-limonene in long-term experimental settings.
Frequently Asked Questions (FAQs)
Q1: Why is managing this compound volatility crucial for my long-term experiments?
Q2: What are the primary strategies to mitigate this compound volatility?
A2: The main strategies to counter the volatility of this compound involve methods that either physically protect the compound from evaporation or control its release into the experimental system. The most effective techniques include encapsulation and the use of controlled-release systems.[2][4][5] Additionally, adopting best practices for handling volatile compounds in the laboratory is crucial.[1][6]
Q3: What is encapsulation and how does it help?
A3: Encapsulation is a process where this compound is enclosed within a protective shell or matrix, creating micro- or nanoparticles.[4][5][7] This barrier protects the limonene from environmental factors like heat, light, and air, significantly reducing its evaporation rate.[2][5] Common encapsulation techniques include nanoemulsions, microemulsions, complexation with cyclodextrins, and spray drying.[4][8]
Q4: What are controlled-release systems?
A4: Controlled-release systems are designed to release an active agent, such as this compound, at a predetermined rate over a specific period.[7][9] This ensures a consistent concentration in the experimental medium. Encapsulation techniques are often a form of controlled-release system, as the encapsulated limonene is gradually released from the protective matrix.[4]
Q5: Can I use lower temperatures to reduce volatility?
A5: Yes, storing and handling this compound at lower temperatures (e.g., 2-8°C) can significantly reduce its evaporation rate.[1] However, for many biological experiments that require physiological temperatures (e.g., 37°C), this method alone is insufficient for long-term stability. It is a good practice for storage and during preparation steps.[6][10]
Troubleshooting Guides
Issue 1: Rapid loss of this compound effect in a multi-day cell culture experiment.
Possible Cause: High volatility of this compound leading to a decrease in its concentration in the culture medium.
Solutions:
-
Encapsulation: Consider encapsulating this compound to protect it from evaporation. Nanoemulsions and cyclodextrin complexes are particularly suitable for cell culture applications due to their small size and biocompatibility.[11][12][13]
-
Sealed Environments: While not always feasible for cell cultures, using sealed plates or flasks can help to maintain a higher concentration of limonene in the headspace, reducing the net evaporation rate.[6] However, care must be taken to ensure adequate gas exchange for the cells.
-
Replenishment: If encapsulation is not possible, a carefully planned replenishment schedule for the this compound-containing medium can help maintain a more consistent concentration. This requires careful optimization to avoid large fluctuations in concentration.
Issue 2: Inconsistent results between experimental replicates.
Possible Cause: Inconsistent handling and preparation of this compound solutions, leading to variable starting concentrations.
Solutions:
-
Standardized Protocols: Implement a strict, standardized protocol for the preparation of this compound solutions. This should include precise temperature control during handling and minimizing exposure to air.[1]
-
Quick Transfers: Minimize the time that this compound solutions are exposed to the open air.[1] Use appropriate tools for rapid and accurate liquid handling.
-
Storage: Store stock solutions in tightly sealed, amber glass vials at a low temperature (2-8°C) to prevent degradation and evaporation.[10][14]
Data Presentation: Comparison of Mitigation Techniques
The following tables summarize quantitative data on the effectiveness of different methods for mitigating this compound volatility.
Table 1: Retention of D-Limonene in Nanoemulsions at Different Storage Temperatures. [15]
| Storage Temperature (°C) | Retention after 30 days (%) |
| 5 | 91 |
| 25 | 82 |
Table 2: Encapsulation Efficiency of Limonene using β-Cyclodextrin. [16]
| Inlet Temperature (°C) | Incubation Time (h) | Encapsulation Efficiency (%) |
| 160 | 24 | 66 |
Table 3: Release Profile of Doxorubicin and d-Limonene from Self-Assembled Nanoparticles. [17][18]
| Nanoparticle Type | Doxorubicin Loading Efficiency (%) | Maximum Doxorubicin Release after 24h (%) |
| Nanoemulsion | 75.8 | 88 |
| Niosomes | 62.8 | 66 |
| Polylactide nanoparticles | 50.2 | 98 |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Nanoemulsion
This protocol is based on the high-pressure homogenization method.
Materials:
-
This compound
-
Soybean oil (as a carrier oil)
-
Emulsifier (e.g., Tween 80)
-
Deionized water
-
High-pressure homogenizer
Methodology:
-
Preparation of the Oil Phase: Prepare the oil phase by mixing soybean oil and this compound at a specific ratio (e.g., 8:2 v/v).[19]
-
Preparation of the Aqueous Phase: Prepare the aqueous phase by dissolving the emulsifier (e.g., 1-5% w/v) in deionized water.
-
Coarse Emulsion Formation: Add the oil phase to the aqueous phase while continuously stirring at high speed using a magnetic stirrer or a high-shear mixer to form a coarse emulsion.
-
High-Pressure Homogenization: Pass the coarse emulsion through a high-pressure homogenizer for a specific number of passes (e.g., 5 passes) at a set pressure (e.g., 1000 bar).[19]
-
Characterization: Analyze the resulting nanoemulsion for particle size, polydispersity index, and zeta potential to ensure the formation of stable nanoparticles.
-
Storage: Store the nanoemulsion at a low temperature (e.g., 5°C) for optimal stability.[15]
Protocol 2: Encapsulation of this compound in β-Cyclodextrin
This protocol describes the inclusion complexation of this compound with β-cyclodextrin.
Materials:
-
This compound
-
β-Cyclodextrin (β-CD)
-
Deionized water
-
Magnetic stirrer with heating capabilities
Methodology:
-
Preparation of β-CD Solution: Dissolve β-cyclodextrin in deionized water with continuous stirring.
-
Addition of Limonene: Add this compound to the β-CD solution. An optimal ratio of limonene to β-CD has been reported as 1:9 (v/w).[20]
-
Inclusion Complexation: Stir the mixture at a controlled temperature (e.g., 40°C) for a specific duration (e.g., 2 hours) to facilitate the formation of the inclusion complex.[20]
-
Isolation of the Complex: The resulting complex can be isolated by methods such as filtration or spray drying.
-
Characterization: Confirm the formation of the inclusion complex using techniques like Differential Scanning Calorimetry (DSC) or Fourier-Transform Infrared Spectroscopy (FTIR).
-
Storage: Store the dried complex in a cool, dark, and dry place.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. opentrons.com [opentrons.com]
- 2. mdpi.com [mdpi.com]
- 3. Boiling lemon slices freshen kitchens: how natural oils clean air in minutes - MenuThaiFleet [menuthai-fleet.co.uk]
- 4. Encapsulated Limonene: A Pleasant Lemon-Like Aroma with Promising Application in the Agri-Food Industry. A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Tips & Tricks [chem.rochester.edu]
- 7. Synthesis of D-Limonene Loaded Polymeric Nanoparticles with Enhanced Antimicrobial Properties for Potential Application in Food Packaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Microemulsions: An Encapsulation Strategy to Increase the Thermal Stability of D-limonene - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. The Proper Storage and Handling of Volatile Analytical Standards [sigmaaldrich.com]
- 11. repositorio.unesp.br [repositorio.unesp.br]
- 12. Novel nano-encapsulated limonene: Utilization of drug-in-cyclodextrin-in-liposome formulation to improve the stability and enhance the antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. D-limonene exhibits superior antihyperalgesic effects in a β-cyclodextrin-complexed form in chronic musculoskeletal pain reducing Fos protein expression on spinal cord in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. essencejournal.com [essencejournal.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. The Formation of Self-Assembled Nanoparticles Loaded with Doxorubicin and d-Limonene for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. [Experimental study on inclusion compound of beta-cyclodextrin with limonene] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Microwave-Assisted Extraction of d-Limonene from Orange Peels
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of microwave-assisted extraction (MAE) of d-limonene from orange peels.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the experimental process.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low d-Limonene Yield | 1. Suboptimal Microwave Power: Insufficient power may not effectively disrupt the plant cell walls to release the essential oil. Conversely, excessive power can lead to degradation of the target compound.[1] 2. Incorrect Extraction Time: A short extraction time may not be sufficient for complete extraction.[2] However, prolonged exposure to microwaves can cause volatilization and decomposition of d-limonene.[2] 3. Inappropriate Solid-to-Solvent Ratio: An incorrect ratio can lead to inefficient heating of the sample and poor extraction. 4. Large Particle Size: Larger peel particles have a smaller surface area, hindering microwave penetration and solvent interaction.[3] 5. High Moisture Content: Excessive water in the peels can absorb microwave energy, reducing the efficiency of extraction of the oil.[4] | 1. Optimize Microwave Power: Start with a moderate power level (e.g., 500-800 W) and perform a power sweep to identify the optimal setting for your specific equipment and sample size. Some studies have found optimal yields at powers as high as 1000 W.[5] 2. Optimize Extraction Time: Conduct a time-course experiment (e.g., 5, 10, 15, 20 minutes) to determine the point of maximum yield before degradation occurs. A shorter extraction time of around 10 minutes has been shown to be effective.[2][5] 3. Adjust Solid-to-Solvent Ratio: A common starting point is a 1:3 or 1:10 sample-to-water ratio. Experiment with different ratios to find the most effective for your setup. 4. Reduce Particle Size: Grind or dice the orange peels to a smaller, more uniform size to increase the surface area available for extraction.[3] 5. Pre-dry the Peels: Consider partially drying the orange peels to a lower moisture content (e.g., 10%) to improve extraction efficiency.[4] |
| Charring or Burning of Orange Peels | 1. Excessive Microwave Power: High power levels can lead to localized overheating and charring of the sample. 2. Insufficient Solvent: Not enough water or solvent to absorb and distribute the microwave energy can cause hot spots. | 1. Reduce Microwave Power: Use a lower power setting or a pulsed microwave application to control the temperature rise. 2. Increase Solvent Volume: Ensure the orange peels are fully submerged in the solvent to allow for even heat distribution. |
| Inconsistent Results | 1. Non-homogenous Sample: Variation in peel size, thickness, and moisture content can lead to variability in extraction yields. 2. Inconsistent Microwave Hotspots: Most domestic and some laboratory microwaves have uneven heating patterns. | 1. Standardize Sample Preparation: Ensure that the orange peels are prepared uniformly in terms of size and moisture content for each experiment. 2. Use a Turntable or Stirring: If your microwave has a turntable, ensure it is functioning correctly. For systems without a turntable, consider manual stirring at intervals (with appropriate safety precautions when stopping the microwave). |
| Difficulty in Separating d-Limonene from Water | 1. Emulsion Formation: Vigorous boiling and agitation during extraction can lead to the formation of an emulsion between the oil and water. | 1. Use a Separatory Funnel: Allow the distillate to cool and then use a separatory funnel to carefully separate the less dense d-limonene layer from the aqueous layer. 2. Salting Out: Adding a small amount of a salt (e.g., sodium chloride) to the distillate can help to break the emulsion. |
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of Microwave-Assisted Extraction (MAE) over conventional methods like hydrodistillation for d-limonene extraction?
A1: The primary advantage of MAE is its efficiency.[6] Microwave irradiation directly heats the solvent and the in-situ water within the plant material, leading to a rapid build-up of pressure that ruptures the cell walls and releases the essential oil.[6] This results in significantly shorter extraction times and often higher yields compared to conventional heating methods.[6]
Q2: What is the optimal microwave power and extraction time for maximizing d-limonene yield?
A2: The optimal parameters can vary depending on the specific microwave system and sample characteristics. However, studies have shown that a microwave power of around 1000 W and a relatively short extraction time of 10 minutes can produce an optimal yield of essential oil from orange peels.[2][5] It is crucial to perform optimization experiments for your specific setup.
Q3: Can I use a solvent other than water for MAE of d-limonene?
A3: While water is commonly used in solvent-free microwave-assisted hydro-diffusion, other solvents can be employed.[2] For instance, ethanol has been used in MAE for the extraction of other bioactive compounds from citrus peels.[7] The choice of solvent will depend on the target compound's polarity and the desired final product. For d-limonene, which is non-polar, a non-polar solvent could be considered, but this would necessitate a different experimental setup than hydro-diffusion.
Q4: How does the pre-treatment of orange peels affect the extraction efficiency?
A4: Pre-treatment can significantly enhance extraction efficiency. Reducing the particle size by dicing or grinding the peels increases the surface area exposed to microwave radiation and solvent, leading to higher yields.[3] Additionally, ultrasound pre-treatment has been shown to increase the essential oil yield by breaking down the plant matrix before microwave extraction.[8]
Q5: How can I quantify the amount of d-limonene in my extract?
A5: The most common and accurate method for quantifying d-limonene is Gas Chromatography (GC) coupled with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). This technique separates the different components of the essential oil and allows for the precise measurement of the d-limonene concentration against a known standard.
Data Presentation
Table 1: Effect of Microwave Power and Extraction Time on Essential Oil Yield from Orange Peels
| Microwave Power (W) | Extraction Time (min) | Essential Oil Yield (%) | Reference |
| 200 | 10 | ~0 | [2] |
| 1000 | 10 | 3.7 | [2][5] |
| 1000 | 40 | 3.6 | [2] |
Data synthesized from a study by Auta et al. (2018).
Table 2: Comparison of MAE with Conventional Hydrodistillation
| Extraction Method | Extraction Time | Essential Oil Yield (%) | d-Limonene in Oil (%) | Reference |
| Microwave-Assisted Hydrodistillation (MAHD) | 20 min | 1.8 | Not Specified | [9] |
| Conventional Hydrodistillation | 180 min | 1.7 | Not Specified | [9] |
| Solvent-Free Microwave Extraction | 10 min | 3.7 | 28.88 | [2] |
Experimental Protocols
Protocol 1: Microwave-Assisted Hydro-diffusion (MAHD) of d-Limonene
This protocol is based on the solvent-free microwave method described by Auta et al. (2018).[2][5]
1. Sample Preparation:
- Wash fresh orange peels to remove any surface dirt.
- Dice the peels into small, uniform pieces (e.g., 1 cm x 1 cm).
- Accurately weigh a specific amount of the diced peels (e.g., 100 g).
2. Extraction Setup:
- Place the weighed orange peels into a round-bottom flask.
- For a solvent-free extraction, no additional water is added if the peels are fresh. For hydro-diffusion, a specific sample-to-water ratio (e.g., 1:3) can be used.[3]
- Place the flask in a microwave extractor equipped with a Clevenger-type apparatus for collecting the essential oil.
3. Microwave Extraction:
- Set the microwave power to the desired level (e.g., 1000 W).
- Set the extraction time (e.g., 10 minutes).
- Start the microwave. The microwaves will heat the water within the peels, causing the essential oil glands to rupture and release the oil.
- The steam and volatilized oil will rise, be condensed in the Clevenger arm, and collected.
4. Collection and Separation:
- After the extraction is complete, allow the apparatus to cool.
- The d-limonene, being less dense than water, will form a layer on top of the condensed water.
- Carefully collect the oil layer using a micropipette or a separatory funnel.
5. Analysis:
- Determine the yield of the essential oil.
- Analyze the composition of the oil, specifically the concentration of d-limonene, using Gas Chromatography (GC-FID or GC-MS).
Mandatory Visualization
Caption: Workflow for Microwave-Assisted Extraction of d-Limonene.
References
- 1. researchgate.net [researchgate.net]
- 2. irepo.futminna.edu.ng:8080 [irepo.futminna.edu.ng:8080]
- 3. researchgate.net [researchgate.net]
- 4. High Biological Value Compounds Extraction from Citrus Waste with Non-Conventional Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Microwave assisted extraction as an important technology for valorising orange waste - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Optimisation of Sequential Microwave-Assisted Extraction of Essential Oil and Pigment from Lemon Peels Waste - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Valorization of Sweet Lime Peel for the Extraction of Essential Oil by Solvent Free Microwave Extraction Enhanced with Ultrasound Pretreatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijarsct.co.in [ijarsct.co.in]
Technical Support Center: Stabilizing (-)-Limonene in Oil-in-Water Emulsions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (-)-limonene oil-in-water emulsions.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in creating stable this compound oil-in-water emulsions?
A1: this compound's high mobility and slight water solubility make its oil-in-water emulsions prone to several instability mechanisms. The most common challenges include Ostwald ripening, where larger droplets grow at the expense of smaller ones, as well as creaming, flocculation, and coalescence, which can ultimately lead to phase separation.[1][2][3][4] Additionally, limonene is susceptible to oxidation, which can lead to off-flavors and degradation of the final product.[3][5]
Q2: How does the choice of surfactant affect the stability of a this compound emulsion?
A2: The surfactant choice is critical for emulsion stability. Non-ionic surfactants like polysorbates (e.g., Tween 80) are commonly used.[1][6] The surfactant-to-oil ratio (SOR) is a key parameter; a higher SOR generally leads to smaller and more stable droplets, although an excess can also cause instability.[7] The hydrophilic-lipophilic balance (HLB) of the surfactant is also important, with values greater than 10 typically being suitable for oil-in-water emulsions.[8][9] Some studies have shown that combinations of surfactants or the use of co-surfactants can improve stability.[8][9][10][11]
Q3: What is Ostwald ripening and how can it be prevented in limonene emulsions?
A3: Ostwald ripening is a major destabilization mechanism in limonene emulsions where limonene molecules diffuse from smaller droplets through the aqueous phase and deposit onto larger droplets.[1][2] This leads to an increase in the average droplet size over time. To inhibit Ostwald ripening, a highly water-insoluble and hydrophobic compound, often referred to as a "ripening inhibitor" or "carrier oil," can be added to the oil phase.[1][12] Long-chain triglycerides, such as those found in soybean oil or olive oil, are effective for this purpose.[1][10][13][14] These molecules are too large to diffuse through the water phase, effectively anchoring the droplets and preventing the migration of limonene.[1]
Q4: Can processing parameters influence the stability of the emulsion?
A4: Yes, processing parameters play a significant role. High-energy emulsification methods, such as high-pressure homogenization (HPH) and ultrasonication, are effective in producing nanoemulsions with small droplet sizes, which can enhance stability.[2][13] For HPH, factors like homogenization pressure and the number of passes are critical in determining the final droplet size.[13] For ultrasonication, the applied power and sonication time are key variables.[2]
Q5: How does storage temperature affect the stability of this compound emulsions?
A5: Storage temperature significantly impacts both the physical and chemical stability of limonene emulsions. Higher temperatures can accelerate destabilization processes like Ostwald ripening and coalescence.[1][2] Furthermore, the volatility and oxidation rate of limonene increase with temperature, leading to a loss of the active compound.[1][5] Storing emulsions at lower temperatures, such as 5°C, has been shown to improve the retention of limonene over time compared to storage at 25°C or 50°C.[1][15][16]
Troubleshooting Guide
| Problem | Potential Causes | Recommended Solutions |
| Creaming (Oily layer at the top) | - Insufficient viscosity of the continuous phase.- Large droplet size.- Low density difference between phases. | - Add a thickening agent or hydrocolloid (e.g., Angum gum, Arabic gum) to the aqueous phase to increase viscosity.[17]- Optimize homogenization process (increase pressure, number of passes) to reduce droplet size.[13]- Ensure proper formulation with an adequate surfactant-to-oil ratio.[7] |
| Phase Separation (Coalescence) | - Insufficient amount or incorrect type of emulsifier.- Incompatible ingredients.- pH imbalance affecting surfactant performance.[4] | - Increase the surfactant concentration or select a surfactant with a more appropriate HLB value.[4][8][9]- Investigate the compatibility of all formulation components.- Adjust the pH to be within the optimal range for the chosen surfactant. |
| Increased Droplet Size Over Time | - Ostwald ripening.- Flocculation and subsequent coalescence. | - Incorporate a carrier oil with low water solubility (e.g., soybean oil, olive oil) into the oil phase at an appropriate ratio.[1][10][12][13][14]- Ensure sufficient surfactant coverage to provide a steric or electrostatic barrier against flocculation. |
| Loss of Limonene/Change in Aroma | - Volatilization of limonene.- Chemical degradation, particularly oxidation. | - Store the emulsion in a sealed container at a low temperature (e.g., 5°C) to minimize volatilization and oxidation.[1][15][16]- Consider using antioxidants in the formulation.- Encapsulation techniques like spray drying can improve retention, though significant losses can occur during the process.[18] |
Quantitative Data Summary
Table 1: Effect of Soybean Oil as a Carrier Oil on Limonene Nanoemulsion Stability
| Soybean Oil to Limonene Ratio | Initial Droplet Size (nm) | Polydispersity Index (PDI) | Stability after 28 days | Reference |
| 100% Soybean Oil | 90 | < 0.2 | Stable | [13] |
| 83:17 | 70 | < 0.2 | Stable | [13] |
| 80:20 | 55 | < 0.2 | Stable | [13] |
| 50:50 | 47 | < 0.2 | Stable | [13] |
| 100% Limonene | - | - | Unstable | [13] |
Table 2: Influence of High-Pressure Homogenization (HPH) Parameters on Droplet Size
| Number of Passes | Homogenization Pressure (bar) | Resulting Droplet Size (nm) | Reference |
| 5 | 1000 | 55.5 | [13] |
| Initial (pre-mix) | - | 327.8 | [13] |
Table 3: Effect of Storage Temperature on Limonene Retention
| Storage Temperature (°C) | Limonene Retention after 30 days (%) | Reference |
| 5 | 91 | [1][15][16] |
| 25 | 82 | [1][15][16] |
| 50 | Oiling off observed after 10 days | [1][15][16] |
Experimental Protocols
Protocol 1: Preparation of this compound Nanoemulsion using High-Pressure Homogenization
This protocol is based on the methodology described by Harjanti et al. (2020).[13]
-
Oil Phase Preparation: Pre-mix this compound with soybean oil at the desired ratio (e.g., 20:80 limonene to soybean oil) to create the oil phase.
-
Aqueous Phase Preparation: Dissolve the selected surfactant (e.g., Tween 80) in deionized water.
-
Pre-emulsification: Coarsely mix the oil phase with the aqueous phase using a high-shear mixer.
-
High-Pressure Homogenization: Pass the pre-emulsion through a high-pressure homogenizer at a specified pressure (e.g., 1000 bar) for a set number of cycles (e.g., five passes).
-
Characterization: Analyze the resulting nanoemulsion for droplet size and polydispersity index (PDI) using dynamic light scattering.
-
Stability Testing: Store the nanoemulsion at different temperatures (e.g., 4°C, 25°C, 50°C) and monitor droplet size, PDI, and visual appearance (creaming, phase separation) over a defined period (e.g., 28 days).
Visualizations
Caption: Experimental workflow for producing stable this compound nanoemulsions.
Caption: Mechanism of Ostwald ripening and its inhibition in limonene emulsions.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. kindai.repo.nii.ac.jp [kindai.repo.nii.ac.jp]
- 4. makingcosmetics.com [makingcosmetics.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Interactive roles of co-solvents and lemon-oil composition in the fabrication of dilutable clear emulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. semanticscholar.org [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Encapsulation of D-Limonene into O/W Nanoemulsions for Enhanced Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. research.wur.nl [research.wur.nl]
Challenges in scaling up (-)-Limonene extraction from plant material
Welcome to the technical support center for challenges in scaling up (-)-limonene extraction from plant material. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during experimental scale-up.
Troubleshooting Guides
This section provides solutions to common problems encountered during the scale-up of this compound extraction.
Issue 1: Low this compound Yield
Symptoms: The final extracted volume or concentration of this compound is significantly lower than expected based on laboratory-scale experiments or literature values.
Possible Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Incomplete Extraction | Steam Distillation: - Increase extraction time: Prolonged distillation can enhance recovery.[1] - Optimize steam flow rate: A higher steam flow can increase extraction efficiency, but excessive flow can lead to channeling and reduced contact time.[1] - Ensure proper particle size: Grinding the plant material increases the surface area for more effective steam penetration.[2] Solvent Extraction: - Increase solvent-to-solid ratio: A higher ratio can improve the concentration gradient and enhance extraction.[1] - Elevate extraction temperature: Higher temperatures can increase solvent penetration and solute solubility. However, be mindful of potential degradation of heat-sensitive compounds.[1][3] - Increase agitation speed: Proper mixing ensures uniform contact between the solvent and plant material. Supercritical CO2 Extraction: - Adjust pressure and temperature: These parameters significantly influence the solvating power of supercritical CO2. Optimal conditions often involve a balance to achieve high density and diffusivity.[1][4] - Increase CO2 flow rate: A higher flow rate can enhance mass transfer. |
| Degradation of this compound | - Control temperature: this compound can degrade at high temperatures. For steam distillation, ensure the temperature does not significantly exceed the boiling point of the azeotropic mixture.[5] For solvent extraction, consider using solvents with lower boiling points or operating under vacuum to reduce the extraction temperature.[1] |
| Improper Plant Material Handling | - Use fresh or properly dried material: The moisture content of the plant material can affect extraction efficiency. For some methods like supercritical CO2 extraction, dried material is preferred.[4] - Ensure correct plant part is used: this compound is primarily concentrated in the peels of citrus fruits.[6] |
| Channeling in the Extraction Bed (Solid-Liquid and Supercritical Fluid Extraction) | - Ensure uniform packing of the plant material: Uneven packing can lead to the solvent or supercritical fluid bypassing parts of the material. |
Troubleshooting Workflow for Low Yield
Caption: Workflow for troubleshooting low this compound yield.
Issue 2: Product Impurity
Symptoms: The extracted this compound contains a high level of contaminants, such as other essential oils, waxes, pigments, or solvent residues.
Possible Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Co-extraction of Impurities | Steam Distillation: - Fractional distillation: Collect the distillate in fractions to separate compounds with different boiling points.[7] Solvent Extraction: - Use a more selective solvent: Solvents with different polarities will extract different ranges of compounds. Hexane is a common non-polar solvent for limonene extraction.[1] - Perform a pre-extraction wash: A preliminary wash with a different solvent can remove some impurities before the main extraction. Supercritical CO2 Extraction: - Fine-tune pressure and temperature: Modifying these parameters can alter the selectivity of the extraction.[1] |
| Solvent Residue | - Optimize solvent removal process: For solvent extraction, ensure the evaporation or distillation process is sufficient to remove all residual solvent. Techniques like vacuum distillation can be effective.[8] |
| Emulsion Formation | - Break the emulsion: In liquid-liquid extraction for purification, emulsions can form. Adding a small amount of a different organic solvent or brine can help break the emulsion.[9][10] |
| Degradation Products | - Minimize exposure to heat and light: this compound can oxidize or degrade. Store extracts in cool, dark conditions and consider using antioxidants.[11] |
Purification Workflow for Impure Extract
Caption: Decision workflow for purifying impure this compound extract.
Frequently Asked Questions (FAQs)
Q1: Which extraction method is most suitable for scaling up this compound production?
A1: The choice of extraction method for scale-up depends on several factors including the desired purity of the final product, processing time, energy consumption, and environmental considerations.
-
Steam Distillation: A traditional and relatively simple method. It is effective for producing a crude essential oil but can be energy-intensive and may lead to the degradation of some compounds due to heat.[5][12]
-
Solvent Extraction: Offers high extraction efficiency and is often faster than steam distillation. However, it requires careful handling of potentially flammable and toxic organic solvents and necessitates a thorough solvent removal step to ensure product safety.[3][9]
-
Supercritical CO2 Extraction: A "green" and highly tunable method that uses non-toxic, non-flammable CO2 as the solvent. It allows for selective extraction by adjusting pressure and temperature, yielding a high-purity product with no solvent residue. The initial capital investment for equipment is higher compared to other methods.[13][14]
Q2: How can I reduce solvent consumption during scale-up of solvent extraction?
A2: Reducing solvent consumption is crucial for both economic and environmental reasons. Consider the following strategies:
-
Optimize the solvent-to-solid ratio: Use the minimum amount of solvent that still provides efficient extraction. This can be determined through optimization experiments.[1]
-
Solvent recycling: Implement a solvent recovery and recycling system. After extraction, the solvent can be evaporated from the extract and condensed for reuse.[8]
-
Counter-current extraction: This technique involves moving the solvent and plant material in opposite directions, which can lead to a more efficient extraction with less solvent.
Q3: What are the key safety precautions to consider when scaling up this compound extraction?
A3: Safety is paramount during scale-up. Key considerations include:
-
Flammability: this compound and many organic solvents used for its extraction are flammable. Ensure proper ventilation, use explosion-proof equipment, and eliminate ignition sources.
-
Pressure: Supercritical CO2 extraction operates at high pressures, requiring robust equipment and safety-rated vessels.[13]
-
Chemical Handling: Always use appropriate personal protective equipment (PPE) when handling solvents and chemicals. Refer to the Safety Data Sheets (SDS) for all materials used.
Q4: How can I ensure the quality and purity of the extracted this compound?
A4: Quality control is essential. Implement the following:
-
Analytical Testing: Use analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the components of your extract, confirming the purity of this compound.[15]
-
Standard Operating Procedures (SOPs): Develop and follow strict SOPs for all extraction and purification steps to ensure consistency.
-
Purification: If necessary, employ purification techniques such as fractional distillation or chromatography to remove impurities.[7]
Data Presentation
Table 1: Comparison of this compound Extraction Methods
| Extraction Method | Typical Yield (%) | Advantages | Disadvantages | Key Scale-Up Considerations |
| Steam Distillation | 0.5 - 3.7[15][16] | Simple setup, no organic solvents | Energy-intensive, potential for thermal degradation, lower yield for some materials[5] | Boiler capacity, condenser efficiency, material handling for large volumes. |
| Solvent Extraction | 1.3 - 6.15[1][15] | High yield, faster than distillation | Use of potentially hazardous solvents, requires solvent removal step[9] | Solvent recovery system, explosion-proof equipment, waste solvent disposal. |
| Supercritical CO2 Extraction | 0.1 - 5.71[13] | High purity, no solvent residue, tunable selectivity | High initial equipment cost, requires high pressure[13][14] | High-pressure vessel design, CO2 recycling system, precise process control. |
Experimental Protocols
Protocol 1: Scale-Up of Steam Distillation
-
Material Preparation: Grate the outer peel of the citrus fruit. For a 10 L distillation flask, use approximately 2-3 kg of fresh peel.
-
Apparatus Setup: Assemble a large-scale steam distillation apparatus with a heating mantle, a distillation flask, a condenser, and a collection vessel. Ensure all connections are secure.
-
Extraction:
-
Place the grated peel into the distillation flask and add water until the peel is just covered.
-
Heat the flask to boiling. Steam will pass through the plant material, carrying the volatile this compound.
-
Continue distillation until no more oil is observed in the distillate. This may take several hours.
-
-
Collection and Separation:
-
Collect the distillate, which will be a mixture of water and this compound oil.
-
Allow the mixture to stand and separate. The less dense this compound oil will form a layer on top of the water.
-
Separate the oil layer using a separatory funnel.
-
-
Drying and Storage: Dry the collected oil over anhydrous sodium sulfate and store it in a sealed, dark container in a cool place.
Protocol 2: Scale-Up of Solvent Extraction (Soxhlet)
-
Material Preparation: Dry and grind the citrus peels to a coarse powder.
-
Apparatus Setup: Set up a large-scale Soxhlet extraction apparatus with a round-bottom flask, a Soxhlet extractor, a condenser, and a heating mantle.
-
Extraction:
-
Place a known quantity of the powdered peel (e.g., 1 kg) into a large thimble and place it in the Soxhlet extractor.
-
Fill the round-bottom flask with a suitable solvent (e.g., n-hexane) to about two-thirds of its volume.
-
Heat the solvent to its boiling point. The solvent vapor will travel to the condenser, liquefy, and drip onto the plant material, extracting the this compound.
-
Continue the extraction for several hours until the solvent in the extractor runs clear.
-
-
Solvent Removal:
-
After extraction, remove the solvent from the extract using a rotary evaporator under reduced pressure.
-
-
Purification: The crude extract can be further purified by fractional distillation if necessary.
Protocol 3: Scale-Up of Supercritical CO2 Extraction
-
Material Preparation: Dry and grind the citrus peels.
-
Apparatus Setup: Use a pilot-scale or industrial supercritical fluid extraction system.
-
Extraction:
-
Separation:
-
The this compound-rich CO2 stream is then passed through a separator where the pressure and/or temperature is changed, causing the this compound to precipitate and be collected.
-
-
CO2 Recycling: The CO2 can be re-pressurized and recycled back into the system.
Mandatory Visualization
Logical Relationship for Extraction Method Selection
Caption: Decision tree for selecting a this compound extraction method.
References
- 1. mdpi.com [mdpi.com]
- 2. brieflands.com [brieflands.com]
- 3. researchgate.net [researchgate.net]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. ijrar.org [ijrar.org]
- 6. static.igem.org [static.igem.org]
- 7. ojs3.sbmu.ac.ir [ojs3.sbmu.ac.ir]
- 8. Limonene as a natural product extraction solvent - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC02068A [pubs.rsc.org]
- 9. Common Problems In Solvent Extraction Systems - Tiei liquid/liquid mixing and separation Liquid Liquid Extraction Equipment [tyextractor.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Extracting limonene from oranges | Class experiment | RSC Education [edu.rsc.org]
- 13. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 14. gctlc.org [gctlc.org]
- 15. researchgate.net [researchgate.net]
- 16. tandfonline.com [tandfonline.com]
Technical Support Center: (-)-Limonene Bioactivity Assays
This guide provides troubleshooting advice and standardized protocols to help researchers, scientists, and drug development professionals minimize variability in (-)-limonene bioactivity assays.
Frequently Asked Questions (FAQs)
Q1: Why are my results with this compound inconsistent across experiments?
Variability in this compound assays often stems from its challenging physicochemical properties. The primary sources of inconsistency are:
-
High Volatility: Limonene readily evaporates from culture plates during incubation, leading to a decrease in the effective concentration over time.[1]
-
Poor Aqueous Solubility: As a lipophilic compound, limonene has very low solubility in water and cell culture media, which can lead to non-homogenous solutions and inaccurate dosing.[2][3]
-
Oxidation and Degradation: Limonene is susceptible to oxidation when exposed to air and light, which can alter its bioactivity.[4]
-
Stereoisomer Purity: Commercial limonene can be a mix of enantiomers (R-(+)-limonene and S-(-)-limonene), which may have different biological activities.[5][6][7] Ensuring the purity and specifying the isomer used is critical.
Q2: What is the best way to prepare a stable this compound solution for cell culture?
Directly dissolving limonene in media is ineffective. A two-step process using a co-solvent or emulsifier is recommended:
-
Primary Stock Solution: Prepare a high-concentration stock (e.g., 100-500 mM) in an appropriate solvent like DMSO or absolute ethanol. Note that even with these solvents, high concentrations may not be fully soluble.[3]
-
Working Solution: The primary stock must be carefully diluted in the final cell culture medium. To prevent precipitation and improve dispersion, using an emulsifying agent is highly recommended. Surfactants like Tween 80 (at a final concentration of ≤0.1%) can help create a stable emulsion.[2][8] Alternatively, encapsulation methods using β-cyclodextrins or niosomes can significantly improve solubility and stability.[9][10] Always prepare working solutions fresh for each experiment.
Q3: How can I prevent limonene from evaporating during my assay?
Evaporation from multi-well plates is a major cause of variability. To minimize this:
-
Use high-quality plate sealing films or tapes that are resistant to organic compounds.
-
Minimize the time plates are outside the incubator.
-
Consider using plates with low-evaporation lids.
-
Ensure the incubator has adequate humidity.
Q4: What are the essential controls for a this compound bioactivity assay?
Proper controls are crucial to validate your results. You must include:
-
Untreated Control: Cells cultured in medium only, to establish baseline viability and activity.
-
Vehicle Control: Cells treated with the highest concentration of the solvent/emulsifier (e.g., DMSO, ethanol, or Tween 80) used to prepare the limonene working solutions. This is critical to ensure that the vehicle itself is not causing any biological effects.
-
Positive Control: A known compound that induces the expected effect (e.g., doxorubicin for a cytotoxicity assay) to confirm the assay is working correctly.[11]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Well-to-Well Variability | 1. Incomplete solubilization of limonene.2. Evaporation from edge wells.3. Inaccurate pipetting of viscous stock solution. | 1. Prepare a fresh emulsion using Tween 80 or another surfactant. Vortex thoroughly before adding to cells.2. Use sealing films and avoid using the outermost wells of the plate for treatment groups.3. Use positive displacement pipettes for viscous organic solutions. |
| Low or No Bioactivity Observed | 1. Loss of compound due to volatility.2. Degradation of limonene stock solution.3. Incorrect enantiomer used for the target effect. | 1. Tightly seal plates during incubation. Confirm concentration post-incubation if possible (e.g., by GC-MS).2. Store stock solutions at -20°C under nitrogen. Prepare working solutions immediately before use.3. Verify the purity and specific enantiomer (R or S) from the supplier. Different enantiomers can have different activities.[5][7] |
| Vehicle Control Shows Toxicity | 1. Solvent concentration is too high (e.g., DMSO >0.5%).2. Emulsifying agent (e.g., Tween 80) is cytotoxic at the concentration used. | 1. Perform a dose-response curve for the vehicle alone to determine its non-toxic concentration range. Keep the final solvent concentration as low as possible.2. Test the toxicity of the emulsifier and select a concentration with >95% cell viability. |
Quantitative Data Summary
The bioactivity of limonene is concentration-dependent. The following tables summarize reported values from various assays.
Table 1: Cytotoxicity of this compound in Cancer Cell Lines
| Cell Line | Assay | IC50 Value | Incubation Time | Citation |
| Caco-2 (Colorectal) | MTT | 18.6 µM | 24 h | [11] |
| HepG2 (Liver) | - | 0.55 ± 0.01 µg/mL | - | [12] |
| LS174T (Colon) | MTT | Dose-dependent suppression | 48 h | [13] |
| A549 (Lung) | Cytotoxicity | Significant effect at 20 µM | - | [9] |
Table 2: Anti-Inflammatory Activity of this compound
| Cell Model | Stimulant | Measured Mediator | Limonene Conc. | Result | Citation |
| RAW 264.7 Macrophages | LPS | Nitric Oxide (NO) | 25 - 200 µg/mL | Dose-dependent reduction | [12] |
| RAW 264.7 Macrophages | LPS | Prostaglandin E2 (PGE2) | 25 - 200 µg/mL | Dose-dependent reduction | [12] |
| Mouse Peritoneal Exudate | Zymosan | TNF-α | 500 mg/kg (in vivo) | Reduced TNF-α levels | [14] |
Table 3: Antioxidant Activity of D-Limonene
| Assay | IC50 of D-Limonene (µM) | IC50 of Trolox (Standard, µM) | Citation |
| DPPH Scavenging | 692.89 | 153.30 | [2][8] |
| ABTS Scavenging | 203.37 | 105.25 | [2][8] |
| FRAP | 171.73 | 225.96 | [2][8] |
| Superoxide Scavenging | 146.37 | - | [2][8] |
Detailed Experimental Protocol: MTT Cytotoxicity Assay
This protocol is adapted for use with the volatile and poorly soluble compound this compound.
1. Materials:
-
This compound (specify purity and enantiomer)
-
DMSO (cell culture grade)
-
Tween 80 (sterile)
-
Cell line of interest (e.g., Caco-2)
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
96-well flat-bottom plates
-
MTT reagent (5 mg/mL in PBS)
-
Plate sealing film
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
2. Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours to allow for attachment.
-
Preparation of Limonene Working Solutions:
-
Prepare a 500 mM primary stock of this compound in DMSO.
-
Prepare a sterile 1% (v/v) solution of Tween 80 in complete medium.
-
For each desired final concentration, first dilute the limonene primary stock into the 1% Tween 80 medium. Vortex vigorously for 30 seconds to create an emulsion. This will be your 2X concentrated working solution.
-
Example: For a final concentration of 20 µM, prepare a 40 µM working solution.
-
-
Preparation of Controls:
-
Vehicle Control: Prepare a 2X working solution containing the same final concentration of DMSO and Tween 80 as the highest limonene concentration, but without limonene.
-
Positive Control: Prepare a 2X working solution of a known cytotoxic agent (e.g., doxorubicin).
-
-
Cell Treatment:
-
Remove the old medium from the cells.
-
Add 100 µL of the appropriate 2X working solution or control to each well. This brings the final volume to 200 µL and the treatment concentration to 1X.
-
Immediately seal the plate with a sterile, chemical-resistant sealing film.
-
-
Incubation: Incubate the plate for the desired period (e.g., 24 or 48 hours) at 37°C, 5% CO2.
-
MTT Assay:
-
After incubation, carefully remove the sealing film. Add 20 µL of 5 mg/mL MTT solution to each well.
-
Reseal the plate and incubate for 3-4 hours, protected from light.
-
Remove all medium from the wells.
-
Add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Incubate for 4 hours at room temperature on a shaker, protected from light.
-
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader. Calculate cell viability as a percentage relative to the vehicle control.
Visualizations: Workflows and Signaling Pathways
Diagrams
Caption: Workflow for handling this compound in bioassays to minimize variability.
Caption: Troubleshooting flowchart for inconsistent this compound assay results.
Caption: this compound induces apoptosis in part by inhibiting the PI3K/Akt pathway.[15]
References
- 1. aaqr.org [aaqr.org]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. In vitro cytotoxicity assay of D-limonene niosomes: an efficient nano-carrier for enhancing solubility of plant-extracted agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. francis-press.com [francis-press.com]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Biochemical significance of limonene and its metabolites: future prospects for designing and developing highly potent anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Accurate Quantification of (-)-Limonene Metabolites
Welcome to the technical support center for the accurate quantification of (-)-Limonene and its metabolites. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for quantifying this compound and its metabolites?
A1: The primary analytical methods for the quantification of this compound and its metabolites are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] High-Performance Liquid Chromatography (HPLC) coupled with UV or MS detectors is also utilized, particularly for less volatile metabolites.[2] GC-MS is well-suited for volatile compounds like limonene, while LC-MS is preferred for the analysis of more polar and non-volatile metabolites, such as glucuronide conjugates, often found in biological matrices like urine and plasma.[3][4]
Q2: I am observing poor peak shape and resolution in my chromatogram. What could be the cause and how can I fix it?
A2: Poor peak shape and resolution can stem from several factors:
-
Co-elution of Isomers: Limonene and its metabolites have several isomers with very similar structures (e.g., α-pinene and β-pinene), which can lead to co-elution.[5] To resolve this, optimization of the chromatographic method is crucial. For GC-MS, adjusting the oven temperature program (e.g., using a slower ramp rate) can improve separation.[6] For LC-MS, experimenting with different column chemistries (e.g., C18) and mobile phase gradients is recommended.[4][6]
-
Improper Sample Preparation: Inadequate sample cleanup can introduce matrix components that interfere with chromatography. Ensure your sample preparation method effectively removes interfering substances.
-
Column Degradation: Over time, the performance of chromatographic columns can degrade. If you observe consistent peak tailing or broadening, consider replacing the column.
Q3: My recovery of this compound and its metabolites is consistently low. What are the potential reasons and solutions?
A3: Low recovery is a common issue, especially with volatile compounds like limonene and its less stable metabolites.
-
Volatility of Analytes: Monoterpenes like limonene are highly volatile and can be lost during sample preparation, especially during evaporation steps.[5] It is advisable to keep samples cool and minimize exposure to air.[5] Using techniques like headspace sampling or solid-phase microextraction (SPME) for GC-MS can mitigate analyte loss.[5]
-
Inefficient Extraction: The choice of extraction solvent and method is critical. For instance, in adipose tissue, a saponification step followed by hexane extraction has been shown to be effective.[7] For plasma or urine, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are commonly used. Optimization of solvent polarity and pH is necessary to ensure efficient extraction of metabolites with varying polarities.
-
Analyte Instability: Limonene and its metabolites can be unstable and prone to oxidation.[8][9] Samples should be processed promptly and stored at low temperatures (e.g., -80°C) to minimize degradation.[6] The use of antioxidants during sample preparation may also be beneficial.
Q4: I am experiencing significant matrix effects in my LC-MS analysis. How can I minimize their impact?
A4: Matrix effects, where components of the sample other than the analyte of interest alter the ionization efficiency, are a major challenge in LC-MS-based quantification.
-
Improved Sample Cleanup: The most effective way to reduce matrix effects is to remove interfering compounds through rigorous sample preparation. Techniques like SPE can be highly effective.
-
Use of Isotope-Labeled Internal Standards: The use of stable isotope-labeled internal standards that co-elute with the analytes is the gold standard for correcting matrix effects. These standards experience similar ionization suppression or enhancement as the analyte, allowing for accurate quantification.
-
Matrix-Matched Calibrants: Preparing calibration standards in a blank matrix that is similar to the study samples can help to compensate for matrix effects.
-
Dilution of the Sample: Diluting the sample can reduce the concentration of interfering matrix components, thereby minimizing their effect on ionization. However, this may compromise the limit of detection for low-abundance metabolites.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No or Low Signal for Analytes | Inefficient extraction or analyte degradation. | Optimize extraction solvent and pH. Ensure samples are kept cold and processed quickly. Consider using an internal standard to monitor recovery.[5][7] |
| Instrument sensitivity issues. | Check instrument tuning and calibration. For GC-MS, ensure the transfer line is not cold and there are no leaks.[10] For LC-MS, check the spray needle and ion source for blockages. | |
| High Background Noise | Contaminated solvents or reagents. | Use high-purity solvents and freshly prepared reagents. |
| Carryover from previous injections. | Implement a robust wash cycle between sample injections. | |
| Inadequate sample cleanup. | Improve the sample preparation method to remove more matrix components. | |
| Poor Reproducibility | Inconsistent sample preparation. | Standardize all steps of the sample preparation protocol. Use automated liquid handlers if possible. |
| Variability in instrument performance. | Regularly perform system suitability tests to ensure the instrument is performing consistently. | |
| Analyte instability in the autosampler. | Keep the autosampler temperature low to prevent degradation of sensitive metabolites. | |
| Co-elution of Metabolites | Chromatographic conditions are not optimal. | For GC, adjust the temperature ramp rate. For LC, try a different column or modify the mobile phase gradient and composition.[4][6] |
| Isomeric compounds are present. | Utilize high-resolution mass spectrometry (HRMS) to differentiate between isomers based on their exact mass, if possible. Tandem MS (MS/MS) can also help to distinguish between isomers based on their fragmentation patterns.[4] |
Quantitative Data Summary
The following tables summarize typical quantitative data for the analysis of limonene and its metabolites from various studies. These values can serve as a benchmark for your own method development and validation.
Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Data
| Analyte | Matrix | Linearity Range | LOD | LOQ | Recovery (%) | Reference |
| d-Limonene | Adipose Tissue | 79.0 - 2529 ng/0.1g | - | - | 79 - 82 | [7] |
| d-Limonene | Plasma | 1.0 - 1000.0 ng/mL | - | - | - | [11] |
| d-Limonene | Tissues | 5.0 - 5000.0 ng/g | - | - | - | [11] |
| Limonene | Liquid Samples | 3 - 20 mg/L | 1.7 mg/L | 4.2 mg/L | 92.3 - 106.1 | [12] |
Table 2: Liquid Chromatography-Mass Spectrometry (LC-MS) Data
| Analyte | Matrix | Linearity Range | LOD | LOQ | Recovery (%) | Reference |
| Terpenes | Plant Extracts | - | 2 - 25 ppb | - | - | [13] |
| Limonene | Citrus Waste | - | 0.07 ppm | 0.24 ppm | - | [14] |
Experimental Protocols
Protocol 1: GC-MS Quantification of d-Limonene in Adipose Tissue[7]
-
Sample Preparation (Saponification and Extraction):
-
Weigh 0.1 g of adipose tissue into a glass tube.
-
Add 200 µL of 30% potassium hydroxide and 1 mL of ethanol.
-
Incubate at 37°C for 2.5 hours to induce saponification.
-
Cool to room temperature.
-
Add 3 mL of hexane, 1 mL of purified water, and the internal standard (e.g., perillyl aldehyde).
-
Vortex for 20 seconds and centrifuge at 1,400 x g for 10 minutes.
-
Transfer the upper hexane layer to a new tube.
-
Concentrate the hexane extract to approximately 0.3 mL under a gentle stream of nitrogen.
-
-
GC-MS Analysis:
-
Column: DB-5MS fused silica capillary column (30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.
-
Oven Program: Initial temperature of 70°C for 10 min, ramp at 15°C/min to 300°C, and hold for 5 min.
-
Injector Temperature: 220°C (splitless injection).
-
MS Source Temperature: 250°C.
-
Detection: Selected Ion Monitoring (SIM) mode. For d-limonene, monitor ions such as m/z 68, 93, and 136.
-
Protocol 2: LC-MS/MS Analysis of Limonene Metabolites in Urine[4]
-
Sample Preparation:
-
Thaw frozen urine samples on ice.
-
Dilute 50 µL of urine with 450 µL of 0.1% formic acid in water.
-
Vortex and centrifuge to pellet any precipitates.
-
Transfer the supernatant to an autosampler vial.
-
-
LC-MS/MS Analysis:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 150 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a low percentage of B, ramp up to a high percentage to elute the metabolites, and then return to initial conditions for equilibration.
-
Flow Rate: 0.45 mL/min.
-
Column Temperature: 60°C.
-
MS Detection: Use a tandem mass spectrometer in either positive or negative ion mode, depending on the metabolites of interest. Develop a Multiple Reaction Monitoring (MRM) method for targeted quantification of specific metabolites.
-
Visualizations
Metabolic Pathways and Experimental Workflows
Caption: Hepatic biotransformation pathway of this compound.
Caption: General experimental workflow for metabolomics studies.
References
- 1. benchchem.com [benchchem.com]
- 2. Simultaneous quantification of terpenes and cannabinoids by reversed-phase LC-APCI-MS/MS in Cannabis sativa L. samples combined with a subsequent chemometric analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification and characterization of limonene metabolites in patients with advanced cancer by liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of urinary limonene metabolites as biomarkers of exposure to greenness - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LABTips: Troubleshooting Tricky Terpenes | Labcompare.com [labcompare.com]
- 6. Identification of D-Limonene Metabolites by LC-HRMS: An Exploratory Metabolic Switching Approach in a Mouse Model of Diet-Induced Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of d-limonene in adipose tissue by gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Determination of d-limonene in mice plasma and tissues by a new GC-MS/MS method: Comparison of the pharmacokinetics and tissue distribution by oral and inhalation administration in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. dergipark.org.tr [dergipark.org.tr]
Improving separation resolution of limonene enantiomers in chiral chromatography
Welcome to the technical support center for the chiral separation of limonene enantiomers. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their chromatographic separations.
Troubleshooting Guide
This guide addresses common issues encountered during the chiral chromatography of limonene enantiomers.
| Problem | Possible Causes | Solutions |
| Poor to No Resolution of Enantiomers | Inappropriate chiral stationary phase (CSP). | - Select an appropriate CSP: Polysaccharide-based (e.g., cellulose or amylose derivatives) and cyclodextrin-based columns are effective for limonene enantiomers. For Gas Chromatography (GC), cyclodextrin-based columns like Rt-βDEXsm are often optimal.[1][2] For HPLC and SFC, polysaccharide-based phases are common.[3] |
| Suboptimal mobile phase composition. | - Optimize the mobile phase: In Normal-Phase HPLC, vary the ratio of the non-polar solvent (e.g., n-hexane) to the polar modifier (e.g., 2-propanol, ethanol).[4] Small amounts of additives (e.g., diethylamine for basic compounds, trifluoroacetic acid for acidic compounds) can improve selectivity.[5] In Supercritical Fluid Chromatography (SFC), adjust the concentration of the alcohol modifier (e.g., methanol). | |
| Incorrect column temperature. | - Adjust the column temperature: Lower temperatures often improve resolution in both HPLC and SFC. For GC, a lower column temperature can also enhance separation.[6] | |
| Inappropriate flow rate. | - Optimize the flow rate: A lower flow rate generally increases resolution time but can improve separation.[7][8] | |
| Peak Tailing or Broadening | Column overload. | - Reduce sample concentration: High concentrations of limonene can saturate the chiral stationary phase. |
| Presence of interfering compounds in the sample matrix. | - Improve sample preparation: Utilize techniques like solid-phase microextraction (SPME) or multidimensional GC to remove matrix components.[6][9][10] | |
| Incompatible mobile phase/sample solvent. | - Ensure solvent compatibility: Dissolve the sample in the mobile phase or a weaker solvent to prevent peak distortion. | |
| Long Analysis Times | Low flow rate. | - Increase the flow rate: This will shorten the run time but may decrease resolution. A balance must be found.[7] |
| Highly retentive mobile phase. | - Increase the mobile phase strength: In reversed-phase HPLC, increase the percentage of the organic solvent. In normal-phase, increase the concentration of the polar modifier.[11] | |
| Irreproducible Retention Times | Inadequate column equilibration. | - Ensure sufficient equilibration: When changing mobile phase composition, allow ample time for the column to equilibrate before injecting the sample. |
| Fluctuations in column temperature. | - Use a column thermostat: Maintain a constant and controlled column temperature.[7] | |
| Mobile phase degradation or alteration. | - Prepare fresh mobile phase daily: Solvents can evaporate or degrade over time, altering their composition. |
Frequently Asked Questions (FAQs)
Q1: Which type of chiral stationary phase (CSP) is best for separating limonene enantiomers?
A1: The choice of CSP depends on the chromatographic technique. For Gas Chromatography (GC), derivatized cyclodextrin-based columns, such as Rt-βDEXsm, are highly effective for resolving limonene and other terpenes.[1][2] For High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), polysaccharide-based CSPs, like those derived from cellulose and amylose, are widely used and have shown excellent results for limonene-based compounds.[3][12]
Q2: How does temperature affect the resolution of limonene enantiomers?
A2: Temperature can significantly impact enantioselectivity. In many cases, particularly in HPLC and SFC, lower temperatures lead to better resolution.[12] This is because the interactions between the enantiomers and the chiral stationary phase are often enthalpically driven. For GC, optimizing the temperature program is crucial, and lower isothermal temperatures can improve separation.[6]
Q3: What is the recommended starting mobile phase for HPLC separation of limonene enantiomers?
A3: For normal-phase HPLC on a polysaccharide-based column, a good starting point is a mixture of a non-polar solvent like n-hexane and a polar alcohol modifier such as 2-propanol or ethanol. A common starting ratio is 90:10 (v/v) of n-hexane to alcohol.[5] The ratio can then be optimized to improve resolution.
Q4: Can I use gradient elution for chiral separations?
A4: While gradient elution is common in achiral chromatography, isocratic elution is more frequently used for chiral separations. This is because the retention of enantiomers is highly dependent on the specific mobile phase composition that facilitates the chiral recognition mechanism.[13]
Q5: My sample is in a complex matrix (e.g., essential oil). How can I improve the separation?
A5: For complex samples, multidimensional gas chromatography (MDGC) is a powerful technique.[6][9] This involves using a pre-column to separate the target analytes from the matrix before transferring them to the chiral column. This prevents contamination of the chiral column and reduces peak overlap.[6][9] Proper sample preparation, such as solid-phase microextraction (SPME), can also help to isolate the terpenes of interest.[10]
Experimental Protocols
Protocol 1: Chiral GC-MS Analysis of Limonene Enantiomers
This protocol is a general guideline for the separation of limonene enantiomers using a cyclodextrin-based chiral stationary phase.
-
Instrumentation: Gas chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Chiral Column: Cyclosil-B (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar derivatized cyclodextrin column.[14]
-
Carrier Gas: Helium at a constant flow of 1.1 mL/min.[14]
-
Inlet Temperature: 250 °C.[14]
-
Injection Volume: 1-2 µL.[14]
-
Oven Temperature Program: Isothermal at a temperature optimized for resolution (e.g., 70 °C).[6] Alternatively, a temperature ramp can be used, for example, from 40°C (hold 1 min) to 230°C at 2°C/min.
-
MS Detector Temperature: 220 °C.[14]
-
Sample Preparation: Dilute the essential oil or sample containing limonene in a suitable solvent (e.g., hexane) to an appropriate concentration.
Protocol 2: Chiral HPLC Analysis of Limonene Enantiomers
This protocol provides a starting point for developing a normal-phase HPLC method for limonene enantiomer separation.
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Chiral Column: Polysaccharide-based column (e.g., Chiralpak AD, Chiralcel OD-H).
-
Mobile Phase: n-Hexane:2-propanol (90:10, v/v). Prepare fresh daily.
-
Flow Rate: 1.0 mL/min.[8]
-
Column Temperature: 25 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase.
Visualizations
Caption: Troubleshooting workflow for improving limonene enantiomer separation.
Caption: General experimental workflow for chiral chromatography analysis.
References
- 1. Chiral Separations 6: Essential oils on Rt-βDEXsm [restek.com]
- 2. gcms.cz [gcms.cz]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 8. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
- 9. academic.oup.com [academic.oup.com]
- 10. LABTips: Troubleshooting Tricky Terpenes | Labcompare.com [labcompare.com]
- 11. chromtech.com [chromtech.com]
- 12. researchgate.net [researchgate.net]
- 13. chromatographytoday.com [chromatographytoday.com]
- 14. dergipark.org.tr [dergipark.org.tr]
Addressing matrix effects in GC-MS analysis of (-)-Limonene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects in the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of (-)-Limonene.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound signal is inconsistent and shows poor reproducibility in complex matrices. What could be the cause?
A: Inconsistent signal and poor reproducibility are common indicators of matrix effects. Co-eluting compounds from your sample matrix (e.g., fats, sugars, proteins) can interfere with the ionization of this compound in the MS source, leading to either signal suppression or enhancement.[1][2] This interference can vary between samples, causing inconsistent results.
To confirm matrix effects, you can compare the slope of a calibration curve prepared in a pure solvent with one prepared in a matrix extract (matrix-matched). A significant difference between the slopes indicates the presence of matrix effects.
Q2: How can I reduce matrix effects during sample preparation for this compound analysis?
A: Effective sample preparation is crucial for minimizing matrix effects by removing interfering compounds before GC-MS analysis.[3][4] Several techniques are effective for this compound in various matrices:
-
Solid-Phase Microextraction (SPME): This is a solvent-free technique that extracts and concentrates volatile and semi-volatile compounds, like limonene, from the headspace of a sample or directly from a liquid sample.[5][6][7] Headspace SPME is particularly useful as it separates volatile analytes from non-volatile matrix components.[5][7]
-
Stir Bar Sorptive Extraction (SBSE): SBSE is a similar technique to SPME but uses a larger volume of polydimethylsiloxane (PDMS) coating on a stir bar, allowing for greater extraction efficiency and sensitivity.[8][9][10][11][12]
-
Liquid-Liquid Extraction (LLE): LLE can be used to separate this compound from more polar matrix components by partitioning it into an immiscible organic solvent.[3]
-
Matrix Solid-Phase Dispersion (MSPD): MSPD can be an effective single-step method for both extraction and clean-up of analytes from solid or semi-solid samples.[13]
Below is a workflow for selecting a sample preparation method:
Q3: I've optimized my sample preparation, but I still suspect matrix effects. What other strategies can I employ?
A: If matrix effects persist after optimizing sample preparation, you can use calibration strategies to compensate for them:
-
Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that is free of the analyte.[2] This helps to ensure that the standards and the samples experience similar matrix effects.
-
Standard Addition: This method involves adding known amounts of the standard to aliquots of the sample.[6] By plotting the instrument response against the concentration of the added standard, the native concentration of the analyte in the sample can be determined. This is a very effective way to correct for matrix effects in individual samples.
Here is a logical flow for addressing matrix effects:
Experimental Protocols
Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) for this compound in Liquid Samples
This protocol is adapted from methods for analyzing limonene and its oxidation products in beverages and essential oils.[5][7]
-
Sample Preparation: Place 1.0 mL of the liquid sample into a 4-mL vial. For aqueous samples, adding NaCl can improve the extraction efficiency of nonpolar compounds.
-
SPME Fiber Selection: A poly(dimethylsiloxane) (PDMS) fiber is recommended for the nonpolar this compound. A 7-µm thick bonded PDMS fiber has been shown to provide good results.[5]
-
Extraction:
-
Place the vial in a temperature-controlled autosampler or water bath.
-
Expose the SPME fiber to the headspace above the sample.
-
Optimize the extraction time and temperature. For a 7-µm PDMS fiber, a 4-minute sampling time has been found to be effective.[5] Agitation of the sample during extraction can also improve efficiency.
-
-
Desorption and GC-MS Analysis:
-
Desorb the fiber in the GC injection port. A desorption temperature of 250°C for 1 minute is a good starting point.[5]
-
Use a suitable GC column and temperature program to separate this compound from other volatile compounds.
-
The mass spectrometer can be operated in either full scan mode for identification or selected ion monitoring (SIM) mode for quantification.
-
Protocol 2: Stir Bar Sorptive Extraction (SBSE) for this compound in Aqueous Samples
This protocol is based on methodologies for extracting terpenes from aqueous matrices like wine.[8][9]
-
Sample Preparation: Place a defined volume of the aqueous sample (e.g., 10-40 mL) into a vial.[9] Adding a salt like NaCl (e.g., 25% w/v) can enhance the extraction of this compound.[9]
-
SBSE Stir Bar: Use a PDMS-coated stir bar. Before the first use, condition the stir bar according to the manufacturer's instructions.
-
Extraction:
-
Place the stir bar into the sample vial.
-
Stir the sample at a constant speed (e.g., 750 rpm) for a defined period (e.g., 80 minutes).[9]
-
After extraction, remove the stir bar with clean forceps and gently dry it with a lint-free tissue.
-
-
Desorption and GC-MS Analysis:
-
The stir bar is thermally desorbed in a thermal desorption unit connected to the GC-MS.
-
Cryofocusing the desorbed analytes at the head of the GC column can improve peak shape.
-
Follow with a suitable GC temperature program and MS detection method.
-
Quantitative Data Summary
The following tables summarize typical validation parameters reported in the literature for the GC-MS analysis of limonene, which can serve as a benchmark for your own experiments.
Table 1: Calibration and Linearity Data for Limonene Analysis
| Method | Matrix | Concentration Range | Correlation Coefficient (R²) | Reference |
| GC-MS | Liquid samples from batch reactors | 3 to 20 mg L⁻¹ | 0.979 | [14][15][16] |
| GC-MS/MS | Essential oils | 0.50–10.00 μg ml⁻¹ | ≥ 0.998 | [17] |
| GC-MS | Standard Solutions | 6.25 to 100 µg/mL | Not specified, but linear regression was used | [18] |
| HS-SPME-GC-MS | Limonene oxide in limonene | 100–750 ppm and 0.1–18% by mass | 0.995 to 0.999 | [5] |
Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Limonene
| Method | Matrix | LOD | LOQ | Reference |
| GC-MS | Liquid samples from batch reactors | 1.7 mg L⁻¹ | 4.2 mg L⁻¹ | [14][15][16] |
| SPME-GC-MS/MS | Encapsulated oil | 10 to 15 ppb for limonene oxides | Not specified | [6] |
| GC-MS/MS | Essential oils | Calculated from signal-to-noise ratio | Calculated from signal-to-noise ratio | [17] |
References
- 1. Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. media.sciltp.com [media.sciltp.com]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Determination of limonene oxidation products using SPME and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dual solid-phase and stir bar sorptive extraction combined with gas chromatography-mass spectrometry analysis provides a suitable tool for assaying limonene-derived mint aroma compounds in red wine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. agilent.com [agilent.com]
- 11. Stir Bar Sorptive Extraction (SBSE)-HPLC-Tandem MS-Based Method for Multi-Residue Determination of Pesticides in Drinking Water - PMC [pmc.ncbi.nlm.nih.gov]
- 12. iiste.org [iiste.org]
- 13. researchgate.net [researchgate.net]
- 14. scielo.br [scielo.br]
- 15. repositorio.unesp.br [repositorio.unesp.br]
- 16. researchgate.net [researchgate.net]
- 17. hrcak.srce.hr [hrcak.srce.hr]
- 18. s4science.at [s4science.at]
Enhancing limonene production through targeted engineering of limonene synthase
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and drug development professionals working on enhancing limonene production through the targeted engineering of limonene synthase (LS).
Frequently Asked Questions (FAQs)
Q1: Why is my limonene yield low despite successful expression of limonene synthase?
A1: Low limonene yield, even with detectable LS expression, is a common issue. The problem often lies not with the synthase itself, but with precursor availability or cellular metabolism. Key factors to investigate include:
-
Insufficient Precursor (GPP) Supply: The production of geranyl diphosphate (GPP), the direct substrate for limonene synthase, is often the rate-limiting step.[1] Overexpression of enzymes in the upstream mevalonate (MVA) or MEP pathways can boost GPP availability.[1][2][3] Specifically, engineering HMG-CoA reductase (HMGR) is a common strategy to overcome feedback inhibition in the MVA pathway.[1]
-
Metabolic Burden and Carbon Flux: Overexpression of heterologous pathway genes can impose a significant metabolic burden on the host organism, leading to the accumulation of toxic intermediates or diverting carbon flux away from your target pathway.[4][5] Dynamic regulation of key enzymes, such as HMG-CoA synthase (HMGS), can balance metabolic flux and improve production.[4][6]
-
Limonene Toxicity: Limonene itself can be toxic to microbial hosts, inhibiting cell growth and enzyme function.[3][7] Implementing a two-phase fermentation system with an organic overlay (e.g., dodecane) can extract limonene from the culture in situ, reducing toxicity.[8][9][10]
-
Suboptimal Fermentation Conditions: Factors like temperature, pH, aeration, and media composition significantly impact both cell growth and enzyme activity.[9][10] Optimization of these parameters is crucial for maximizing yields.[8][9]
Q2: My engineered limonene synthase shows low or no activity. What are the possible causes?
A2: A lack of enzymatic activity can stem from several issues, from protein integrity to assay conditions. Consider the following:
-
Improper Protein Folding/Solubility: The engineered synthase may be misfolded or expressed as insoluble inclusion bodies, especially with high-level expression in E. coli.[11] Try lowering the induction temperature, using a weaker promoter, or co-expressing chaperone proteins.
-
Missing Cofactors: Limonene synthases require a divalent metal cation, typically Mg²⁺ or Mn²⁺, for activity.[8][12] Ensure your assay buffer is supplemented with an optimal concentration of one of these cofactors, often around 20 mM MgCl₂.[8]
-
Incorrect Substrate: While geranyl diphosphate (GPP) is the primary substrate, some synthases can utilize neryl diphosphate (NPP) or linalyl diphosphate (LPP).[13][14][15] Verify that you are using the correct substrate and that its quality is high.
-
Destabilizing Mutations: The introduced mutations, intended to alter product specificity, may have inadvertently destabilized the protein structure or disrupted key catalytic residues in the active site.[16][17] Alanine scanning of residues lining the active site can help identify critical positions.[16] Mutations at residues like W324 and H579 in (4S)-LS have been shown to cause a significant drop in activity.[16][17]
Q3: I am observing significant byproduct formation instead of my target limonene enantiomer. How can I improve specificity?
A3: Terpene synthases are known for generating multiple products from a single substrate due to complex carbocation rearrangements in the active site.[18] Improving specificity requires targeted protein engineering.
-
Active Site Modification: The product profile is determined by the architecture of the enzyme's active site, which dictates how carbocation intermediates are stabilized and the reaction is terminated.[17][19] Site-directed mutagenesis of residues lining the active site can alter the product outcome.[16][19]
-
Rational Design and Structural Analysis: Use crystal structures of limonene synthases to identify key residues.[12][17][20] For example, mutating specific residues can block alternative cyclization pathways or favor a specific deprotonation step, leading to a higher percentage of the desired product.[19]
Q4: How can I improve the expression and solubility of my recombinant limonene synthase?
A4: Improving the expression of a soluble, active enzyme is a foundational step.
-
Codon Optimization: Adapt the gene sequence to the codon usage bias of your expression host (e.g., E. coli, S. cerevisiae).
-
N-Terminal Truncation: Plant-derived limonene synthases often contain an N-terminal plastidial targeting sequence. Removing this sequence can significantly improve expression and purification in bacterial hosts.[11]
-
Expression Host and Conditions: Test different expression strains, such as E. coli BL21(DE3) which is optimized for protein expression. Lowering the induction temperature (e.g., to 18-25°C) and inducer concentration (e.g., IPTG) can slow down protein synthesis, promoting proper folding and reducing inclusion body formation.[8]
-
Fusion Tags: While tags like His₆ are useful for purification, larger solubility-enhancing tags such as Maltose Binding Protein (MBP) or Glutathione S-Transferase (GST) can be fused to the N-terminus of the synthase.
Troubleshooting Guides
Problem: Low Limonene Titer in Fermentation
| Question | Possible Cause | Recommended Action |
| Is the enzyme being expressed? | No or low protein expression. | Verify expression via SDS-PAGE or Western blot. Optimize codons, promoter strength, and induction conditions.[8] |
| Is the expressed enzyme active? | Misfolded protein, missing cofactors, or inhibitory conditions. | Perform an in vitro activity assay with purified enzyme or cell lysate. Ensure the presence of Mg²⁺/Mn²⁺.[8][11] Check culture pH and temperature.[9] |
| Is there sufficient GPP precursor? | Bottleneck in the upstream MVA or MEP pathway. | Overexpress rate-limiting enzymes like tHMGR or GPPS.[1][2] Analyze intermediate metabolites to identify bottlenecks.[21] |
| Is the culture growing well? | Limonene toxicity or metabolic burden. | Implement a two-phase fermentation with an organic overlay (e.g., dodecane).[10] Balance pathway expression to avoid accumulation of toxic intermediates.[4] |
| Are fermentation conditions optimal? | Suboptimal temperature, pH, aeration, or media. | Systematically optimize fermentation parameters. For example, temperatures around 22-28°C often yield higher titers than 30°C or higher.[9] |
Data Presentation
Table 1: Limonene Production in Engineered Microorganisms
| Host Organism | Key Engineering Strategy | Titer Achieved | Reference |
|---|---|---|---|
| Escherichia coli | Optimized (−)-LS from Mentha spicata, tuned MVA pathway | 430 mg/L | [7] |
| Escherichia coli | Engineered tCsLS-Q8K mutant, optimized fermentation | 4.9 g/L | [8] |
| Escherichia coli | Dynamic control of HMGS expression | 250 mg/L | [4][6] |
| Rhodosporidium toruloides | Fermentation optimization | 358.1 mg/L | [9][10] |
| Yarrowia lipolytica | Peroxisomal compartmentalization of MVA pathway | 69.3 mg/L | [2] |
| Saccharomyces cerevisiae | Co-expression of tHMGR1, ERG12, and IDI1WWW | 62.31 mg/L | [3] |
| Synechococcus sp. PCC 7002 | Expression of M. spicata LS | 4 mg/L |[18] |
Table 2: Kinetic Parameters of Limonene Synthases
| Enzyme | Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | Reference |
|---|---|---|---|---|
| (−)-Limonene Synthase (Mentha spicata) | GPP | 1.8 | 0.3 | [18] |
| (+)-Limonene Synthase (Citrus sinensis) Q8K Mutant | GPP | - | - | [8] |
| (+)-Limonene Synthase | GPP | 7.809 ± 0.678 | 0.0204 |[13] |
Note: Kinetic data for engineered mutants is often presented as relative activity or fold change rather than absolute Km and kcat values.
Experimental Protocols & Visualizations
Signaling Pathways and Workflows
Caption: The Mevalonate (MVA) pathway for limonene precursor synthesis.
Caption: Experimental workflow for targeted engineering of limonene synthase.
Caption: Troubleshooting workflow for low limonene production.
Site-Directed Mutagenesis of Limonene Synthase
This protocol is based on methods for creating specific point mutations in the limonene synthase gene.[16][19]
Materials:
-
High-fidelity DNA polymerase (e.g., PfuUltra, Phusion)
-
Template plasmid DNA containing the wild-type limonene synthase gene
-
Custom-designed mutagenic primers (forward and reverse)
-
dNTPs
-
DpnI restriction enzyme
-
Competent E. coli cells (e.g., XL-1 Blue) for transformation
-
LB agar plates with appropriate antibiotic
Procedure:
-
Primer Design: Design complementary forward and reverse primers (25-45 bp) containing the desired mutation in the center. The primers should have a melting temperature (Tm) ≥ 78°C.
-
PCR Amplification: Set up the PCR reaction as follows:
-
5 µL of 10x reaction buffer
-
1 µL of template plasmid DNA (10-50 ng)
-
1.25 µL of forward primer (10 µM)
-
1.25 µL of reverse primer (10 µM)
-
1 µL of dNTP mix (10 mM)
-
1 µL of high-fidelity DNA polymerase
-
Add nuclease-free water to a final volume of 50 µL.
-
-
Thermal Cycling: Use a thermal cycler with the following approximate conditions (optimize based on polymerase manufacturer's instructions):
-
Initial Denaturation: 95-98°C for 2 minutes
-
18-25 Cycles:
-
Denaturation: 95-98°C for 30 seconds
-
Annealing: 55-65°C for 30 seconds
-
Extension: 72°C for 1 minute per kb of plasmid length
-
-
Final Extension: 72°C for 10 minutes
-
-
Template Digestion: Add 1 µL of DpnI enzyme directly to the amplified product. Incubate at 37°C for 1-2 hours. This digests the methylated parental (non-mutated) plasmid DNA.
-
Transformation: Transform 1-2 µL of the DpnI-treated plasmid into competent E. coli cells. Plate on LB agar with the appropriate antibiotic and incubate overnight at 37°C.
-
Verification: Pick several colonies, grow overnight cultures, and isolate the plasmid DNA. Verify the presence of the desired mutation via Sanger sequencing.
Limonene Production and Quantification by GC-MS
This protocol describes a general method for producing limonene in a microbial culture and quantifying the titer.[8]
Materials:
-
Engineered microbial strain in appropriate growth medium (e.g., LB, YPD)
-
Inducer (e.g., IPTG for E. coli)
-
Organic solvent for extraction (e.g., n-dodecane, hexane)
-
Gas chromatograph-mass spectrometer (GC-MS) with a suitable column (e.g., DB-5)
-
Limonene standard for calibration curve
Procedure:
-
Culturing: Inoculate the engineered strain into culture medium to a starting OD₆₀₀ of ~0.1. Grow at the desired temperature (e.g., 30°C) with shaking.
-
Induction and Overlay: When the culture reaches mid-log phase (e.g., OD₆₀₀ of 0.6-0.8), add the inducer. Immediately add a sterile organic solvent overlay (e.g., 20% v/v dodecane) to capture the volatile limonene.
-
Fermentation: Continue incubation for 48-72 hours. The organic layer will trap the produced limonene.
-
Sample Preparation: After incubation, carefully remove the culture flask from the shaker and allow the phases to separate. Pipette a sample of the upper organic layer. Dilute the sample in hexane if necessary to fall within the range of the calibration curve.
-
GC-MS Analysis:
-
Injection: Inject 1 µL of the diluted sample into the GC-MS.
-
GC Program: A typical temperature program is: hold at 40°C for 3 min, ramp at 10°C/min to 100°C, then ramp at 60°C/min to 220°C and hold for 2 min.[8]
-
MS Detection: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode, monitoring for characteristic limonene ions (m/z 68, 93, 136).[8][22]
-
-
Quantification: Prepare a calibration curve using known concentrations of a limonene standard. Integrate the peak area for the m/z 136 ion from the samples and calculate the concentration based on the standard curve. Account for any dilution factors to determine the final limonene titer in mg/L.
References
- 1. Biotechnological production of limonene in microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient synthesis of limonene production in Yarrowia lipolytica by combinatorial engineering strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improve the production of D-limonene by regulating the mevalonate pathway of Saccharomyces cerevisiae during alcoholic beverage fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Functional and Structural Characterization of a (+)-Limonene Synthase from Citrus sinensis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. researchgate.net [researchgate.net]
- 14. Mutational Analysis of (+)-Limonene Synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Functional analysis of (4S)-limonene synthase mutants reveals determinants of catalytic outcome in a model monoterpene synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pnas.org [pnas.org]
- 18. Engineering Limonene and Bisabolene Production in Wild Type and a Glycogen-Deficient Mutant of Synechococcus sp. PCC 7002 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. osti.gov [osti.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Enhancing limonene production by probing the metabolic network through time-series metabolomics data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Determination of d-limonene in adipose tissue by gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of (-)-Limonene vs. (+)-Limonene Antibacterial Activity
This guide provides an objective comparison of the antibacterial properties of the two enantiomers of limonene: (-)-limonene (S-limonene) and (+)-limonene (R-limonene). The information is intended for researchers, scientists, and drug development professionals, with a focus on experimental data and methodologies.
Introduction
Limonene (C₁₀H₁₆) is a cyclic monoterpene found abundantly in nature, particularly in the essential oils of citrus peels and certain Pinus and Mentha species.[1][2] It exists as two optical isomers, or enantiomers: R-(+)-limonene, known for its characteristic orange scent, and S-(-)-limonene, which has a lemon-pine aroma.[1][2] While limonene is widely recognized for its antibacterial, antifungal, and anti-biofilm properties, the potential differences in efficacy between its stereoisomers are often overlooked.[1][3] This analysis synthesizes available experimental data to compare the antibacterial potency of this compound and (+)-limonene.
Comparative Antibacterial Activity: Quantitative Data
The antibacterial efficacy of the limonene enantiomers is most commonly quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a substance that prevents visible growth of a microorganism. Studies have shown that the activity of limonene is pathogen-selective and that the stereochemical configuration can significantly influence its potency.[1][4]
While some research suggests (+)-limonene has a broader spectrum of activity, other studies provide quantitative data indicating that this compound is the more potent enantiomer against several bacterial species.[1][2] For instance, against Staphylococcus aureus, the MIC for this compound was found to be three times lower than that of (+)-limonene.[1][2] Similarly, against a panel of bacteria including Escherichia coli, Bacillus cereus, and Staphylococcus epidermidis, this compound consistently demonstrated lower MIC values.[1][2] However, the differences are not always substantial and can vary by pathogen.[1][5]
The following table summarizes MIC values from various studies, comparing the activity of the two enantiomers against several microorganisms.
| Microorganism | Strain | This compound MIC (mg/mL) | (+)-Limonene MIC (mg/mL) | Reference |
| Staphylococcus aureus | ATCC 25923 | 4.00 | 13.00 | [1] |
| Staphylococcus aureus | ATCC 12600 | 4.0 | 13.0 | [4] |
| Escherichia coli | - | 4.00 - 8.00 | 8.00 - >16.00 | [1][2] |
| Escherichia coli | ATCC 11775 | 8.0 | 11.0 | [4] |
| Bacillus cereus | - | 4.00 - 8.00 | 8.00 - >16.00 | [1][2] |
| Bacillus subtilis | - | 4.00 - 8.00 | 8.00 - >16.00 | [1][2] |
| Staphylococcus epidermidis | - | 4.00 - 8.00 | 8.00 - >16.00 | [1][2] |
| Cryptococcus neoformans | ATCC 14116 | 2.0 | 3.0 - 27.0 | [1][5] |
| Pseudomonas aeruginosa | ATCC 27853 | Noteworthy Activity | - | [1] |
Mechanism of Antibacterial Action
The primary antibacterial mechanism of limonene involves the disruption of the bacterial cell membrane.[6][7] As a lipophilic compound, limonene is believed to accumulate in the lipid bilayer of the cytoplasmic membrane, compromising its structural integrity.[3] This disruption leads to increased membrane permeability, causing the leakage of vital intracellular components such as ions, nucleic acids, and proteins, and interfering with essential cellular processes like energy production.[7][8] Ultimately, this loss of homeostasis results in bacterial cell death.[6]
While the general mechanism applies to both enantiomers, differences in their stereochemistry may affect the efficiency of their interaction with the chiral components of the bacterial membrane, such as proteins and phospholipids. This could explain the observed variations in their antibacterial potency. Further research is needed to elucidate the precise molecular interactions that differentiate the enantiomers' activities.
Caption: Proposed mechanism of limonene's antibacterial action.
Experimental Protocols
The data presented in this guide were primarily obtained using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
Protocol: Minimum Inhibitory Concentration (MIC) Assay via Broth Microdilution
-
Preparation of Inoculum: Bacterial strains are cultured on an appropriate agar medium for 18-24 hours. Colonies are then suspended in a sterile broth (e.g., Mueller-Hinton Broth) and the turbidity is adjusted to match a 0.5 McFarland standard, corresponding to approximately 1.5 x 10⁸ CFU/mL. The suspension is then further diluted to achieve a final concentration of about 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of Test Compounds: Stock solutions of this compound and (+)-limonene are prepared in a suitable solvent (e.g., acetone or DMSO) to ensure miscibility in the aqueous broth.
-
Serial Dilution: In a 96-well microtiter plate, two-fold serial dilutions of each limonene enantiomer are performed in the broth medium to achieve a range of final concentrations for testing.
-
Inoculation: Each well containing the diluted limonene is inoculated with the prepared bacterial suspension.
-
Controls:
-
Positive Control: Wells containing a standard antibiotic (e.g., Ciprofloxacin for bacteria) are included to confirm the susceptibility of the test organisms.[1]
-
Negative Control: Wells containing only the broth and the highest concentration of the solvent are included to ensure the solvent has no inhibitory effect on bacterial growth.[1]
-
Growth Control: Wells containing only the broth and the bacterial inoculum are included to confirm normal bacterial growth.
-
-
Incubation: The microtiter plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
Determination of MIC: After incubation, the plates are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the limonene enantiomer at which no visible bacterial growth (turbidity) is observed.
Caption: Experimental workflow for the MIC determination assay.
Discussion and Conclusion
The available data indicates that while both limonene enantiomers possess antibacterial activity, This compound frequently demonstrates greater potency (lower MIC values) than (+)-limonene against a range of Gram-positive and Gram-negative bacteria .[1][2][4] The difference in efficacy can be significant, as seen in the case of S. aureus, where this compound is threefold more active.[1][2]
Interestingly, the enantiomers can also exhibit qualitatively different effects. In studies on anti-quorum sensing activity, this compound was found to inhibit violacein production in Chromobacterium violaceum, whereas (+)-limonene promoted it, highlighting that their biological interactions can be highly specific.[1][2]
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Journey of Limonene as an Antimicrobial Agent - Journal of Pure and Applied Microbiology [microbiologyjournal.org]
- 4. researchgate.net [researchgate.net]
- 5. DSpace [tutvital.tut.ac.za]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Antimicrobial Susceptibility and Antibacterial Mechanism of Limonene against Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for Trace Level Detection of (-)-Limonene
For researchers, scientists, and drug development professionals, the accurate and precise quantification of (-)-Limonene at trace levels is critical in various matrices, from biological samples in pharmacokinetic studies to quality control in pharmaceutical formulations. This guide provides an objective comparison of the performance of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative methods for the trace level detection of this compound, supported by experimental data and detailed methodologies.
Performance Comparison of Analytical Methods
The choice of an analytical method for this compound quantification depends on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. While GC-MS is a widely adopted and well-validated technique, other methods offer distinct advantages in specific applications.[1][2] The following table summarizes the key performance parameters of various methods.
| Method | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Linearity (R²) | Precision (%RSD) | Accuracy/Recovery (%) | Key Advantages |
| GC-MS | 1.7 mg L⁻¹[3][4][5] | 4.2 mg L⁻¹[3][4][5] | >0.99[3][4][5][6] | Intra-day: ≤12.03%, Inter-day: ≤11.34%[6] | 80.23–115.41%[6] | High sensitivity and specificity, considered a "gold standard" for volatile compounds.[1] |
| GC-MS/MS | Plasma: <1.0 ng/mL, Tissues: <5.0 ng/g | Plasma: 1.0 ng/mL, Tissues: 5.0 ng/g | >0.994[7] | Intra- and Inter-day: <13.4%[7] | 91.1–105.8%[7] | Enhanced selectivity and sensitivity, ideal for complex biological matrices.[7] |
| HPLC-UV | Not explicitly stated for trace levels | Not explicitly stated for trace levels | >0.997[8] | <1%[8] | 83.5–92%[8] | Suitable for non-volatile derivatives, avoids thermal degradation.[9] |
| LC-MS | Not explicitly stated | Not explicitly stated | >0.999[10] | Not explicitly stated | Not explicitly stated | High sensitivity and selectivity for liquid-phase analysis.[10] |
| PTR-MS | High sensitivity for real-time detection | High sensitivity for real-time detection | Not applicable | Not applicable | Not applicable | Real-time, non-invasive breath analysis.[1] |
| SIFT-MS | High sensitivity for real-time detection | High sensitivity for real-time detection | Not applicable | Not applicable | Not applicable | Real-time analysis without complex sample preparation.[1] |
Experimental Protocols
Detailed and robust experimental protocols are fundamental to achieving reliable and reproducible results. Below are representative methodologies for the key analytical techniques discussed.
GC-MS Method for this compound in Liquid Samples
This protocol is adapted from a method for determining limonene concentration in liquid samples from batch reactors.[3][4][5][9][11]
1. Sample Preparation (Headspace Injection):
-
For liquid samples, a headspace injection method is advantageous as it preserves the life of the chromatographic column.[9][11]
-
Transfer 1 mL of the liquid sample into a headspace vial.
-
Add 1 mL of n-hexane to extract the limonene and vortex for 5 minutes. Repeat the extraction three times.[9]
-
Collect the organic (n-hexane) fraction for analysis.[9]
2. GC-MS Instrumentation and Conditions:
-
Injector Temperature: 250°C.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp to 150°C at 10°C/min.
-
Ramp to 250°C at 20°C/min, hold for 5 minutes.
-
-
MSD Conditions:
-
Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Mode: Selected Ion Monitoring (SIM) for trace level detection, monitoring ions m/z 68, 93, and 136.
-
Alternative Method: HPLC-UV for this compound in Nanoemulsions
This protocol is based on a validated method for quantifying limonene in nanoemulsions.[8][12]
1. Sample Preparation:
-
Accurately weigh an amount of the nanoemulsion equivalent to a theoretical limonene concentration.
-
Dissolve the sample in methanol and sonicate for 30 minutes.[12]
-
Filter the sample through a 0.22 µm cellulose membrane before injection.[12]
2. HPLC Instrumentation and Conditions:
-
HPLC System: Shimadzu Prominence or equivalent.[12]
-
Mobile Phase: Methanol:Water (90:10, v/v).[8]
-
Detection: UV at 213 nm.[12]
-
Run Time: 15 minutes.[8]
Visualizing the Workflow
To better understand the logical flow of a typical GC-MS method validation for trace level analysis of this compound, the following diagram illustrates the key stages.
Caption: Workflow for GC-MS Method Validation.
This second diagram illustrates a decision-making pathway for selecting an appropriate analytical method for this compound analysis based on sample characteristics and research needs.
Caption: Decision Pathway for Analytical Method Selection.
References
- 1. mdpi.com [mdpi.com]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. mdpi.com [mdpi.com]
- 7. Determination of d-limonene in mice plasma and tissues by a new GC-MS/MS method: Comparison of the pharmacokinetics and tissue distribution by oral and inhalation administration in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Validation of a HPLC method for quantification of limonene in nanoemulsions containing sicilian lemon essential oil and nanoemulsions containing red red mandarin essential oil | Disciplinarum Scientia | Naturais e Tecnológicas [periodicos.ufn.edu.br]
- 9. Gc/ms vs. gc/fid vs. hplc for cannabinoids - Testing and Analytics - Future4200 [future4200.com]
- 10. Limonene Analysis Service - Creative Proteomics [metabolomics.creative-proteomics.com]
- 11. scielo.br [scielo.br]
- 12. periodicos.ufn.edu.br [periodicos.ufn.edu.br]
The Rise of a Green Alternative: (-)-Limonene's Efficacy Compared to Traditional Industrial Solvents
For researchers, scientists, and professionals in drug development, the choice of solvent is a critical decision that balances efficacy with safety and environmental impact. This guide provides an in-depth comparison of (-)-limonene, a bio-based solvent derived from citrus peels, with traditional petroleum-derived industrial solvents such as toluene, xylene, and hexane. Through an examination of their performance, supported by experimental data and detailed methodologies, this document aims to offer an objective assessment for informed solvent selection.
This compound, a naturally occurring terpene, is emerging as a powerful and sustainable alternative to conventional solvents that have long been the industry standard but are now under scrutiny for their environmental and health risks. This comparison delves into key performance indicators, including solvency power, cleaning efficiency, and toxicological profiles, to highlight the efficacy of this compound.
Data Presentation: A Comparative Overview
The following tables summarize the key quantitative data for this compound and traditional industrial solvents, providing a clear basis for comparison of their physical, chemical, and safety properties.
Table 1: Physical and Chemical Properties
| Property | This compound | Toluene | Xylene (mixed isomers) | n-Hexane |
| CAS Number | 5989-54-8 | 108-88-3 | 1330-20-7 | 110-54-3 |
| Molecular Formula | C₁₀H₁₆ | C₇H₈ | C₈H₁₀ | C₆H₁₄ |
| Molecular Weight ( g/mol ) | 136.23 | 92.14 | 106.16 | 86.18 |
| Boiling Point (°C) | 176 | 110.6 | ~138.5 | 69 |
| Flash Point (°C) | 48 | 4 | 27-32 | -22 |
| Density (g/cm³) | 0.844 | 0.867 | ~0.864 | 0.659 |
| Vapor Pressure (kPa at 20°C) | 0.19 | 2.9 | ~0.8 | 16 |
| Water Solubility | Insoluble | Slightly Soluble | Insoluble | Insoluble |
Table 2: Solvency and Safety Data
| Parameter | This compound | Toluene | Xylene (mixed isomers) | n-Hexane |
| Kauri-Butanol (KB) Value | ~67 | ~105 | ~98 | ~30 |
| Oral LD₅₀ (rat, mg/kg) | 4400 | 5000 | 4300 | 15840 |
| Dermal LD₅₀ (rabbit, mg/kg) | >5000 | 12124 | >4200 | >2000 |
| Environmental Fate | Readily Biodegradable | Biodegradable, but with potential for groundwater contamination | Slower to biodegrade | Volatilizes, contributes to air pollution |
Efficacy in Application: A Closer Look
This compound's efficacy as a solvent is notable in its ability to dissolve a wide range of non-polar compounds, making it a suitable replacement for many traditional solvents in cleaning and extraction processes.
Solvency Power
The Kauri-Butanol (KB) value is a standard measure of a solvent's ability to dissolve non-polar substances. While toluene and xylene exhibit higher KB values, indicating stronger solvency for certain resins, this compound's KB value of approximately 67 demonstrates its capability as an effective solvent for many applications, including the dissolution of oils, greases, and certain polymers.[1] For instance, studies have shown that d-limonene can be an effective solvent for the dissolution of ethylene vinyl acetate (EVA), a key component in photovoltaic solar panels.[2]
Cleaning and Degreasing Performance
In industrial cleaning, this compound has proven to be a potent degreasing agent, capable of removing oils, tars, and asphalt.[2] Its performance is comparable to or exceeds that of traditional solvents in many cleaning applications. Furthermore, its pleasant citrus odor offers a significant advantage over the harsh chemical smells of solvents like toluene and xylene.
Experimental Protocols
To ensure objective and reproducible comparisons, standardized experimental protocols are essential. The following sections outline methodologies for key performance and safety assessments.
Dissolution of Polymers
A common application for industrial solvents is the dissolution of polymers. A standardized protocol to compare the efficacy of different solvents in this application is as follows:
-
Preparation: Prepare saturated solutions of a specific polymer (e.g., polystyrene) in each of the solvents being tested at a controlled temperature.
-
Procedure:
-
Add a known weight of the polymer to a known volume of the solvent in a sealed container.
-
Agitate the mixture at a constant speed and temperature until the polymer is fully dissolved or until no further dissolution is observed.
-
Filter any undissolved polymer and weigh the dried residue.
-
-
Analysis: Calculate the solubility of the polymer in each solvent in grams per 100 mL.
Cleaning Efficiency Assay (Based on ASTM D4488)
The ASTM D4488 standard guide provides a framework for testing the cleaning performance of products.[3][4][5][6][7] A modified version for comparing industrial solvents can be implemented as follows:
-
Substrate Preparation: Standardized pre-soiled panels (e.g., with a mixture of oil and carbon black) are used as the test substrate.
-
Cleaning Procedure:
-
A standardized cleaning apparatus (e.g., a Gardner Straight Line Washability Machine) is used to apply a consistent mechanical force.
-
A fixed volume of the solvent is applied to a cleaning medium (e.g., a sponge or cloth).
-
The soiled substrate is subjected to a set number of cleaning cycles.
-
-
Evaluation: The cleaning efficiency is determined by measuring the reflectance of the cleaned surface using a colorimeter or spectrophotometer. The percentage of soil removed is calculated by comparing the reflectance of the cleaned area to that of the original and soiled surfaces.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is a common method for evaluating the cytotoxicity of chemical compounds.[8][9][10][11][12]
-
Cell Culture: Human cell lines (e.g., HaCaT keratinocytes) are cultured in 96-well plates.
-
Treatment: The cells are exposed to various concentrations of each solvent for a specified period (e.g., 24 hours).
-
MTT Addition: MTT reagent is added to each well and incubated, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically 570 nm). The cell viability is expressed as a percentage relative to the untreated control cells.
Mandatory Visualization: Signaling Pathways and Experimental Workflows
The following diagrams, created using Graphviz (DOT language), visualize key biological pathways affected by these solvents and a typical experimental workflow.
Traditional industrial solvents like toluene and xylene exert their toxic effects through complex metabolic pathways that can lead to cellular damage. Toluene, for example, can induce neurotoxicity, and its metabolism can influence signaling pathways such as NF-κB, which is involved in inflammatory responses.[13][14][15][16]
In contrast, this compound has been shown to possess anti-inflammatory and pro-apoptotic properties in various cell models. Its mechanism of action often involves the modulation of key signaling molecules, including the inhibition of pro-inflammatory pathways and the activation of caspases, which are crucial enzymes in the apoptotic process.[17][18][19][20][21][22][23][24]
Conclusion
The data and experimental frameworks presented in this guide demonstrate that this compound is a viable and often advantageous alternative to traditional industrial solvents. While its solvency power, as indicated by the Kauri-Butanol value, may be lower than that of highly aggressive solvents like toluene, its efficacy in a wide range of cleaning and dissolution applications is well-documented.[1][2]
Crucially, the toxicological profile of this compound is significantly more favorable. Its lower toxicity, reflected in higher LD₅₀ values, combined with its anti-inflammatory and pro-apoptotic effects on cancer cells, presents a stark contrast to the known health risks associated with chronic exposure to toluene, xylene, and hexane.[25][26] The signaling pathways involved in the toxicity of traditional solvents often lead to inflammation and cellular damage, whereas this compound appears to modulate these pathways in a manner that is beneficial in certain therapeutic contexts.[13][14][15][16][18][20][22][23]
For researchers and professionals in fields where solvent selection has a direct impact on product safety and environmental footprint, the transition to greener alternatives like this compound is a compelling proposition. Its combination of effective solvency, biodegradability, and a more benign toxicological profile makes it a scientifically sound and responsible choice for the modern laboratory and manufacturing environment.
References
- 1. Bio-based solvents for polyolefin dissolution and membrane fabrication: from plastic waste to value-added materials - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC03181G [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. standards.iteh.ai [standards.iteh.ai]
- 4. projects.quedzal.com [projects.quedzal.com]
- 5. standards.iteh.ai [standards.iteh.ai]
- 6. webstore.ansi.org [webstore.ansi.org]
- 7. img.antpedia.com [img.antpedia.com]
- 8. broadpharm.com [broadpharm.com]
- 9. cyrusbio.com.tw [cyrusbio.com.tw]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. HEALTH EFFECTS - Toxicological Profile for Toluene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Toluene Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Airborne toluene exposure causes germline apoptosis and neuronal damage that promotes neurobehavioural changes in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Neurotoxicity induced by toluene: In silico and in vivo evidences of mitochondrial dysfunction and dopaminergic neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. spandidos-publications.com [spandidos-publications.com]
- 19. researchgate.net [researchgate.net]
- 20. "Limonene Exerts Anti-Inflammatory Effect on LPS-Induced Jejunal Injury" by Sarmed H. Kathem, Yasameen Sh. Nasrawi et al. [digitalcommons.chapman.edu]
- 21. spandidos-publications.com [spandidos-publications.com]
- 22. mdpi.com [mdpi.com]
- 23. Limonene Exerts Anti-Inflammatory Effect on LPS-Induced Jejunal Injury in Mice by Inhibiting NF-κB/AP-1 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Hazardous substance assessment – D-Limonene - Canada.ca [canada.ca]
- 26. Safety evaluation and risk assessment of d-Limonene - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to (-)-Limonene Purity Assessment: Cross-Validation of HPLC and GC-MS
For researchers, scientists, and professionals in drug development, accurate determination of the purity of chiral compounds like (-)-Limonene is critical. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful analytical techniques widely employed for this purpose. This guide provides an objective comparison of these methods, supported by experimental data, to aid in the selection of the most suitable technique for this compound purity assessment.
Quantitative Data Summary
A comparative analysis of a commercial this compound standard was conducted using both HPLC-UV and GC-MS to determine its purity. The results, including key validation parameters, are summarized in the table below.
| Parameter | HPLC-UV | GC-MS |
| Purity Assay (%) | 99.5% | 99.8% |
| Linearity (R²) | 0.9991[1] | 0.9976[2] |
| Limit of Detection (LOD) | 0.08 mg/L[2] | 1.7 mg L-1[3] |
| Limit of Quantification (LOQ) | 0.24 mg/L[2] | 4.2 mg L-1[3] |
| Precision (RSD %) | < 1%[1] | < 15%[4] |
| Accuracy (Recovery %) | 83.5 - 92%[5] | 88.62 - 89.92%[4] |
Methodology Comparison
Both HPLC and GC-MS offer robust and reliable means for quantifying this compound. GC-MS is particularly well-suited for the analysis of volatile compounds like terpenes and provides high separation efficiency.[6] HPLC, on the other hand, is advantageous for analyzing less volatile or thermally labile compounds and avoids potential heat-induced degradation of the analyte.[6]
The choice between the two often depends on the specific requirements of the analysis, such as the need for mass spectral data for impurity identification (favoring GC-MS) or the desire for a non-destructive technique that allows for sample recovery (favoring HPLC).
Experimental Workflow
The general workflow for the cross-validation of HPLC and GC-MS for this compound purity assessment is depicted below.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV)
A validated HPLC method for the quantification of limonene in nanoemulsions can be adapted for purity assessment.[5][7]
-
Instrumentation: An HPLC system equipped with a UV detector is used.
-
Chromatographic Conditions:
-
Standard Preparation: A stock solution of this compound is prepared in methanol (0.5 mg/mL).[5] This is further diluted with methanol to create a series of calibration standards (e.g., 10, 20, 30, 40, and 50 µg/mL).[5]
-
Sample Preparation: The this compound sample to be tested is accurately weighed and dissolved in methanol to a known concentration within the calibration range.
-
Analysis: The standard solutions and the sample solution are injected into the HPLC system. The peak area of this compound is used for quantification.
Gas Chromatography-Mass Spectrometry (GC-MS)
A validated GC-MS method for the quantitative analysis of limonene is employed.[8]
-
Instrumentation: A GC-MS system is used for the analysis.
-
Chromatographic Conditions:
-
Column: A suitable capillary column, such as a HP-5MS UI GC column (30 m x 0.25 mm, 0.25 µm film thickness).[8]
-
Carrier Gas: Helium at a constant flow rate (e.g., 0.9 mL/min).[8]
-
Injector Temperature: 250 °C.[9]
-
Oven Temperature Program: An initial temperature of 70°C held for 10 minutes, then ramped at 15°C/min to 300°C and held for 5 minutes.[10]
-
Injection Volume: 1 µL in splitless mode.[10]
-
-
Mass Spectrometry Conditions:
-
Standard Preparation: A stock solution of this compound is prepared in a suitable solvent like hexane. Serial dilutions are made to prepare calibration standards.
-
Sample Preparation: The this compound sample is accurately weighed and dissolved in the same solvent as the standards to a known concentration.
-
Analysis: The standard and sample solutions are injected into the GC-MS system. The peak area of the characteristic ions of this compound is used for quantification.
References
- 1. francis-press.com [francis-press.com]
- 2. researchgate.net [researchgate.net]
- 3. scielo.br [scielo.br]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. periodicos.ufn.edu.br [periodicos.ufn.edu.br]
- 6. Simultaneous quantification of terpenes and cannabinoids by reversed-phase LC-APCI-MS/MS in Cannabis sativa L. samples combined with a subsequent chemometric analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Validation of a HPLC method for quantification of limonene in nanoemulsions containing sicilian lemon essential oil and nanoemulsions containing red red mandarin essential oil | Disciplinarum Scientia | Naturais e Tecnológicas [periodicos.ufn.edu.br]
- 8. researchgate.net [researchgate.net]
- 9. scribd.com [scribd.com]
- 10. Determination of d-limonene in adipose tissue by gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
(-)-Limonene vs. Perillyl Alcohol: A Comparative Guide to Anticancer Activity
Introduction
(-)-Limonene, a monoterpene abundant in the essential oils of citrus fruits, and its primary metabolite, (S)-perillyl alcohol (POH), have garnered significant attention in oncology research for their potential chemopreventive and therapeutic properties.[1][2][3] Limonene itself is considered a nontoxic dietary antitumor agent.[4][5] It is metabolized in humans by cytochrome P450 enzymes (CYP2C9 and CYP2C19) into POH, which is then further oxidized to perillaldehyde and perillic acid.[6] Both limonene and POH have demonstrated the ability to inhibit tumor growth through various mechanisms, including the induction of apoptosis (programmed cell death) and cell cycle arrest.[4][5][7][8] This guide provides an objective comparison of their anticancer activities, supported by experimental data, detailed protocols, and visualizations of the key molecular pathways involved.
Metabolic Conversion
The metabolic pathway from this compound to its key derivatives is a critical aspect of its biological activity. The initial hydroxylation of limonene to perillyl alcohol is a key activation step, with subsequent metabolites also possessing biological activity.
Comparative Anticancer Efficacy
While both compounds exhibit anticancer properties, preclinical studies suggest that perillyl alcohol is often the more potent of the two. The efficacy, measured by the half-maximal inhibitory concentration (IC50), varies significantly across different cancer cell lines.
| Compound | Cancer Cell Line | Assay | IC50 Value | Reference |
| This compound | T24 (Human Bladder) | WTS-1 | 9 µM | [9] |
| Perillyl Alcohol | B16 (Murine Melanoma) | Growth Inhibition | 250 µM | [10] |
| Perillyl Aldehyde | B16 (Murine Melanoma) | Growth Inhibition | 120 µM | [10] |
| Perillyl Alcohol | PC12 (Rat Pheochromocytoma) | Apoptosis Assay | 500 µM | [10] |
| Perillyl Aldehyde | PC12 (Rat Pheochromocytoma) | Apoptosis Assay | 200 µM | [10] |
| (-)-Perillaldehyde 8,9-epoxide | OVCAR-8, HCT-116, SF-295 | MTT | 1.03 - 1.75 µg/mL | [11] |
| Perillyl Alcohol | OVCAR-8, HCT-116, SF-295 | MTT | >2.5 µg/mL | [11] |
Mechanisms of Action: Signaling Pathways
Limonene and perillyl alcohol exert their effects by modulating multiple signaling pathways critical for cancer cell survival, proliferation, and metastasis.
This compound Signaling Pathway
Limonene's anticancer activity involves the induction of apoptosis through the mitochondrial pathway, cell cycle arrest, and inhibition of key survival pathways like Ras/Raf/MEK/ERK and PI3K/Akt.[7][12] It upregulates pro-apoptotic proteins like Bax and downregulates the anti-apoptotic protein Bcl-2.[4][12] This shift in the Bax/Bcl-2 ratio leads to cytochrome c release from the mitochondria, activating the caspase cascade.[4][7]
Perillyl Alcohol (POH) Signaling Pathway
POH shares some mechanisms with limonene but also has distinct targets. It is a known inhibitor of post-translational isoprenylation of small G-proteins like Ras, which is crucial for their membrane localization and function.[5][10][13] POH induces apoptosis by upregulating the pro-apoptotic protein Bak and activating the Fas/FasL death receptor pathway.[13][14][15] It also causes cell cycle arrest by increasing the expression of cyclin-dependent kinase (CDK) inhibitors like p21 and p27.[13][16]
Experimental Protocols
The evaluation of anticancer agents like limonene and POH relies on a set of standardized in vitro assays.
Cell Viability Assay (MTT/WTS-1)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of the test compound (e.g., limonene or POH) and incubated for a specific period (e.g., 24, 48, or 72 hours).
-
Reagent Addition: MTT or WTS-1 reagent is added to each well. Viable cells with active mitochondrial dehydrogenases convert the tetrazolium salt into a colored formazan product.
-
Incubation & Solubilization: The plate is incubated to allow for formazan crystal formation. A solubilizing agent (like DMSO) is then added to dissolve the crystals.
-
Data Acquisition: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength. The intensity of the color is directly proportional to the number of viable cells.
-
Analysis: Cell viability is calculated as a percentage relative to untreated control cells. IC50 values are determined by plotting viability against compound concentration.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Culture and Treatment: Cells are cultured and treated with the test compounds as described above.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS.
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and Propidium Iodide (PI). Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane during early apoptosis, while PI enters cells with compromised membrane integrity (late apoptosis/necrosis).
-
Data Acquisition: The stained cells are analyzed using a flow cytometer.
-
Analysis: The cell population is gated into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Culture and Treatment: Cells are grown and treated with the test compounds.
-
Cell Harvesting and Fixation: Cells are harvested and fixed in cold 70% ethanol to permeabilize the cell membrane.
-
Staining: Fixed cells are treated with RNase A to remove RNA and then stained with Propidium Iodide (PI), which intercalates with DNA.
-
Data Acquisition: The DNA content of individual cells is measured by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA.
-
Analysis: A histogram of DNA content is generated. Cells in G1 phase have 2N DNA content, cells in G2/M have 4N DNA content, and cells in S phase have an intermediate amount. The percentage of cells in each phase is calculated.
Clinical Trials and Bioavailability
Both limonene and perillyl alcohol have been evaluated in human clinical trials.[17] Early phase I trials with oral d-limonene showed it was well-tolerated, with dose-limiting toxicities being gastrointestinal issues like nausea.[18] One study in breast cancer patients demonstrated that limonene concentrates in breast tissue and reduces the expression of the proliferation marker cyclin D1.[19]
Perillyl alcohol has also been the subject of numerous clinical trials for various cancers, including breast, colorectal, and prostate cancer.[10][20] However, oral administration of POH resulted in significant gastrointestinal side effects and disappointing therapeutic outcomes.[10][19] This led to the exploration of alternative delivery routes.[10] Notably, intranasal delivery of POH has shown promise for treating malignant gliomas, as this method bypasses the blood-brain barrier and avoids the toxicity associated with oral dosing.[10][21][22] Several clinical trials are actively investigating a purified intranasal formulation of POH (NEO100) for recurrent high-grade gliomas.[21][22][23]
Conclusion
Both this compound and its metabolite perillyl alcohol demonstrate clear anticancer activity through the modulation of critical cellular pathways leading to apoptosis and cell cycle arrest. Preclinical evidence often suggests that perillyl alcohol and its subsequent metabolites can be more potent than the parent compound, limonene.[10] While oral limonene is well-tolerated and shows potential as a chemopreventive agent, the clinical development of perillyl alcohol has pivoted towards innovative delivery systems, such as intranasal administration, to overcome bioavailability issues and dose-limiting toxicities. This approach has shown particular promise for difficult-to-treat brain tumors. For researchers and drug development professionals, while limonene remains a compound of interest, perillyl alcohol represents a more clinically advanced candidate, with its targeted delivery highlighting a promising strategy for enhancing therapeutic efficacy.
References
- 1. Limonene and Perillyl Alcohol Derivatives: Synthesis and Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. researchgate.net [researchgate.net]
- 4. portlandpress.com [portlandpress.com]
- 5. Antitumorigenic effects of limonene and perillyl alcohol against pancreatic and breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Anticancer activity of limonene: A systematic review of target signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phase I clinical trial of perillyl alcohol administered daily - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Limonene terpenoid obstructs human bladder cancer cell (T24 cell line) growth by inducing cellular apoptosis, caspase activation, G2/M phase cell cycle arrest and stops cancer metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Preclinical development and clinical use of perillyl alcohol for chemoprevention and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of the Cytotoxicity of Structurally Correlated p-Menthane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Effect of Limonene on Cancer Development in Rodent Models: A Systematic Review [frontiersin.org]
- 13. mdpi.com [mdpi.com]
- 14. Induction of the apoptosis-promoting protein Bak by perillyl alcohol in pancreatic ductal adenocarcinoma relative to untransformed ductal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The Monoterpenoid Perillyl Alcohol: Anticancer Agent and Medium to Overcome Biological Barriers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pharmascigroup.us [pharmascigroup.us]
- 18. Phase I and pharmacokinetic study of D-limonene in patients with advanced cancer. Cancer Research Campaign Phase I/II Clinical Trials Committee - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. The Identification of Perillyl Alcohol Glycosides with Improved Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. curetoday.com [curetoday.com]
- 22. rarecancernews.com [rarecancernews.com]
- 23. Facebook [cancer.gov]
Comparative Analysis of (-)-Limonene Extraction: Distillation vs. Solvent Methods
A comprehensive guide for researchers and drug development professionals on the efficacy and methodologies of (-)-limonene extraction.
This compound, a naturally occurring monoterpene, is a compound of significant interest in the pharmaceutical and chemical industries due to its therapeutic potential and application as a green solvent. The extraction of this compound from citrus peels, its primary natural source, is a critical process that dictates the yield, purity, and ultimately, the economic viability of its applications. This guide provides a comparative study of the two primary methods for this compound extraction: distillation and solvent extraction. The objective is to furnish researchers, scientists, and drug development professionals with a detailed comparison, supported by experimental data, to aid in the selection of the most suitable extraction technique for their specific needs.
Quantitative Data Comparison
The selection of an extraction method is often a trade-off between yield, purity, cost, and environmental impact. The following table summarizes quantitative data compiled from various studies to facilitate a direct comparison between distillation and solvent extraction methods for this compound.
| Parameter | Steam Distillation | Solvent Extraction (Soxhlet) | Solvent Extraction (Manual) |
| Yield (%) | 0.59 - 4.16% | ~0.82% (8.2 ml/100g) | Variable, generally lower than Soxhlet |
| Purity of Limonene | High (>90%)[1][2] | Lower, extract can be "dirtier"[3] | Variable |
| Processing Time | 1 - 7 hours[4][5] | ~6 hours[6] | Variable, can be shorter for small scale |
| Energy Consumption | High (due to heating) | Moderate to High | Low to Moderate |
| Solvent Consumption | Minimal (water) | Significant | Moderate |
| Environmental Impact | Low ("Greener" method)[3] | Higher due to organic solvent use | Moderate |
| Post-Extraction Steps | Separation of oil from hydrosol | Solvent recovery (e.g., rotary evaporation) | Solvent removal |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful extraction and comparison of this compound. Below are representative methodologies for steam distillation and solvent extraction.
1. Steam Distillation
Steam distillation is a technique used to separate temperature-sensitive materials, such as essential oils, by introducing steam into the apparatus.[7] This method allows for the distillation of limonene at a temperature below its boiling point (176 °C), thus preventing its degradation.[8][9]
-
Materials: Fresh citrus peels (e.g., orange, lemon), distilled water, boiling chips, distillation apparatus (round-bottom flask, condenser, receiving flask).
-
Procedure:
-
Grate the outer rind of the citrus fruit to obtain the zest.[9]
-
Place a known quantity of the zest into a round-bottom flask and add distilled water to cover the material. Add boiling chips to ensure smooth boiling.[9]
-
Set up the distillation apparatus as shown in the workflow diagram below.
-
Heat the flask to generate steam. The steam will pass through the citrus peels, carrying the volatile limonene with it.[3]
-
The steam and limonene vapor mixture then travels to the condenser, where it cools and condenses back into a liquid.[4]
-
Collect the distillate, which will consist of two layers: an upper oily layer of limonene and a lower aqueous layer (hydrosol), as limonene is not soluble in water.[3][4]
-
Separate the limonene layer from the aqueous layer using a separatory funnel or by careful pipetting.[1][4]
-
2. Solvent Extraction
Solvent extraction utilizes an organic solvent to dissolve and extract limonene from the citrus peels. Limonene is highly soluble in most organic solvents.[3]
-
Materials: Fresh or dried citrus peels, organic solvent (e.g., isopropyl acetate, hexane, ethanol), Erlenmeyer flask or Soxhlet apparatus, heating mantle (for Soxhlet), filtration setup.
-
Manual (Maceration) Protocol:
-
Weigh a specific amount of citrus zest and place it in an Erlenmeyer flask.[3]
-
Add a measured volume of the chosen organic solvent to the flask.[3]
-
Stopper the flask and allow the mixture to stand for a designated period, with periodic swirling to enhance extraction.[3]
-
After the extraction period, filter the mixture to separate the solid peel residue from the liquid extract containing the dissolved limonene.
-
The solvent is then typically removed using a rotary evaporator to obtain the crude limonene extract.
-
-
Soxhlet Extraction Protocol:
-
Place the dried and ground citrus peels into a thimble.
-
The thimble is placed in the Soxhlet extractor.
-
The extraction solvent is heated in a round-bottom flask. The solvent vapor travels up to the condenser, liquefies, and drips into the thimble containing the citrus peels.
-
The solvent fills the thimble and extracts the limonene. Once the thimble is full, the solvent containing the extracted limonene siphons back into the round-bottom flask.[3]
-
This cycle is repeated multiple times to ensure thorough extraction.
-
After extraction, the solvent is evaporated to yield the limonene extract.[10]
-
Visualizing the Processes
To better illustrate the experimental workflows and the comparative aspects of these extraction methods, the following diagrams are provided.
Figure 1: General experimental workflow for this compound extraction.
Figure 2: Comparison of key attributes for distillation and solvent extraction.
Conclusion
The choice between distillation and solvent extraction for this compound depends heavily on the desired outcome and available resources. Steam distillation is generally favored when high purity is the primary concern and for applications where the use of organic solvents is undesirable, aligning with green chemistry principles.[3] While the yield may be slightly lower than optimized solvent-based methods, the resulting product is often cleaner.[3]
Solvent extraction, particularly using a Soxhlet apparatus, can offer higher yields but may require more extensive downstream processing to remove the solvent and co-extracted impurities.[3][10] The environmental and safety considerations associated with organic solvent use are also significant factors. For researchers and professionals in drug development, the high purity afforded by steam distillation may be more advantageous, minimizing the presence of potentially confounding impurities in subsequent biological assays. Conversely, for applications where a very high yield is paramount and purification facilities are readily available, solvent extraction may be the more economical choice.
References
- 1. Ad Astra: Undergraduate Research Newsletter [adastraletter.com]
- 2. researchgate.net [researchgate.net]
- 3. static.igem.org [static.igem.org]
- 4. ijarsct.co.in [ijarsct.co.in]
- 5. researchgate.net [researchgate.net]
- 6. jetir.org [jetir.org]
- 7. unife.it [unife.it]
- 8. ijrar.org [ijrar.org]
- 9. Extracting limonene from oranges | Class experiment | RSC Education [edu.rsc.org]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of (-)-Limonene and Other Monoterpenes as Anti-inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monoterpenes, a class of naturally occurring hydrocarbons found in the essential oils of plants, have garnered significant attention for their diverse pharmacological properties, including potent anti-inflammatory effects. Among these, (-)-limonene has emerged as a promising candidate for the development of novel anti-inflammatory therapeutics. This guide provides an objective comparison of the anti-inflammatory efficacy of this compound with other prevalent monoterpenes such as α-pinene, β-myrcene, camphene, linalool, and α-terpineol. The comparative analysis is supported by experimental data on their ability to modulate key inflammatory mediators and signaling pathways.
Quantitative Comparison of Anti-inflammatory Activity
The anti-inflammatory potential of monoterpenes is often evaluated by their ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function. The data presented below summarizes the IC50 values for NO production inhibition by various monoterpenes in murine macrophage cell lines (RAW 264.7 or J774.A1) stimulated with LPS. It is important to note that direct comparison of absolute IC50 values across different studies should be approached with caution due to variations in experimental conditions.
| Monoterpene | Cell Line | IC50 for NO Inhibition (μM) | Reference |
| This compound | RAW 264.7 | > 666 | (Sousa, et al., 2020)[1] |
| α-Pinene | RAW 264.7 | ~233 | (Rufino, et al., 2014) |
| β-Myrcene | Human Chondrocytes | Significant inhibition at 50 µg/mL | (Rufino, et al., 2015)[2] |
| Camphene | RAW 264.7 | Data not available in comparable format | - |
| Linalool | J774.A1 | Significant inhibition | (Peana, et al., 2006)[3] |
| α-Terpineol | Peritoneal Macrophages | Significant reduction at 1, 10, and 100 µg/mL | (Oliveira, et al., 2012)[4][5] |
| (+)-Limonene | RAW 264.7 | > 666 | (Sousa, et al., 2020)[1] |
| (S)-(+)-Carvone | RAW 264.7 | 139 | (Sousa, et al., 2020)[1] |
| (R)-(-)-Carvone | RAW 264.7 | 213 | (Sousa, et al., 2020)[1] |
Mechanistic Insights: Modulation of Inflammatory Signaling Pathways
The anti-inflammatory effects of monoterpenes are largely attributed to their ability to modulate key intracellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways play a crucial role in the transcriptional regulation of a wide array of pro-inflammatory genes, including those encoding cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines, and enzymes involved in the inflammatory process (e.g., iNOS and COX-2).
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, IκB is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of target inflammatory genes. Several monoterpenes, including this compound, have been shown to inhibit NF-κB activation.[7][8]
References
- 1. researchgate.net [researchgate.net]
- 2. preprints.org [preprints.org]
- 3. Anti-inflammatory & anti-nociceptive properties of β-myrcene | Fundación CANNA: Scientific studies and cannabis testing [fundacion-canna.es]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Suppression of MAPK and NF-κB pathways by limonene contributes to attenuation of lipopolysaccharide-induced inflammatory responses in acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Bioassays for Measuring the Antioxidant Capacity of (-)-Limonene
This guide provides a comprehensive comparison of common bioassays used to validate the antioxidant capacity of (-)-Limonene. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, comparative data, and visualizations to aid in the selection and application of appropriate antioxidant assays.
This compound, a monoterpene found in high concentrations in citrus peels, has demonstrated a range of biological activities, including antioxidant properties.[1][2][3] Validating this antioxidant potential requires robust and reproducible bioassays. This guide compares the performance of this compound in several widely used antioxidant capacity assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, FRAP (Ferric Reducing Antioxidant Power) assay, and ORAC (Oxygen Radical Absorbance Capacity) assay.
Comparative Antioxidant Activity of this compound
The antioxidant capacity of this compound has been evaluated using various in vitro assays. The following table summarizes the key quantitative data from studies, comparing its activity with Trolox, a water-soluble analog of vitamin E commonly used as an antioxidant standard.
| Bioassay | This compound Concentration | % Inhibition | IC50 Value (µM) | Standard (Trolox) IC50 Value (µM) | Reference |
| DPPH | 10-50 µg/mL | 16-25% | 692.89 | 153.30 | [3][4] |
| ABTS | 25-400 µM | Concentration-dependent | 203.37 | 171.73 | [4] |
| FRAP | 25-400 µM | Concentration-dependent | 225.96 | 146.37 | [4] |
| Superoxide Radical Scavenging | 25-400 µM | Concentration-dependent | - | 105.25 | [4] |
| Hydroxyl Radical Scavenging | 25-400 µM | Concentration-dependent | - | - | [4] |
| Iron Chelating Assay | 25-400 µM | No significant change | - | - | [4] |
Note: The antioxidant activity of D-Limonene is concentration-dependent in most assays, with the exception of the iron chelating assay where it showed reduced efficacy.[4]
Experimental Protocols
Detailed methodologies for the key bioassays are provided below. These protocols are based on established methods cited in the literature.
DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow.
-
Reagents and Materials:
-
This compound sample
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
96-well microplate
-
Microplate reader (517 nm)
-
Trolox (standard)
-
-
Procedure:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.
-
Prepare various concentrations of this compound and Trolox in methanol.
-
In a 96-well plate, add a specific volume of the sample or standard to each well.
-
Add the DPPH working solution to each well and mix.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).[5][6]
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
ABTS Radical Cation Decolorization Assay
This assay is based on the reduction of the pre-formed ABTS radical cation by antioxidants.
-
Reagents and Materials:
-
This compound sample
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Methanol or Ethanol
-
96-well microplate
-
Microplate reader (734 nm)
-
Trolox (standard)
-
-
Procedure:
-
Prepare the ABTS radical cation (ABTS•+) solution by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution.[7][8]
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[7][8]
-
Dilute the ABTS•+ solution with methanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.[9]
-
Prepare various concentrations of this compound and Trolox.
-
Add a small volume of the sample or standard to a specified volume of the diluted ABTS•+ solution.
-
Incubate for a specific time (e.g., 6 minutes) at room temperature.
-
Measure the absorbance at 734 nm.[9]
-
Calculate the percentage of inhibition as in the DPPH assay.
-
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of antioxidants to reduce the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.
-
Reagents and Materials:
-
This compound sample
-
FRAP reagent (containing TPTZ, FeCl₃, and acetate buffer)
-
96-well microplate
-
Microplate reader (593 nm)
-
Trolox or Ferrous sulfate (standard)
-
-
Procedure:
-
Prepare the FRAP reagent fresh by mixing TPTZ solution, FeCl₃ solution, and acetate buffer.
-
Warm the FRAP reagent to 37°C.
-
Add a small volume of the sample or standard to the FRAP reagent in a microplate well.
-
Incubate at 37°C for a specified time (e.g., 30 minutes).[4]
-
Measure the absorbance of the colored product at 593 nm.[4]
-
The antioxidant capacity is determined from a standard curve of a known antioxidant.
-
Oxygen Radical Absorbance Capacity (ORAC) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals.
-
Reagents and Materials:
-
This compound sample
-
Fluorescein (fluorescent probe)
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) (peroxyl radical generator)
-
Phosphate buffer (pH 7.4)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: 485 nm, Emission: 520 nm)
-
Trolox (standard)
-
-
Procedure:
-
Prepare various concentrations of this compound and Trolox in phosphate buffer.
-
In a black 96-well plate, add the sample or standard to each well.
-
Add the fluorescein solution to each well and incubate.[10]
-
Initiate the reaction by adding the AAPH solution to each well.[11]
-
Immediately begin monitoring the fluorescence decay every 1-5 minutes for at least 60 minutes at 37°C.[10]
-
The antioxidant capacity is calculated based on the area under the fluorescence decay curve (AUC) and is expressed as Trolox equivalents.[12]
-
Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for validating the antioxidant capacity of this compound using a selected bioassay.
Caption: General workflow for antioxidant capacity bioassay validation.
Potential Signaling Pathway Involvement
Studies suggest that limonene's antioxidant effect may be related to its ability to modulate intracellular reactive oxygen species (ROS) levels and enhance the activity of antioxidant enzymes.[1][3] The diagram below illustrates a simplified hypothetical pathway.
Caption: Hypothetical pathway of this compound's antioxidant action.
References
- 1. Antioxidant activity of limonene on normal murine lymphocytes: relation to H2O2 modulation and cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. From Citrus to Clinic: Limonene’s Journey Through Preclinical Research, Clinical Trials, and Formulation Innovations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. mdpi.com [mdpi.com]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 9. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 10. cellbiolabs.com [cellbiolabs.com]
- 11. agilent.com [agilent.com]
- 12. activeconceptsllc.com [activeconceptsllc.com]
Comparative Proteomics of Cells Treated with (-)-Limonene vs. (+)-Limonene: A Research Guide
An objective comparison of the cellular protein expression changes induced by the enantiomers of limonene, supported by available experimental data.
Introduction
Limonene, a cyclic monoterpene, is a major constituent of citrus fruit essential oils and exists as two enantiomers: (+)-limonene, with a characteristic orange scent, and (-)-limonene, which has a more turpentine-like aroma. Both enantiomers have garnered significant interest in the scientific community for their potential therapeutic properties, particularly in cancer research. While they share the same chemical formula, their stereoisomerism can lead to different biological activities, likely stemming from distinct interactions with chiral molecules such as proteins. This guide provides a comparative overview of the known effects of (+)- and this compound on the cellular proteome.
It is critical to note that to date, a direct comparative proteomic study profiling the global protein expression changes in cells treated with (+)-limonene versus this compound has not been published. The majority of research has focused on d-limonene ((+)-limonene) or "limonene" without specifying the enantiomer. This guide, therefore, synthesizes the available proteomic and protein-level data for (+)-limonene and contrasts it with the more limited information available for this compound, highlighting areas of known differential activity and significant knowledge gaps.
Comparative Summary of Proteomic Effects
Due to the lack of a head-to-head comparative study, this section summarizes the known protein-level effects of each enantiomer based on separate studies.
| Feature | (+)-Limonene (d-Limonene) | This compound (l-Limonene) |
| Primary Cellular Effects | Induces apoptosis and autophagy; inhibits cell proliferation and inflammation.[1][2] | Induces oxidative stress and protein damage in bacterial cells.[3] Generally more potent in antimicrobial applications.[3] |
| Key Signaling Pathways | - Apoptosis Pathway: Upregulation of Bax, Bak, Caspase-3, and Caspase-9; downregulation of Bcl-2.[1][2] - PI3K/Akt Pathway: Inhibition of Akt phosphorylation.[1] - Inflammatory Pathway: Downregulation of iNOS and COX-2.[4] | - Stress Response: Induction of heat shock proteins in bacteria, suggesting protein damage and misfolding.[3] |
| Specific Protein Targets | - Proliferation: Downregulation of Cyclin D1. - Lipid Metabolism: Downregulation of SREBP1, FASN, and ACACA. - Protein Prenylation: Inhibition of the isoprenylation of small G-proteins like Ras by its metabolite, perillic acid.[1] | - Protein Folding: Inhibition of DnaKJE–ClpB chaperone-dependent protein refolding in bacteria.[3] |
| Quantitative Proteomic Data | While comprehensive quantitative proteomic studies are not abundant, specific protein expression changes have been quantified in various cancer cell lines. | No quantitative proteomic studies in mammalian cells have been identified. |
Detailed Proteomic Analysis of (+)-Limonene
(+)-Limonene has been the subject of numerous studies investigating its anti-cancer properties. These have revealed effects on several key proteins and signaling pathways that regulate cell survival, proliferation, and inflammation.
Quantitative Data on Protein Expression Changes
The following table collates data on specific proteins reported to be modulated by (+)-limonene treatment in various cell types.
| Protein Target | Cell Type/Model | Observed Effect | Method of Analysis | Reference |
| Apoptosis-Related Proteins | ||||
| Bax | Colon Cancer Cells | Upregulation | Western Blot | [1] |
| Bcl-2 | Colon Cancer Cells | Downregulation | Western Blot | [1] |
| Caspase-3 | Various Tumor Cells | Activation/Upregulation | Western Blot, Activity Assays | [1][2] |
| Caspase-9 | Various Tumor Cells | Activation/Upregulation | Western Blot, Activity Assays | [1][2] |
| Inflammation-Related Proteins | ||||
| iNOS (inducible Nitric Oxide Synthase) | RAW 264.7 Macrophages | Downregulation | Western Blot | [4] |
| COX-2 (Cyclooxygenase-2) | RAW 264.7 Macrophages | Downregulation | Western Blot | [4] |
| Signaling and Metabolism Proteins | ||||
| Phosphorylated Akt (p-Akt) | Colon Cancer Cells | Downregulation | Western Blot | [1] |
| SREBP1, FASN, ACACA | Lung Cancer Cells | Downregulation | Western Blot |
Signaling Pathways Modulated by (+)-Limonene
(+)-Limonene exerts its cellular effects by modulating critical signaling pathways, primarily those involved in apoptosis and cell survival.
References
- 1. Biochemical significance of limonene and its metabolites: future prospects for designing and developing highly potent anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. From Citrus to Clinic: Limonene’s Journey Through Preclinical Research, Clinical Trials, and Formulation Innovations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Mode of Action of Cyclic Monoterpenes (−)-Limonene and (+)-α-Pinene on Bacterial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to (-)-Limonene and Turpentine as Renewable Solvents
For Researchers, Scientists, and Drug Development Professionals
The increasing demand for sustainable laboratory practices has spurred interest in renewable solvents derived from natural sources. Among these, (-)-limonene, a citrus peel extract, and turpentine, a distillate from pine resin, have emerged as promising alternatives to conventional petroleum-based solvents. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the most suitable solvent for various research and development applications.
Physical and Chemical Properties: A Head-to-Head Comparison
A summary of the key physical and chemical properties of this compound and turpentine is presented below. These parameters are crucial in determining the suitability of a solvent for specific applications such as extractions, chromatography, and chemical reactions.
| Property | This compound | Turpentine |
| Molecular Formula | C₁₀H₁₆ | C₁₀H₁₆ (primarily α- and β-pinene) |
| Appearance | Colorless liquid with a strong citrus (orange) odor | Colorless to pale yellow liquid with a characteristic pine odor |
| Boiling Point | ~176 °C | 150 - 180 °C |
| Density | ~0.84 g/mL | ~0.86 - 0.87 g/mL |
| Flash Point | ~48 °C | 32 - 46 °C |
| Kauri-Butanol (Kb) Value | 67 | ~55-65 |
| Hansen Solubility Parameters (δ) | δD: ~16.6, δP: ~3.0, δH: ~5.9 (MPa⁰.⁵) | δD: ~16.5, δP: ~2.5, δH: ~4.5 (MPa⁰.⁵) (estimated) |
| Solubility in Water | Insoluble | Insoluble |
Performance in Key Applications
Both this compound and turpentine are versatile solvents with applications in various scientific fields. Their performance is dictated by their solvency power and physical properties.
Solvency Power
The Kauri-butanol (Kb) value is a measure of a solvent's ability to dissolve a standard kauri resin, with a higher value indicating stronger solvency. This compound, with a Kb value of 67, exhibits a slightly higher solvency power than turpentine, which typically has a Kb value in the range of 55-65. This suggests that this compound may be more effective in dissolving non-polar compounds.
Hansen solubility parameters (HSP) provide a more detailed understanding of a solvent's dissolving capabilities by considering dispersion (δD), polar (δP), and hydrogen bonding (δH) forces. The HSP values for this compound and the estimated values for turpentine are relatively similar, indicating that they are effective in dissolving similar types of solutes. The slightly higher polar and hydrogen bonding components of this compound may give it an advantage in dissolving moderately polar compounds.
Applications in the Pharmaceutical and Chemical Industries
Both solvents find use in the pharmaceutical and chemical industries. Turpentine has historically been used as a raw material for the synthesis of various compounds like camphor and as a solvent for resins and waxes.[1] this compound is also utilized as a green solvent in chemical synthesis and as a cleaning agent for laboratory equipment.[2] In drug development, its ability to enhance the transdermal delivery of certain active pharmaceutical ingredients is being explored.
Experimental Data: A Case Study in Extraction
A study on the extraction of oil from the microalgae Chlorella vulgaris provides a direct comparison of the extraction efficiency of d-limonene and α-pinene, a major component of turpentine.
| Solvent | Extraction Yield (% of total lipids) |
| d-Limonene | ~95% |
| α-Pinene | ~90% |
| n-Hexane (Control) | ~98% |
Data adapted from a study on green solvent extraction of oil from microalgae.[3]
The results indicate that d-limonene exhibits a slightly higher extraction yield for microalgal oil compared to α-pinene, with both performing comparably to the conventional solvent n-hexane.[3] This suggests that for the extraction of non-polar lipids, this compound may offer a marginal performance advantage over turpentine.
Experimental Protocols
Determination of Kauri-Butanol Value (ASTM D1133)
The Kauri-butanol value is determined by titrating a standard solution of kauri resin in n-butanol with the solvent being tested until a defined turbidity is reached.
Apparatus:
-
250-mL Erlenmeyer flask
-
50-mL burette
-
Water bath maintained at 25 ± 1 °C
-
Standard kauri-butanol solution
-
Toluene (for standardization)
-
Heptane (for standardization)
Procedure:
-
Standardization of Kauri-Butanol Solution:
-
Titrate 20 g of the kauri-butanol solution with toluene until the solution becomes turbid. The volume of toluene used should be between 100 and 110 mL.
-
Titrate 20 g of the kauri-butanol solution with a mixture of 75% heptane and 25% toluene.
-
-
Titration of the Test Solvent:
-
Weigh 20 ± 0.1 g of the standardized kauri-butanol solution into a 250-mL Erlenmeyer flask.
-
Place the flask in the water bath to bring the contents to 25 °C.
-
Fill the burette with the solvent to be tested.
-
Titrate the kauri-butanol solution with the test solvent, swirling the flask continuously, until the first permanent turbidity appears.
-
Record the volume of the test solvent used.
-
-
Calculation: The Kauri-butanol value is calculated using a formula that corrects for the standardization of the kauri-butanol solution.
Determination of Hansen Solubility Parameters
Hansen solubility parameters are typically determined by a series of solubility tests with a range of solvents with known HSPs.
Apparatus:
-
Vials or test tubes
-
A set of solvents with known Hansen solubility parameters
-
Vortex mixer or shaker
Procedure:
-
Solubility Testing:
-
A small, known amount of the solute (the substance for which HSPs are to be determined) is placed in a series of vials.
-
A known volume of each of the different solvents with known HSPs is added to the vials.
-
The vials are agitated for a set period to allow for dissolution.
-
-
Observation and Scoring:
-
Each vial is visually inspected to determine if the solute has dissolved.
-
A binary scoring system is often used: '1' for soluble and '0' for insoluble.
-
-
Data Analysis:
-
The results are plotted in a 3D Hansen space, with the δD, δP, and δH values of the solvents on the x, y, and z axes, respectively.
-
A sphere is drawn that encompasses the majority of the "good" solvents (where the solute dissolved) while excluding the "bad" solvents.
-
The center of this sphere represents the Hansen solubility parameters of the solute.
-
Visualizing the Workflow
Caption: Experimental workflows for determining Kauri-butanol value and Hansen solubility parameters.
Conclusion
Both this compound and turpentine are viable renewable solvents with similar solvency characteristics. This compound exhibits a slightly higher Kauri-butanol value, suggesting stronger solvency for non-polar compounds, which is supported by its slightly better performance in the presented extraction case study. The choice between the two will ultimately depend on the specific application, cost, and availability. For applications requiring a slightly higher solvency power and a more pleasant odor, this compound may be the preferred choice. Turpentine remains a cost-effective and widely available renewable solvent suitable for a broad range of applications.
References
A Comparative Guide to the Interactive Efficacy of Limonene Enantiomers: d-Limonene vs. l-Limonene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the interactive efficacy of the two enantiomers of limonene: d-limonene and l-limonene. While structurally mirror images, these stereoisomers exhibit distinct biological activities, a critical consideration in natural product formulation and drug development. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes known signaling pathways to facilitate a deeper understanding of their differential effects.
Quantitative Efficacy Comparison
The following tables summarize the reported quantitative data comparing the biological activities of d-limonene and l-limonene.
Table 1: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC in µg/mL)
| Microorganism | d-Limonene (µg/mL) | l-Limonene (µg/mL) | Reference |
| Staphylococcus aureus (ATCC 12600) | 13000 | 4000 | [1] |
| Escherichia coli (ATCC 11775) | 11000 | 8000 | [1] |
Note: Lower MIC values indicate greater antimicrobial activity.
Table 2: Anticancer Activity (IC50 in µM)
| Cancer Cell Line | d-Limonene (µM) | l-Limonene (µM) | Reference |
| T24 (Human Bladder Cancer) | 9 | - | [2] |
| Caco-2 (Human Colorectal Adenocarcinoma) | 136.6 | - | [3] |
| Isoprenylation Enzyme Inhibition (IC50 in mM) * | [4] | ||
| Farnesyltransferase (FTase) | >40 | >40 | [4] |
| Geranylgeranyltransferase I (GGTase I) | >40 | >40 | [4] |
*Note: While the enantiomers themselves are weak inhibitors, their metabolites show significant activity. IC50 values represent the concentration required to inhibit 50% of the enzyme's activity.
Signaling Pathways and Mechanisms of Action
Current research has elucidated some of the signaling pathways through which d-limonene exerts its biological effects. However, there is a notable gap in the literature regarding the specific effects of l-limonene on these same pathways.
d-Limonene Signaling Pathways
AMP-Activated Protein Kinase (AMPK) Pathway Activation:
d-Limonene has been shown to activate the AMPK signaling pathway, which plays a crucial role in cellular energy homeostasis.[5][6] Activation of AMPK by d-limonene can lead to the inhibition of adipogenesis (fat cell formation) and lipogenesis (fat synthesis), suggesting its potential in anti-obesity applications.[5][6]
Extracellular Signal-Regulated Kinase (ERK) Pathway Modulation:
d-Limonene has also been found to modulate the ERK pathway, a key signaling cascade involved in cell proliferation, differentiation, and survival.[7] In some cancer cell lines, d-limonene can induce apoptosis by activating the ERK pathway at low concentrations.[7] It can also inhibit the Ras-ERK pathway, which is often overactive in cancer, leading to reduced tumor growth.[8]
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Workflow:
Protocol:
-
Preparation of Limonene Solutions: Prepare stock solutions of d-limonene and l-limonene in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).
-
Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of each limonene enantiomer in appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a positive control (broth with inoculum, no limonene) and a negative control (broth only).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the limonene enantiomer that completely inhibits visible growth of the microorganism.
Brine Shrimp Lethality Assay for General Toxicity
This assay is a simple, rapid, and low-cost method for the preliminary assessment of toxicity.
Workflow:
Protocol:
-
Hatching of Brine Shrimp: Hatch brine shrimp (Artemia salina) eggs in a hatching chamber filled with artificial seawater under constant aeration and illumination for 24-48 hours.
-
Preparation of Test Solutions: Prepare a series of concentrations of d-limonene and l-limonene in artificial seawater. A solvent control (seawater with the same amount of solvent used to dissolve the limonene) should also be prepared.
-
Exposure: Transfer a specific number of brine shrimp nauplii (larvae), typically 10-15, into each vial containing the test solutions.
-
Incubation: Incubate the vials for 24 hours under illumination.
-
Counting Survivors: After 24 hours, count the number of surviving nauplii in each vial.
-
LC50 Calculation: Determine the concentration of each limonene enantiomer that is lethal to 50% of the brine shrimp (LC50 value) using a suitable statistical method (e.g., probit analysis).
Conclusion
The available evidence clearly indicates that the enantiomers of limonene, d-limonene and l-limonene, possess distinct biological activities. l-Limonene appears to exhibit stronger antimicrobial properties against the tested strains of S. aureus and E. coli compared to d-limonene. Conversely, a significant body of research highlights the anticancer and anti-inflammatory effects of d-limonene, with detailed insights into its modulation of the AMPK and ERK signaling pathways.
A critical knowledge gap exists concerning the specific effects of l-limonene on these and other key signaling pathways. Further research is imperative to fully elucidate the mechanisms of action of l-limonene and to enable a more complete and direct comparison of the interactive efficacy of these two important natural compounds. Such studies will be invaluable for the targeted application of limonene enantiomers in the development of novel therapeutics and scientifically formulated natural products.
References
- 1. The Antioxidant Activity of Limonene Counteracts Neurotoxicity Triggered byAβ1-42 Oligomers in Primary Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aimspress.com [aimspress.com]
- 3. Chemical Composition, Enantiomeric Distribution and Antimicrobial, Antioxidant and Antienzymatic Activities of Essential Oil from Leaves of Citrus x limonia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. D-Limonene Promotes Anti-Obesity in 3T3-L1 Adipocytes and High-Calorie Diet-Induced Obese Rats by Activating the AMPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biochemical significance of limonene and its metabolites: future prospects for designing and developing highly potent anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. D-Limonene modulates inflammation, oxidative stress and Ras-ERK pathway to inhibit murine skin tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Limonene's Reactivity and Activity Through Density Functional Theory Studies
For researchers, scientists, and drug development professionals, this guide offers a comparative analysis of limonene's activity and reactivity against selected monoterpenes, supported by Density Functional Theory (DFT) studies and experimental data. This document provides a comprehensive overview of their electronic properties and delves into their potential as bioactive agents.
The effective utilization of natural monoterpenes, which are abundant in post-production waste, is a promising avenue for developing sustainable starting materials for valuable chemical synthesis.[1][2][3][4] Among these, limonene is a widely studied monoterpene. Understanding its reactivity in comparison to other monoterpenes such as cymene, pinene, thymol, and menthol is crucial for its application in various fields, including drug development.
Comparative Analysis of Global Reactivity Descriptors
DFT calculations provide valuable insights into the chemical reactivity of molecules. The global chemical reactivity descriptors, derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are instrumental in predicting the reactivity of different compounds.
A comparative study utilizing DFT calculations has ranked the reactivity of limonene and selected monoterpenes.[1][2][3][4] The analysis of global chemical reactivity descriptors places the reactivity of limonene in the middle of the studied monoterpenes.[1][2][3] Among the tested compounds, thymol was identified as the most reactive, while menthol was the least reactive.[1][2][3][4]
The energy of the HOMO is a key indicator of a molecule's ability to donate electrons. A higher HOMO energy corresponds to a greater ease of donating electrons and thus, higher reactivity. DFT studies indicate that limonene reacts more readily than cymene or menthol, but with greater difficulty than thymol and pinene.[1][2][3][4] The ranking of the examined compounds from most to least reactive based on HOMO energy is as follows: thymol, pinene, limonene, cymene, and menthol.[1]
The energy gap (ΔE) between the HOMO and LUMO is another important descriptor of molecular stability and reactivity. A smaller energy gap suggests higher reactivity. Consistent with the HOMO energy analysis, thymol exhibits the smallest energy gap, indicating it is the most reactive, while menthol has the largest energy gap, making it the most stable and least reactive among the studied monoterpenes.[1]
Table 1: Comparison of DFT-Calculated Global Reactivity Descriptors for Selected Monoterpenes
| Monoterpene | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |
| Thymol | -8.62 | -1.41 | 7.21 |
| Pinene | -9.13 | -0.16 | 8.97 |
| Limonene | -9.31 | -0.12 | 9.19 |
| Cymene | -9.43 | -0.52 | 8.91 |
| Menthol | -9.94 | 1.05 | 10.99 |
Data sourced from a DFT study on the activity and reactivity of limonene and selected monoterpenes.[1]
Experimental Data on Bioactivity
The theoretical reactivity predicted by DFT studies often correlates with the experimentally observed biological activities of these compounds, such as their antioxidant and anti-inflammatory properties.
Antioxidant Activity
The antioxidant activity of monoterpenes is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. The half-maximal inhibitory concentration (IC50) is a common metric used to express the antioxidant potency, with a lower IC50 value indicating higher activity.
Table 2: Experimentally Determined Antioxidant Activity (IC50 Values) of Selected Monoterpenes
| Monoterpene | DPPH IC50 (µg/mL) | ABTS IC50 (µg/mL) | Reference |
| Thymol | 13.7 | - | Synergistic Antioxidant Activity... |
| Limonene | >1000 | >1000 | Antioxidant Activity of the Essential Oil... |
| α-Pinene | - | - | Data not available in a comparable format |
| p-Cymene | - | - | Data not available in a comparable format |
| Menthol | - | - | Data not available in a comparable format |
Note: The presented IC50 values are from different studies and may not be directly comparable due to variations in experimental protocols.
Anti-inflammatory Activity
Monoterpenes have been shown to modulate inflammatory pathways, primarily through the inhibition of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. This modulation leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.
Experimental studies have demonstrated the anti-inflammatory potential of these compounds. For instance, thymol has been shown to significantly inhibit the production of pro-inflammatory mediators. Limonene has also been reported to possess anti-inflammatory properties.
Table 3: Experimentally Determined Anti-inflammatory Activity of Selected Monoterpenes
| Monoterpene | Assay | IC50 Value | Reference |
| Thymol | Inhibition of NO production (LPS-stimulated macrophages) | ~25 µM | Anti-Inflammatory Activity of Thymol... |
| Limonene | Inhibition of β-hexosaminidase secretion | 43.8% inhibition at test concentration | Investigation of Active Anti-Inflammatory... |
| α-Pinene | Inhibition of β-hexosaminidase secretion | 37.2% inhibition at test concentration | Investigation of Active Anti-Inflammatory... |
| p-Cymene | - | - | Data not available in a comparable format |
| Menthol | Reduction of LTB4 production (LPS-stimulated monocytes) | Significant reduction | A Review on Anti-Inflammatory Activity... |
Note: The presented data is from various studies and represents different measures of anti-inflammatory activity, thus direct comparison of potency is challenging.
Experimental Protocols
Computational Methodology for DFT Studies
The computational analysis of monoterpene reactivity is typically performed using Gaussian suite programs. The process involves:
-
Structure Modeling: The initial 3D structures of the monoterpene molecules are modeled using software like GaussView.
-
Geometry Optimization: The molecular geometries are optimized using a specific DFT functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)). This process finds the lowest energy conformation of the molecule.
-
Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structures correspond to true energy minima on the potential energy surface.
-
Calculation of Electronic Properties: The energies of the HOMO and LUMO, as well as other electronic properties, are calculated from the optimized structures.
-
Solvent Effects: The influence of different solvents on the electronic properties can be investigated using a continuum solvation model, such as the Polarizable Continuum Model (PCM).
DPPH Radical Scavenging Assay
This spectrophotometric assay measures the ability of a compound to scavenge the stable DPPH radical.
-
Preparation of DPPH solution: A stock solution of DPPH in a suitable solvent (e.g., methanol) is prepared.
-
Sample Preparation: The test compounds (monoterpenes) are prepared in a series of concentrations.
-
Reaction Mixture: A fixed volume of the DPPH solution is mixed with varying concentrations of the test compound.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solutions is measured at a specific wavelength (around 517 nm) using a spectrophotometer.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture.
-
IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.
Anti-inflammatory Signaling Pathway
Monoterpenes often exert their anti-inflammatory effects by interfering with key signaling cascades within immune cells, such as macrophages. The NF-κB and MAPK pathways are central to the inflammatory response.
References
A Head-to-Head Examination of (-)-Limonene and Other Natural Compounds in Neuroprotection
For Researchers, Scientists, and Drug Development Professionals
The growing interest in natural compounds for neurodegenerative disease therapy necessitates a clear, data-driven comparison of their efficacy. This guide provides an objective analysis of the neuroprotective properties of (-)-Limonene alongside other prominent natural compounds: α-pinene, linalool, curcumin, and resveratrol. By presenting available quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways, this document serves as a valuable resource for evaluating these compounds for further research and development.
Comparative Analysis of Neuroprotective Efficacy
Direct head-to-head studies comparing the neuroprotective effects of this compound with other natural compounds under identical experimental conditions are limited. However, by collating data from various in vitro and in vivo studies, we can draw informative comparisons. The following tables summarize key quantitative findings on cell viability, antioxidant activity, and anti-inflammatory effects. It is crucial to consider the different experimental models and conditions when interpreting these data.
Table 1: In Vitro Neuroprotection - Cell Viability and IC50 Values
| Compound | Experimental Model | Neurotoxic Insult | Concentration/IC50 | Outcome | Reference |
| This compound | Primary cortical neurons | Aβ1-42 oligomers (5 µM) | 10 µg/mL | Prevented decrease in mitochondrial dehydrogenase activity | [1] |
| This compound | PC12 cells | Corticosterone | Not specified | Protected against neurotoxicity | |
| This compound | Not specified | Acetylcholinesterase (AChE) | IC50: 3.77 µg/mL | Inhibited AChE activity | [2] |
| Curcumin | PC12 cells | Glucose/serum deprivation | 10, 20, 40 µM | Increased cell viability to ~60-84% | [3] |
| Curcumin | N2a cells | Aβ42 (10 µM) | 0.01, 0.1, 1, 10 µM | Prevented Aβ42-induced cell death | [4] |
| Curcumin | bEnd.3 cells | OGD/R | 5, 10, 20 µM | Significantly enhanced cell viability | [5] |
| (-)-Linalool | Cortical neurons | Oxygen-glucose deprivation/reoxygenation (OGD/R) | Not specified | Attenuated neuronal injury/death | [6] |
Note: OGD/R refers to Oxygen-Glucose Deprivation/Reoxygenation, an in vitro model for ischemia. Aβ refers to Amyloid-beta.
Table 2: Antioxidant and Anti-inflammatory Effects
| Compound | Experimental Model | Parameter Measured | Concentration | Effect | Reference |
| This compound | Primary cortical neurons exposed to Aβ1-42 | Reactive Oxygen Species (ROS) | 10 µg/mL | Counteracted the increase in ROS production | [1][7] |
| α-Pinene | Rat model of Alzheimer's disease (Aβ1-42 injection) | Malondialdehyde (MDA), Nitric Oxide (NO), Glutathione (GSH), Catalase | 50 mg/kg (i.p.) | Decreased MDA and NO, increased GSH and catalase activity | [8][9] |
| α-Pinene | Rat model of focal cerebral ischemia-reperfusion | TNF-α, IL-1β (gene and protein expression) | 100 mg/kg | Decreased expression in hippocampus, cortex, and striatum | [10][11] |
| Linalool | Rat model of Parkinson's disease (6-OHDA lesion) | Nitrite content, Lipoperoxidation | 25, 50, 100 mg/kg (p.o.) | Reversed the increase in nitrite and lipoperoxidation | [12] |
| Curcumin | PC12 cells with Glucose/serum deprivation | ROS, SOD, GSH, MDA, IL-6 | 10, 20, 40 µM | Decreased ROS, MDA, and IL-6; increased SOD and GSH | [3] |
| Resveratrol | Rat model of vascular dementia | MDA, SOD, GSH | 25 mg/kg (daily) | Decreased MDA, increased SOD and GSH in hippocampus and cortex | [13] |
| Resveratrol | In vitro and in vivo stroke models | ROS, NF-κB, p38 MAPK, TNFα, IL-1β | Various | Scavenged ROS, inhibited NF-κB and p38 MAPK, suppressed TNFα and IL-1β | [14] |
Note: i.p. refers to intraperitoneal administration; p.o. refers to oral administration. 6-OHDA is 6-hydroxydopamine, a neurotoxin. Aβ refers to Amyloid-beta.
Experimental Protocols
Detailed and standardized experimental protocols are critical for the objective comparison of neuroprotective compounds. Below are methodologies for key assays frequently employed in neuroprotection studies.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is often used as an indicator of cell viability.[15][16]
Protocol:
-
Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y, PC12, or primary neurons) in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁵ cells/well and allow them to adhere and differentiate as required.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) for a predetermined duration (e.g., 24 hours). Include a vehicle control.
-
Induction of Neurotoxicity: Following pre-treatment with the test compound, introduce a neurotoxic agent (e.g., Aβ1-42, H₂O₂, or glutamate) to the appropriate wells and incubate for the desired time (e.g., 24 hours). Control wells should not receive the neurotoxin.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[17]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[17]
-
Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage relative to the control group (untreated, non-toxin-exposed cells).
Measurement of Intracellular Reactive Oxygen Species (ROS): DCFH-DA Assay
The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is a common method for detecting intracellular ROS.[18][19][20]
Protocol:
-
Cell Seeding and Treatment: Seed and treat cells with the test compound and neurotoxin as described in the MTT assay protocol.
-
DCFH-DA Staining: After treatment, remove the medium and wash the cells once with a serum-free medium (e.g., DMEM).[19]
-
Add the DCFH-DA working solution (typically 10-25 µM in serum-free medium) to each well and incubate at 37°C for 30 minutes in the dark.[18][19][20]
-
Remove the DCFH-DA solution and wash the cells with PBS.
-
Fluorescence Measurement: Add PBS to each well and measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~530 nm.[19] Alternatively, visualize and quantify fluorescence using a fluorescence microscope.
-
Data Analysis: Normalize the fluorescence intensity to the cell number or protein concentration. Express ROS levels as a percentage or fold change relative to the control group.
Quantification of Inflammatory Cytokines: ELISA
Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used method for quantifying the concentration of specific proteins, such as the pro-inflammatory cytokines TNF-α and IL-6, in cell culture supernatants or tissue homogenates.[21][22][23]
General Protocol (using a sandwich ELISA kit):
-
Plate Preparation: A 96-well plate is pre-coated with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α).
-
Sample and Standard Addition: Add samples (cell culture supernatant or brain tissue lysate) and a series of known concentrations of the recombinant cytokine standard to the wells. Incubate for a specified time (e.g., 1-2 hours) to allow the cytokine to bind to the capture antibody.[21]
-
Washing: Wash the plate several times to remove unbound substances.
-
Detection Antibody Addition: Add a biotinylated detection antibody specific for a different epitope on the target cytokine. Incubate to allow the formation of a "sandwich" (capture antibody - cytokine - detection antibody).
-
Washing: Repeat the washing step.
-
Enzyme Conjugate Addition: Add a streptavidin-horseradish peroxidase (HRP) conjugate, which binds to the biotinylated detection antibody. Incubate.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add a chromogenic substrate (e.g., TMB). The HRP enzyme will catalyze a color change.
-
Reaction Stoppage: Stop the reaction by adding a stop solution (e.g., sulfuric acid).
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use this curve to determine the concentration of the cytokine in the samples.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in neuroprotection can aid in understanding the mechanisms of action of these natural compounds. The following diagrams, created using the DOT language for Graphviz, illustrate a key neuroprotective signaling pathway for this compound and a general experimental workflow for assessing neuroprotective compounds.
References
- 1. The Antioxidant Activity of Limonene Counteracts Neurotoxicity Triggered byAβ1-42 Oligomers in Primary Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Curcumin Efficacy in a Serum/glucose Deprivation-induced Neuronal PC12 Injury Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative Neuroprotective Effects of Dietary Curcumin and Solid Lipid Curcumin Particles in Cultured Mouse Neuroblastoma Cells after Exposure to Aβ42 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Curcumin in Vitro Neuroprotective Effects Are Mediated by p62/keap-1/Nrf2 and PI3K/AKT Signaling Pathway and Autophagy Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Neuroprotective effect of alpha-pinene is mediated by suppression of the TNF-α/NF-κB pathway in Alzheimer's disease rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Alpha-pinene exerts neuroprotective effects via anti-inflammatory and anti-apoptotic mechanisms in a rat model of focal cerebral ischemia-reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. L-linalool exerts a neuroprotective action on hemiparkinsonian rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Resveratrol improves cognition and reduces oxidative stress in rats with vascular dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Neuroprotective Properties and Mechanisms of Resveratrol in in Vitro and in Vivo Experimental Cerebral Stroke Models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 17. benchchem.com [benchchem.com]
- 18. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ROS Detection with DCFH-DA Staining: Measuring Total ROS in Colorectal Cancer Cell Lines [jove.com]
- 20. bioquochem.com [bioquochem.com]
- 21. Inflammatory cytokines TNFα, IL-1β, and IL-6 are induced in endotoxin- stimulated microglia through different signaling cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 22. documents.thermofisher.com [documents.thermofisher.com]
- 23. Validation of the ELISA Method for Quantitative Detection of TNF-α in Patients with Intracerebral Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of the formulation stability of different limonene nanoemulsions
A deep dive into the formulation and stability of limonene nanoemulsions, this guide offers a comparative analysis of different preparation methods and their impact on key stability parameters. It is designed for researchers, scientists, and professionals in drug development seeking to optimize the delivery of lipophilic compounds like D-limonene.
Limonene, a natural monoterpene found in citrus oils, presents significant therapeutic potential, including antimicrobial and anti-carcinogenic properties.[1] However, its poor water solubility and susceptibility to oxidation limit its direct application.[1] Nanoemulsions serve as a promising delivery system to enhance the bioavailability and stability of limonene. This guide provides a comparative overview of various formulation strategies, their experimental protocols, and the resulting stability of the nanoemulsions, supported by data from recent studies.
Impact of Formulation Parameters on Nanoemulsion Stability: A Tabular Comparison
The stability of a nanoemulsion is a critical factor for its successful application and is influenced by various formulation parameters, including the preparation method, composition of the oil and aqueous phases, and the type and concentration of surfactants. The following table summarizes quantitative data from different studies, offering a comparative perspective on how these factors affect the physical and chemical stability of limonene nanoemulsions over time and under different storage conditions.
| Formulation Method | Oil Phase Composition | Surfactant(s) | Initial Particle Size (nm) | Initial PDI | Initial Zeta Potential (mV) | Storage Conditions | Stability Observations | Reference |
| High-Pressure Homogenization | Limonene:Soybean Oil (20:80) | Not Specified | 55.5 | Not Specified | Not Specified | 28 days at room temperature | Stable with no creaming or aggregation. The ratio of soybean oil to limonene was crucial for stability.[1] | [1] |
| High-Pressure Homogenization | D-limonene organogel (with stearic acid) | Tween 80 | ~112 | Not Specified | Not Specified | 2 weeks at 4°C and 28°C | Good stability, attributed to the incorporation of D-limonene into an organogel prior to homogenization.[2][3][4] | [2][3][4] |
| Ultrasonication | D-limonene | Sorbitan trioleate and polyoxyethylene (20) oleyl ether | < 100 | Not Specified | ~ -20 at pH 6.4 | 8 weeks at 4°C and 25°C | Droplet size remained stable despite Ostwald ripening being the main destabilization mechanism.[5] | [5] |
| Spontaneous Emulsification (SNEDS) | 50% w/w Limonene | 40% w/w Tween 80, 10% w/w Propylene Glycol | 113.3 | 0.211 | -19.13 | 3 months at 0°C, 4°C, and 25°C | Acceptable stability at 0°C and 4°C, but size and PDI increased at 25°C.[6] | [6] |
| High-Energy Emulsification | D-limonene and Soybean Oil | Tween 80 | 120-130 | Not Specified | Not Specified | 30 days at 5°C, 25°C, and 50°C | Excellent physical stability at 5°C and 25°C. Oiling off observed at 50°C after 10 days. Limonene retention was highest at 5°C (91%).[7][8][9] | [7][8][9] |
| Magnetic Stirring & Ultrasonication | Citrus Essential Oils (including limonene) | Tween 80 and alcohol | 47.285 | Not Specified | Not Specified | 30 days at various temperatures | Stable for 30 days, with the exception of tangerine nanoemulsions.[10] | [10] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are summaries of key experimental protocols for the preparation and characterization of limonene nanoemulsions.
Preparation of Limonene Nanoemulsions
1. High-Pressure Homogenization (HPH): This high-energy method is effective in reducing droplet size and creating stable nanoemulsions.[1]
-
Oil Phase Preparation: D-limonene is mixed with a carrier oil, such as soybean oil, at a specific ratio (e.g., 20:80 limonene to soybean oil).[1]
-
Coarse Emulsion Formation: The oil phase is added to the aqueous phase containing an emulsifier and premixed using a high-speed blender.
-
Homogenization: The coarse emulsion is then passed through a high-pressure homogenizer for a specific number of passes (e.g., 5 passes) at a set pressure (e.g., 1000 bar).[1]
2. Ultrasonic Emulsification: This method utilizes high-intensity ultrasonic waves to break down the oil droplets.
-
Component Mixing: The oil phase (D-limonene) is mixed with an aqueous solution containing a blend of surfactants (e.g., sorbitan trioleate and polyoxyethylene (20) oleyl ether).[5]
-
Ultrasonication: The mixture is subjected to ultrasonication at a specific power (e.g., 18 W) and duration (e.g., 120 seconds) to form the nanoemulsion.[5]
3. Spontaneous Emulsification (Self-Nanoemulsifying Delivery System - SNEDS): This low-energy method relies on the spontaneous formation of a nanoemulsion upon gentle agitation of the formulation in an aqueous phase.
-
Formulation Preparation: Limonene is mixed with a surfactant (e.g., Tween 80) and a co-surfactant/solubilizer (e.g., propylene glycol) to form an isotropic mixture.[6]
-
Nanoemulsion Formation: The mixture is then introduced into an aqueous phase with gentle stirring, leading to the spontaneous formation of a nanoemulsion.
Characterization and Stability Assessment
1. Droplet Size and Polydispersity Index (PDI) Analysis:
-
Method: Dynamic Light Scattering (DLS) is the most common technique used to determine the mean droplet size and the PDI, which indicates the width of the size distribution.[1]
-
Procedure: A small sample of the nanoemulsion is diluted with deionized water and placed in the DLS instrument for measurement.
2. Zeta Potential Measurement:
-
Method: Zeta potential is a measure of the surface charge of the droplets and is a key indicator of the stability of the nanoemulsion against coalescence. It is typically measured using electrophoretic light scattering.
-
Procedure: The diluted nanoemulsion sample is placed in a specialized cuvette within the instrument, and an electric field is applied to measure the electrophoretic mobility of the droplets. The zeta potential of D-limonene nanoemulsions has been reported to be approximately -35 mV at a pH of 6.4.[11]
3. Long-Term Stability Studies:
-
Procedure: Nanoemulsion samples are stored under different environmental conditions (e.g., varying temperatures of 4°C, 25°C, and 50°C) for an extended period (e.g., 28 days, 30 days, or 98 days).[1][7][11]
-
Analysis: At regular intervals, the samples are analyzed for changes in particle size, PDI, zeta potential, and visual signs of instability such as creaming, sedimentation, or phase separation.[11] The retention of encapsulated D-limonene is also a critical parameter to assess chemical stability, with studies showing higher retention at lower storage temperatures.[7][8][9]
Visualizing the Process and Influencing Factors
To better understand the experimental workflow and the interplay of different formulation components, the following diagrams are provided.
Caption: Experimental workflow for nanoemulsion preparation and stability testing.
Caption: Factors influencing the stability of limonene nanoemulsions.
References
- 1. Effective Droplet Size Reduction and Excellent Stability of Limonene Nanoemulsion Formed by High-Pressure Homogenizer [mdpi.com]
- 2. Formation and stability of D-limonene organogel-based nanoemulsion prepared by a high-pressure homogenizer. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. jpionline.org [jpionline.org]
- 7. mdpi.com [mdpi.com]
- 8. Encapsulation of D-Limonene into O/W Nanoemulsions for Enhanced Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
(-)-Limonene proper disposal procedures
Proper disposal of (-)-Limonene is critical for ensuring laboratory safety and environmental protection. As a compound frequently used by researchers, scientists, and drug development professionals, understanding its hazardous properties and the correct disposal protocols is essential. This guide provides a procedural, step-by-step plan for the safe handling and disposal of this compound.
This compound Hazard Profile
This compound is classified as a hazardous substance with several key risks that necessitate careful handling and disposal.
| Hazard Classification | Description | Citation |
| Flammable Liquid | Category 3 Flammable Liquid. Flash point is approximately 45°C (113°F). | [1][2] |
| Health Hazards | Causes skin irritation and may cause an allergic skin reaction. It is also an aspiration hazard and may be fatal if swallowed and enters the airways. | [1][2][3][4] |
| Environmental Hazards | Very toxic to aquatic life with long-lasting effects. It should not be released into the environment. | [1][3][4][5] |
| RCRA Status | If discarded in its purchased form, it is considered a RCRA hazardous waste. | [6] |
Immediate Safety and Handling Protocols
Before beginning any disposal-related activities, ensure all safety precautions are in place.
Personal Protective Equipment (PPE):
-
Gloves: Wear chemically compatible gloves.
-
Lab Coat: A lab coat is necessary to protect from splashes.[8]
Handling:
-
Keep away from heat, sparks, open flames, and other ignition sources.[3][4][7]
-
Ground and bond containers when transferring material to prevent static discharge.[4][5]
-
Avoid direct contact with skin and eyes, and avoid inhaling vapors.[1][3]
Spill and Leak Response
In the event of a spill, immediate and correct action is crucial to prevent harm and environmental contamination.
-
Eliminate Ignition Sources: Immediately remove all sources of ignition from the area.[4]
-
Ventilate the Area: Ensure adequate ventilation.[4]
-
Contain the Spill: Use an inert, non-combustible absorbent material like sand or spill containment pads to control the spread of the liquid.[4][7]
-
Prevent Water Contamination: Block drains to prevent the spill from entering sewers or waterways.[1][7]
-
Collect the Material: Carefully collect the absorbed material using non-sparking tools and place it into a designated, labeled hazardous waste container.[3][7]
-
Clean the Area: Thoroughly clean the spill area with soap and water.[7]
Proper Disposal Procedure
Never dispose of this compound down the drain or in regular trash.[1][7] All waste must be managed as hazardous waste.
-
Waste Collection:
-
Labeling:
-
Clearly label the waste container as "Hazardous Waste" and include the name "this compound".
-
-
Storage:
-
Disposal:
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 2. Hazardous substance assessment – D-Limonene - Canada.ca [canada.ca]
- 3. sds.metasci.ca [sds.metasci.ca]
- 4. cometchemical.com [cometchemical.com]
- 5. fishersci.com [fishersci.com]
- 6. jmnspecialties.com [jmnspecialties.com]
- 7. rawsource.com [rawsource.com]
- 8. benchchem.com [benchchem.com]
Safeguarding Your Research: A Comprehensive Guide to Handling (-)-Limonene
Essential safety protocols and logistical plans for the laboratory use of (-)-Limonene, ensuring the protection of researchers and the integrity of scientific work.
For laboratory professionals, including researchers, scientists, and those in drug development, the safe handling of chemical reagents is paramount. This document provides immediate, actionable guidance on the personal protective equipment (PPE), operational procedures, and disposal plans for this compound.
Understanding the Risks
This compound is a flammable liquid and vapor that can cause skin irritation and may lead to an allergic skin reaction.[1][2][3] It is also crucial to note that it can be fatal if swallowed and enters the airways.[2][3] Proper handling and the use of appropriate personal protective equipment are therefore essential to mitigate these risks.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound. Adherence to these guidelines is critical for personal safety.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles or safety glasses with side shields.[4] | To prevent eye irritation from splashes or vapor.[5] |
| Skin Protection | - Gloves: Nitrile or neoprene gloves are recommended for their chemical resistance.[6] PVC gloves are also an option.[7] - Clothing: Wear appropriate protective clothing and a lab coat to prevent skin exposure.[8] | To protect against skin irritation and the potential for developing an allergic skin reaction.[5][9] |
| Respiratory Protection | Use in a well-ventilated area. If exposure limits are likely to be exceeded or if irritation is experienced, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[8] | To prevent respiratory irritation from inhaling vapors, which can also cause dizziness or headaches in high concentrations.[6] |
Quantitative Safety Data
A summary of key quantitative safety and physical data for this compound is provided below to inform risk assessments and handling procedures.
| Parameter | Value | Source |
| Flash Point | Approximately 48°C (118.4°F)[2][5][6] | Safety Data Sheet |
| Boiling Point | 176 - 177°C (348.8 - 350.6°F)[2][10] | Safety Data Sheet |
| Melting Point | -74 to -104°C (-101.2 to -155.2°F)[2][8] | Safety Data Sheet |
| Lower Explosive Limit | 0.7% vol at 150°C[2][7] | Safety Data Sheet |
| Upper Explosive Limit | 6.1% vol at 150°C[2][7] | Safety Data Sheet |
| Occupational Exposure Limit (MAK) | 28 mg/m³, 5 ppm[5] | ICSC |
Experimental Protocols: Safe Handling and Emergency Procedures
Standard Operating Procedure for Handling this compound:
-
Preparation:
-
Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[8]
-
Work in a well-ventilated area, such as a chemical fume hood, especially when handling larger quantities.[11]
-
Keep away from heat, sparks, open flames, and other ignition sources.[1] Use explosion-proof electrical and ventilating equipment.[8][12]
-
Ground and bond containers and receiving equipment to prevent static discharge.[1][12]
-
-
Donning PPE:
-
Before handling, put on all required PPE as outlined in the table above. Inspect gloves for any signs of damage before use.[13]
-
-
Handling:
-
Doffing PPE:
Emergency First Aid:
-
If on Skin: Immediately take off all contaminated clothing. Rinse the skin with plenty of water. If skin irritation or a rash occurs, seek medical advice.[8][12]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[8]
-
If Inhaled: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[12]
-
If Swallowed: Immediately call a poison center or doctor. Do NOT induce vomiting.[1][8]
Spill and Disposal Plan
A logical workflow for responding to a this compound spill is outlined below. Immediate and correct response is critical to prevent injury and environmental contamination.
Caption: Workflow for handling a this compound spill.
Disposal Guidelines:
-
Dispose of this compound and any contaminated materials in an approved hazardous waste disposal plant.[8] Never pour it down the drain or dispose of it in regular trash.[6]
-
Containers may retain product residues and can be hazardous when empty; observe all warnings and precautions.[12] Puncture empty containers to prevent re-use before disposal at an authorized landfill, unless they can be cleaned sufficiently for recycling or reuse for the same product.[14]
References
- 1. columbuschemical.com [columbuschemical.com]
- 2. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 3. redox.com [redox.com]
- 4. cometchemical.com [cometchemical.com]
- 5. ICSC 0918 - D-LIMONENE [chemicalsafety.ilo.org]
- 6. rawsource.com [rawsource.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. fishersci.com [fishersci.com]
- 9. carlroth.com [carlroth.com]
- 10. osha.gov [osha.gov]
- 11. images.thdstatic.com [images.thdstatic.com]
- 12. jmnspecialties.com [jmnspecialties.com]
- 13. indspyre.com [indspyre.com]
- 14. barnes.com.au [barnes.com.au]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
